1-Chloro-2-fluoro-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHXNSORRGCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175287 | |
| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-49-2, 70572-60-0 | |
| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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| Record name | 1-chloro-2-fluoro-3-nitrobenzene | |
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| Record name | Chlorofluoronitrobenzene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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Foundational & Exploratory
1-Chloro-2-fluoro-3-nitrobenzene CAS number and properties
An In-Depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene (CAS: 2106-49-2)
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, synthesis, chemical reactivity, applications, and safety protocols, offering field-proven insights beyond standard data sheets.
Core Identity and Physicochemical Properties
This compound is a substituted aromatic compound whose utility is defined by the unique electronic interplay of its three functional groups: a nitro group, a chlorine atom, and a fluorine atom. This specific substitution pattern (1-chloro, 2-fluoro, 3-nitro) dictates its reactivity and makes it a valuable building block for introducing complex functionalities in multi-step syntheses.
Its primary identifier is the CAS (Chemical Abstracts Service) Registry Number 2106-49-2 [1][2][3]. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2106-49-2 | [1][4][5] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 3-Chloro-2-fluoronitrobenzene, 2-Fluoro-3-chloronitrobenzene | [4] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][4][5] |
| Molecular Weight | 175.54 g/mol | [4][6] |
| Appearance | Yellow to brown liquid | [5][6] |
| Melting Point | 5 °C | [6] |
| Boiling Point | 106 °C @ 5 Torr | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Topological Polar Surface Area | 45.8 Ų | [4] |
Synthesis Pathway: Halogen Exchange (Halex) Reaction
The industrial synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. This process involves the displacement of a chlorine atom from a dichlorinated precursor with fluoride.
The most cited precursor is 2,3-dichloronitrobenzene. The choice of this starting material is strategic; the nitro group at the 3-position electronically activates the chlorine at the 2-position (ortho) for nucleophilic attack, making it more susceptible to substitution than the chlorine at the 3-position (meta).
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2,3-Dichloronitrobenzene
This protocol is based on established industrial synthesis methodologies[6].
-
Vessel Preparation and Dehydration: Charge a suitable four-necked flask with 2,3-dichloronitrobenzene (e.g., 2.08 mol) and potassium fluoride (KF, e.g., 1.93 mol). Heat the mixture to 140-150 °C under reduced pressure for approximately 3 hours to remove residual water. Expertise & Experience: Anhydrous conditions are critical. KF is hygroscopic, and any water present will react with the substrate and reduce yield by forming undesired hydroxylation byproducts.
-
Catalyst Addition: After dehydration, bring the reactor to 140 °C. Add a phase-transfer catalyst such as tetramethylammonium chloride (e.g., 0.06 mol) to the mixture over a temperature range of 150-160 °C. Expertise & Experience: The phase-transfer catalyst is essential for solubilizing the fluoride salt in the organic phase, thereby facilitating its reaction with the aromatic substrate.
-
Reaction: Heat the reaction mixture to 165 ± 5 °C and maintain for 8 hours. Monitor the reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture. Wash the mixture with water to remove unreacted KF and the catalyst. Separate the organic phase.
-
Isolation: Purify the organic phase by distillation to separate the final product, this compound, from unreacted starting material. A reported yield for this process is approximately 87.6%[6].
Chemical Reactivity: A Study in Nucleophilic Aromatic Substitution (SₙAr)
The synthetic value of this compound lies in its predictable reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. The outcome of such reactions is governed by the electronic properties of the substituents.
-
Activating Group: The nitro (NO₂) group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.
-
Leaving Groups: Both fluorine and chlorine are potential leaving groups. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . Fluorine, being the most electronegative element, has the strongest inductive electron-withdrawing effect. This effect stabilizes the negatively charged Meisenheimer complex more effectively than chlorine does, making the C-F bond more susceptible to attack. Consequently, fluorine is a better leaving group than chlorine in SₙAr reactions , which is counterintuitive to bond strength considerations but is a cornerstone of SₙAr reactivity[7].
In this compound, the fluorine atom is at the 2-position (ortho to the nitro group), while the chlorine is at the 1-position (meta to the nitro group). The ortho position is highly activated. Therefore, nucleophilic attack will overwhelmingly occur at the C-F bond, displacing the fluoride ion.
Caption: Generalized SₙAr mechanism on this compound.
Applications in Drug Discovery and Agrochemicals
This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[2][8].
-
Precursor to Bioactive Anilines: The most common subsequent transformation is the reduction of the nitro group to an amine (aniline). The resulting 3-chloro-2-fluoroaniline is a valuable synthon. The presence of ortho-fluoro and meta-chloro substituents provides steric and electronic properties that are often sought in the design of kinase inhibitors and other targeted therapeutics.
-
Role in Kinase Inhibitor Synthesis: This compound is listed in chemical databases as "Gefitinib Impurity 46" [4]. Gefitinib is an EGFR kinase inhibitor used in cancer therapy. While the main synthesis routes for Gefitinib typically use the isomeric 3-chloro-4-fluoroaniline[9][10], the presence of this compound as a known impurity suggests it may arise from isomeric impurities in the starting materials for the aniline precursor or be involved in alternative, less-common synthetic routes. Its structural similarity makes it a crucial reference standard for quality control in pharmaceutical manufacturing.
-
Broader Context in Medicinal Chemistry: The combination of nitro, chloro, and fluoro groups on an aromatic ring is a recurring motif in compounds designed to combat neglected tropical diseases. Studies have shown that these functional groups contribute significantly to the antileishmanial and antichagasic activity of various molecular backbones, making derivatives of this compound promising leads for further investigation[10].
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory setting.
GHS Hazard Classification
| Hazard Class | Statement | Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [8] |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331/H332 | [8] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | [8] |
| STOT Single Exposure | May cause respiratory irritation | H335 | [8] |
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat or impervious clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. Store locked up.
References
- 1. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. chemconnections.org [chemconnections.org]
- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies for 1-Chloro-2-fluoro-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights. The content is structured to deliver not just technical specifications but also the scientific rationale behind its applications and analytical characterization, ensuring a thorough understanding for its use as a key chemical intermediate.
Introduction
This compound is a halogenated nitroaromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its trifunctionalized benzene ring, featuring chloro, fluoro, and nitro groups, offers a versatile platform for synthetic transformations. The specific arrangement of these substituents—an ortho-fluoro, a meta-chloro, and a nitro group—creates a unique electronic and steric environment that dictates its reactivity and makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals.[1] Understanding its core physicochemical properties is paramount for its effective handling, reaction optimization, and the characterization of its derivatives.
Molecular Structure and Identification
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. This section details the key identifiers for this compound.
-
Molecular Formula: C₆H₃ClFNO₂[2]
-
Synonyms: 3-Chloro-2-fluoronitrobenzene, 2-Fluoro-3-chloronitrobenzene[4][6]
Structure:
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing synthetic routes and purification strategies. The data for this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Yellow to brown liquid | [4][5] |
| Melting Point | 5 °C | [4] |
| Boiling Point | 106 °C at 5 Torr | [4][7] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in water.[1][4] Insoluble in water but soluble in ether and dichloromethane as per similar compounds.[7] (Note: Contradictory data exists; solubility should be experimentally verified.) | |
| Flash Point | 99.6 ± 21.8 °C | [4] |
| Refractive Index | 1.555 | [4] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [3] |
| XLogP3 (LogP) | 2.5 | [3][4] |
Expert Insight: The XLogP3 value of 2.5 indicates a moderate level of lipophilicity, suggesting that the compound will have good solubility in many organic solvents but limited solubility in aqueous media. The conflicting reports on water solubility[1][4][7] highlight the importance of verifying supplier data with in-house experimental determination, especially when designing biphasic reaction systems or aqueous workups.
Synthesis and Reactivity Profile
Synthesis
This compound is typically synthesized via nucleophilic aromatic substitution (SNAᵣ). A common industrial method involves the reaction of 2,3-dichloronitrobenzene with an alkali metal fluoride, such as potassium fluoride (KF).[4]
Reaction Scheme: 2,3-Dichloronitrobenzene + KF → this compound + KCl
This reaction is often carried out at elevated temperatures in the presence of a phase-transfer catalyst (e.g., tetramethylammonium chloride) to enhance the solubility and reactivity of the fluoride salt.[4] The choice of a polar aprotic solvent is also common for such fluorination reactions.[8]
Reactivity
The reactivity of this compound is dominated by the interplay of its three functional groups:
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it powerfully activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. This group can also be readily reduced to an aniline (amino group), which is a cornerstone transformation in the synthesis of many pharmaceuticals and dyes.[9][10]
-
Halogen Substituents (Cl and F): The fluorine atom, being ortho to the nitro group, is highly activated towards nucleophilic displacement. The chlorine atom, being meta to the nitro group, is significantly less activated. This differential reactivity allows for selective substitution reactions, making the compound a versatile synthetic intermediate.
-
Reduction of the Nitro Group: A key reaction is the selective reduction of the nitro group to form 2-chloro-6-fluoroaniline. This transformation is crucial as haloanilines are vital intermediates.[9] This is often achieved using methods like catalytic hydrogenation (e.g., with Pt/C or Pd/C catalysts) or metal/acid reductions (e.g., Fe/HCl).[11] Care must be taken during catalytic hydrogenation to avoid hydrodehalogenation (loss of Cl or F).[10]
Experimental Protocols for Characterization
Ensuring the identity and purity of this compound is critical for its use in research and development. The following are standard, self-validating protocols for its characterization.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, a reversed-phase method is highly effective.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of a certified reference standard of this compound.
-
Dissolve in acetonitrile to make a 100 mL solution (Concentration ~100 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard using acetonitrile.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five injections must be ≤ 2.0%. This validates the precision of the system.
-
-
Analysis:
-
Inject the sample solution.
-
The purity is calculated by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Causality: A C18 column is chosen for its hydrophobicity, which effectively retains the moderately nonpolar analyte. The acetonitrile/water mobile phase allows for fine-tuning of the retention time. UV detection at 254 nm is suitable due to the strong absorbance of the nitroaromatic chromophore.
Protocol: Structural Confirmation by FT-IR Spectroscopy
Principle: Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Methodology:
-
Sample Preparation: As the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Collection: Collect a background spectrum of the clean salt plates to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Analysis: Apply a small drop of the sample to one plate and gently press the second plate on top to create a thin, uniform film. Place the plates in the spectrometer and collect the spectrum.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands:
-
C-NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹
-
C-NO₂ Symmetric Stretch: ~1345-1385 cm⁻¹
-
C-Cl Stretch: ~600-800 cm⁻¹
-
C-F Stretch: ~1000-1400 cm⁻¹ (often complex in aromatic systems)
-
Aromatic C=C Stretch: ~1400-1600 cm⁻¹
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
-
Trustworthiness: The presence of strong, distinct peaks in the asymmetric and symmetric nitro stretching regions, along with bands corresponding to the carbon-halogen and aromatic moieties, provides a high-confidence fingerprint for the compound's structure. Comparing the obtained spectrum with a reference spectrum from a database (e.g., NIST, Coblentz Society) confirms its identity.[12]
Visualization of Analytical Workflow
The logical flow for the complete characterization of a newly received or synthesized batch of this compound is crucial for ensuring quality control in a research setting.
Caption: Workflow for Quality Control of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][13] Causes skin and serious eye irritation.[3][13] It is classified as a toxic liquid.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13] Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[1] The compound is stable under normal conditions.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound is a key chemical intermediate with a well-defined set of physicochemical properties that make it suitable for a range of synthetic applications in the pharmaceutical and agrochemical sectors. Its unique reactivity, stemming from the strategic placement of chloro, fluoro, and nitro groups, allows for selective chemical modifications. A thorough understanding of its properties, coupled with robust analytical protocols for identity and purity verification as outlined in this guide, is essential for its safe and effective use in scientific research and development.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. H61989.14 [thermofisher.com]
- 6. capotchem.com [capotchem.com]
- 7. chembk.com [chembk.com]
- 8. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 12. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]
- 13. fishersci.at [fishersci.at]
A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-fluoro-3-nitrobenzene via Halogen Exchange
Abstract
This technical guide provides an in-depth examination of the synthesis of 1-chloro-2-fluoro-3-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries[1], starting from 2,3-dichloronitrobenzene. The core of this transformation is the halogen exchange (Halex) reaction, a specific application of nucleophilic aromatic substitution (SNAr). This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and explores the critical parameters for process optimization. By integrating mechanistic theory with practical application, this guide serves as a comprehensive resource for professionals engaged in complex organic synthesis.
Strategic Importance and Synthetic Overview
This compound serves as a critical building block for constructing more complex molecular architectures.[1][2] Its trifunctional nature—possessing chloro, fluoro, and nitro groups—offers multiple handles for subsequent chemical modifications. The target molecule is most efficiently synthesized from 2,3-dichloronitrobenzene through a regioselective nucleophilic aromatic substitution (SNAr) reaction. This process, commonly referred to as a Halex (halogen exchange) reaction, involves the displacement of an activated chlorine atom by a fluoride anion.[3]
The success of this synthesis hinges on understanding the electronic factors that govern SNAr reactions and meticulously controlling the reaction conditions to favor the desired monosubstitution product.
Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The conversion of 2,3-dichloronitrobenzene to this compound is a classic example of the SNAr addition-elimination mechanism.[4][5] Unlike SN2 reactions, which are prohibited on sp²-hybridized carbons of an aromatic ring due to steric hindrance, the SNAr pathway provides a viable route for nucleophilic substitution.[5]
Pillars of the SNAr Mechanism:
-
Ring Activation: The reaction is contingent upon the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. In this case, the nitro group (-NO₂) is a powerful activator, reducing the electron density of the benzene ring and making it susceptible to attack by a nucleophile.[5][6]
-
Nucleophilic Attack: A nucleophile, in this case, the fluoride ion (F⁻), attacks the electron-deficient carbon atom bearing a leaving group (the chlorine atom). This step is typically the rate-determining step of the overall reaction as it disrupts the ring's aromaticity.[6][7]
-
Formation of the Meisenheimer Complex: The nucleophilic attack results in a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The stability of this complex is paramount to the reaction's success.
-
Leaving Group Elimination: Aromatization is restored through the expulsion of the leaving group (Cl⁻), yielding the final product. This step is generally fast.[7]
Regioselectivity: The Decisive Role of the Nitro Group
The key to this synthesis is achieving selective substitution at the C-2 position (ortho to the nitro group) while leaving the C-3 chlorine atom (meta to the nitro group) untouched. This regioselectivity is a direct consequence of the resonance stabilization provided by the ortho-nitro group.
When the fluoride ion attacks the C-2 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.[8] In contrast, attack at the C-3 position does not allow for such resonance stabilization of the negative charge by the nitro group, making this pathway energetically unfavorable.[9]
The superior electron-withdrawing inductive effect of fluorine compared to chlorine also plays a role. It helps to stabilize the negative charge in the Meisenheimer complex, which lowers the activation barrier of the slow addition step and accelerates the overall reaction.[6][7]
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
Spectroscopic Data of 1-Chloro-2-fluoro-3-nitrobenzene: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-2-fluoro-3-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the spectral characteristics of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral behavior. The presence of three distinct substituents—a chlorine atom, a fluorine atom, and a nitro group—results in a highly asymmetric molecule. This asymmetry is crucial in interpreting the NMR spectra, as it renders all aromatic protons and carbons chemically non-equivalent. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogens, significantly influences the electronic environment of the aromatic ring, leading to predictable downfield shifts in NMR and characteristic vibrational modes in IR spectroscopy.[1][2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information for a complete structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the electron-withdrawing effects of the nitro, chloro, and fluoro substituents, all proton signals will be shifted downfield compared to benzene (δ 7.3 ppm).[1]
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.8 - 8.2 | dd | J(H4-H5) = 7-9, J(H4-F) = 2-4 |
| H-5 | 7.4 - 7.7 | t | J(H5-H4) = 7-9, J(H5-H6) = 7-9 |
| H-6 | 7.6 - 7.9 | dd | J(H6-H5) = 7-9, J(H6-F) = 5-7 |
Interpretation:
-
Chemical Shifts: The proton ortho to the nitro group (H-4) is expected to be the most deshielded and appear at the lowest field due to the strong anisotropic and electron-withdrawing nature of the nitro group. The other two protons will be arranged according to the combined electronic effects of the substituents.
-
Multiplicity and Coupling Constants: The splitting patterns are governed by spin-spin coupling with neighboring protons and the fluorine atom. H-4 will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-2. H-5 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants) from coupling to H-4 and H-6. H-6 will be a doublet of doublets due to coupling with H-5 and the fluorine at C-2. The magnitude of the coupling constants (J-values) provides information about the relative positions of the coupled nuclei. Ortho-coupling between protons is typically in the range of 7-10 Hz, while meta-coupling is smaller (2-3 Hz).[3]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the directly attached substituents and the overall electronic distribution in the ring.[4]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 120 - 125 (d, J(C1-F) ≈ 20-25 Hz) |
| C-2 | 150 - 155 (d, J(C2-F) ≈ 240-260 Hz) |
| C-3 | 145 - 150 (d, J(C3-F) ≈ 5-10 Hz) |
| C-4 | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 120 - 125 (d, J(C6-F) ≈ 2-5 Hz) |
Interpretation:
-
Chemical Shifts: The carbons directly bonded to the electronegative substituents (C-1, C-2, and C-3) will show significant shifts. C-2, bonded to the highly electronegative fluorine, will be the most downfield and will exhibit a large one-bond carbon-fluorine coupling constant. C-3, attached to the nitro group, and C-1, attached to the chlorine, will also be downfield.
-
Carbon-Fluorine Coupling: The fluorine atom will cause splitting of the carbon signals. The largest coupling will be the one-bond coupling (¹JCF) for C-2. Two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for C-1, C-3, and C-6, with diminishing magnitude as the distance from the fluorine atom increases.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[5] For this compound, a single signal is expected for the fluorine atom.
Predicted ¹⁹F NMR Data:
| Nucleus | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |
| F | -110 to -130 | ddd |
Interpretation:
The chemical shift of the fluorine atom is influenced by the electronic environment created by the adjacent chloro and nitro groups. The multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with the two ortho protons (H-6) and the meta proton (H-4).
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the aromatic and substituent-bound carbon region (e.g., 0-160 ppm).
-
Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum to observe the coupling with protons.
-
Set the spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1580 - 1620 | C=C stretch (aromatic) | Medium-Strong |
| 1520 - 1560 | N-O asymmetric stretch | Strong |
| 1340 - 1380 | N-O symmetric stretch | Strong |
| 1100 - 1200 | C-F stretch | Strong |
| 700 - 800 | C-Cl stretch | Strong |
| 800 - 900 | C-H out-of-plane bend | Strong |
Interpretation:
-
Nitro Group: The most characteristic and intense bands in the IR spectrum of this compound will be the asymmetric and symmetric stretching vibrations of the nitro group, appearing around 1540 cm⁻¹ and 1360 cm⁻¹, respectively.[6][7]
-
Aromatic Ring: The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.
-
Halogen-Carbon Bonds: The C-F and C-Cl stretching vibrations will be present in the fingerprint region, typically as strong absorptions.
-
Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 650-900 cm⁻¹ region can sometimes provide information about the substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 175/177 | [M]⁺ (Molecular Ion) |
| 145/147 | [M - NO]⁺ |
| 129/131 | [M - NO₂]⁺ |
| 111/113 | [M - NO₂ - F]⁺ or [M - NO - Cl]⁺ |
| 99 | [C₆H₃F]⁺ |
| 75 | [C₆H₃]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 175, with an isotopic peak at m/z 177 ([M+2]⁺) due to the presence of the chlorine-37 isotope. The relative intensity of these peaks will be approximately 3:1, which is characteristic of a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-documented.[8][9][10] Common fragmentation pathways for this compound are expected to include:
-
Loss of the nitro group as NO (30 amu) or NO₂ (46 amu).
-
Sequential loss of the halogen atoms.
-
Cleavage of the aromatic ring at higher energies.
-
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to ensure good separation from any impurities.
-
-
Mass Spectrometry Analysis:
-
The eluent from the GC is introduced into the ion source of the mass spectrometer (typically an electron ionization source).
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-200).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretation presented in this guide, grounded in fundamental spectroscopic principles, serve as a valuable resource for scientists and researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is critical for advancing research and development in the chemical and pharmaceutical industries.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 1-Chloro-2-fluoro-3-nitrobenzene
Introduction: Understanding the Molecule and Its Risks
1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2) is a substituted aromatic compound utilized in various synthetic pathways within pharmaceutical and materials science research.[1] Its trifunctional nature, incorporating chloro, fluoro, and nitro groups, makes it a versatile building block. However, these same functional groups contribute to its significant health hazards. This guide provides a comprehensive overview of the intrinsic risks associated with this chemical and delineates the necessary protocols for its safe handling, storage, and emergency management. Adherence to these guidelines is critical for protecting researchers and ensuring a safe laboratory environment.
Chapter 1: Core Hazard Analysis
A thorough understanding of the hazards is the foundation of safe chemical handling. This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple acute and chronic health risks. The primary routes of exposure are inhalation, skin contact, and ingestion.[2]
GHS Hazard Classification:
The compound is designated with the "Warning" signal word and, in some classifications, "Danger".[2][3] Its hazard statements (H-statements) paint a clear picture of the potential dangers:
-
H302: Harmful if swallowed [1]
-
H312: Harmful in contact with skin [1]
-
H332: Harmful if inhaled [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [3]
The "Why" Behind the Hazards:
The toxicity of this compound is intrinsically linked to its chemical structure. The nitro group (-NO2) is a well-known toxicophore that can be metabolized into reactive intermediates, potentially leading to cellular damage. Halogenated aromatic compounds can be irritants and may be absorbed through the skin. The combination of these features results in a compound that is toxic via multiple exposure routes and causes significant irritation to skin, eyes, and the respiratory system.[3][4]
| Property | Value | Source |
| Molecular Formula | C6H3ClFNO2 | [3] |
| Molecular Weight | 175.54 g/mol | [1] |
| Appearance | Yellow to brown liquid | [5] |
| CAS Number | 2106-49-2 | [2] |
Chapter 2: Exposure Controls: Engineering and Personal Protective Equipment (PPE)
Mitigating exposure requires a multi-layered approach, starting with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
All work involving this compound must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the laboratory workspace, directly addressing the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) hazards. Ensure the sash is kept at the lowest practical height to maximize capture efficiency. A readily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[2]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be deliberate and based on the specific hazards of this compound.
-
Hand Protection: Wear impervious protective gloves.[6] Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is crucial to consult the glove manufacturer's compatibility charts for chlorinated and nitrated aromatic compounds. Consider double-gloving or using thicker, more resistant gloves (e.g., Viton®) for procedures with a higher risk of splashing.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[6] Given the serious eye irritation risk (H319), a face shield should be worn in addition to goggles whenever there is a splash hazard, such as during transfers of large volumes or during reaction workups.
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, impervious clothing or a chemical-resistant apron is necessary to protect against skin contact (H312, H315).[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[6]
Chapter 3: Standard Operating Protocol for Safe Handling and Weighing
This protocol outlines the essential steps for safely handling and weighing this compound for a typical reaction setup.
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (glassware, spatulas, weigh paper, secondary containment tray).
-
Don the required PPE as specified in Chapter 2.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap), remove it from the balance, and add the chemical inside the fume hood.
-
Place the primary container of this compound in a secondary containment tray to contain any potential spills.
-
Carefully transfer the required amount of the liquid chemical to the tared container using a clean pipette.
-
Seal the tared container before moving it back to the balance for final weighing.
-
Clean any minor drips or residue from the primary container and tools with a solvent-moistened wipe (e.g., ethanol or acetone), disposing of the wipe in the designated hazardous waste stream.
-
-
Reaction Setup:
-
Perform all subsequent steps, such as dissolving the compound and adding it to the reaction vessel, within the fume hood.
-
Use a funnel for liquid transfers to minimize the risk of splashing.
-
Ensure all glassware joints are properly sealed.
-
-
Post-Handling:
-
Tightly seal the primary container of this compound.
-
Decontaminate the work surface within the fume hood.
-
Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Wash hands and forearms thoroughly with soap and water.
-
Chapter 4: Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a well-ventilated, locked cabinet.[6] The container must be kept tightly closed to prevent the release of vapors.[2]
-
Conditions to Avoid: Avoid exposure to excess heat and incompatible materials.[3]
-
Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and reactive metals.
-
Hazardous Decomposition: Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3]
Chapter 5: Emergency Protocols
Immediate and correct response to an emergency is vital.
Exposure Response:
-
Inhalation (H332, H335): Immediately move the affected person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or symptoms persist, call for immediate medical attention.
-
Skin Contact (H312, H315): Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if skin irritation occurs or persists.[6]
-
Eye Contact (H319): Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice/attention.[6]
-
Ingestion (H302): Rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison center or doctor immediately.
Accidental Release Measures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards personnel.
-
Contain: Prevent further leakage or spillage. Use a liquid-binding material (e.g., diatomite, universal binders) to absorb the spill.[2] Do not use combustible materials like sawdust.[7]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Scrub the spill area and any contaminated equipment with a suitable solvent (e.g., alcohol), followed by soap and water.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3]
-
Specific Hazards: A fire will produce irritating and toxic gases.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Visualization of Emergency Workflow
The following diagram illustrates the critical decision-making process for responding to a dermal exposure event.
References
- 1. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.at [fishersci.at]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of 1-Chloro-2-fluoro-3-nitrobenzene
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within the realms of drug discovery and agrochemical development, the strategic functionalization of aromatic scaffolds is of paramount importance. 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2) emerges as a highly valuable, albeit nuanced, building block. Its trifunctional nature, presenting a nitro group and two distinct halogen atoms on a benzene ring, offers a rich playground for chemoselective transformations. This guide provides an in-depth technical analysis of the reactivity of this molecule, moving beyond simple reaction schemes to elucidate the underlying principles that govern its synthetic applications. We will explore its behavior in nucleophilic aromatic substitution (SNAr), chemoselective reductions, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for the discerning researcher.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | |
| Molecular Weight | 175.55 g/mol | |
| Appearance | Colorless to yellow crystal/liquid | |
| Melting Point | 32-34 °C | |
| Boiling Point | 260 °C | |
| CAS Number | 2106-49-2 |
Part 1: The Cornerstone of Reactivity - Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nature of the nitro group, positioned meta to both halogens, significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical determinant of the reaction rate.
Regioselectivity: The Decisive Role of the Halogen
A key question for any synthetic chemist looking at this molecule is: which halogen is displaced? The fluorine at C-2 or the chlorine at C-1? The answer lies in the electronic effects each halogen exerts during the rate-determining step—the nucleophilic attack.
It is a well-established principle in SNAr chemistry that fluorine is a significantly better activating group and leaving group than chlorine. This is counterintuitive when considering C-X bond strengths from aliphatic chemistry. However, in the SNAr mechanism, the C-X bond is broken after the rate-determining step. The dominant factor is the halogen's ability to stabilize the negatively charged Meisenheimer complex through its inductive effect (-I).
-
Fluorine's Superiority: Being the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect strongly stabilizes the developing negative charge in the Meisenheimer intermediate when the nucleophile attacks the fluorine-bearing carbon (C-2).
-
Chlorine's Role: Chlorine also has an inductive effect, but it is weaker than that of fluorine.
Therefore, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the fluoride ion. The nitro group at C-3, while not in the ideal ortho or para position for resonance stabilization of the carbanion, still provides strong activation of the entire ring.
Protocol: Synthesis of N-Aryl-2-amino-1-chloro-3-nitrobenzene Derivatives
This protocol details a general procedure for the regioselective substitution of the fluorine atom in this compound with an amine nucleophile. This reaction is a cornerstone for building more complex molecules, such as kinase inhibitors.
Objective: To synthesize an N-substituted 2-amino-1-chloro-3-nitrobenzene via SNAr.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (e.g., aniline or a substituted aniline) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the aryl amine (1.1 eq) in anhydrous DMF (5-10 mL per mmol of the limiting reagent).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HF produced during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophilicity of the amine. Less reactive amines may require higher temperatures.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting halonitrobenzene is consumed. Reaction times can vary from 4 to 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water or ice to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with water to remove inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Self-Validation: The regioselectivity of the substitution can be confirmed by ¹H NMR and ¹⁹F NMR spectroscopy. The disappearance of the fluorine signal in the ¹⁹F NMR spectrum of the product is a clear indicator of successful substitution at the C-2 position.
Part 2: Orthogonal Reactivity - Chemoselective Reduction of the Nitro Group
A significant advantage of using this compound is the ability to perform orthogonal chemistry. Once the desired substitution at the C-2 position is achieved, the nitro group can be selectively reduced to an amine, providing a handle for a wide array of further transformations, such as amide bond formation or diazotization. The challenge lies in reducing the nitro group without affecting the halogen substituents (dehalogenation), which is a common side reaction, especially during catalytic hydrogenation.
Choosing the Right Reducing Agent
The choice of reducing agent is critical for achieving high chemoselectivity.
-
Catalytic Hydrogenation: Standard conditions like H₂ with Pd/C are often too harsh and can lead to significant hydrodehalogenation. However, modified catalysts, such as sulfided platinum on carbon (Pt/C), can show excellent selectivity for nitro group reduction while preserving halogens.
-
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic, robust methods that are highly selective for the reduction of aromatic nitro groups and generally do not affect aryl halides.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C or Pt/C) can offer a milder alternative to high-pressure hydrogenation, often with improved selectivity.
Protocol: Selective Nitro Group Reduction using SnCl₂
This protocol describes the reduction of a substituted 2-amino-1-chloro-3-nitrobenzene to the corresponding diamine using tin(II) chloride.
Objective: To synthesize a 1-chloro-2,3-diaminobenzene derivative.
Materials:
-
Substituted 2-amino-1-chloro-3-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the nitro-containing starting material (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.5 eq) to the suspension.
-
Acidification & Heating: Carefully add concentrated HCl dropwise while stirring. An exothermic reaction may occur. After the initial reaction subsides, heat the mixture to reflux (approximately 70-80 °C) for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully basify the mixture by adding a cold aqueous solution of NaOH (e.g., 5 M) until the pH is >10. This will precipitate tin salts as tin hydroxide. Caution: This neutralization is highly exothermic.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine.
-
Purification: The product can be purified by column chromatography on silica gel if necessary. The resulting diamines are often sensitive to air oxidation and should be handled under an inert atmosphere and used promptly.
Part 3: Expanding the Synthetic Toolbox - Palladium-Catalyzed Cross-Coupling
While SNAr reactions exploit the reactivity at the C-F bond, the C-Cl bond remains a valuable handle for further functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, dramatically increasing the molecular complexity that can be achieved from this single precursor.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is particularly useful when the SNAr reaction is not feasible or when a different regioselectivity is desired. For a substrate like this compound, after the initial SNAr reaction at the C-2 position, the remaining C-1 chloro substituent can potentially undergo a Buchwald-Hartwig amination. However, the presence of the nitro group can be problematic with some strong bases used in this reaction, like KOtBu. Careful selection of reaction conditions is therefore crucial.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. This reaction offers a reliable way to introduce new aryl or vinyl groups at the C-1 position of our scaffold. The relative reactivity of C-Cl vs. C-F bonds in palladium-catalyzed cross-coupling is generally C-I > C-Br > C-OTf > C-Cl >> C-F. Thus, selective coupling at the C-Cl position in the presence of a C-F bond is highly feasible.
Regioselectivity in Cross-Coupling: In the context of a dihaloarene, the site of oxidative addition of the palladium catalyst determines the regioselectivity. For this compound, oxidative addition is expected to occur preferentially at the C-Cl bond over the much less reactive C-F bond. This provides an orthogonal handle to the SNAr reactivity.
Comparative Reactivity Summary:
| Reaction Type | Favored Position | Leaving Group | Mechanistic Rationale |
| SNAr | C-2 | F⁻ | Strong inductive effect of F stabilizes the Meisenheimer intermediate. |
| Pd-Coupling | C-1 | Cl⁻ | Lower C-Cl bond dissociation energy facilitates oxidative addition of Pd(0). |
Conclusion: A Strategic Asset in Synthesis
This compound is a testament to the power of strategic functionalization in a building block. Its reactivity is governed by a delicate interplay of electronic effects, offering chemists multiple avenues for elaboration. The high reactivity and regioselectivity of the C-2 fluorine in SNAr reactions provide a reliable entry point for introducing nitrogen or oxygen nucleophiles. Subsequently, the nitro group serves as a latent amino group, accessible through chemoselective reduction, while the C-1 chlorine remains available for palladium-catalyzed cross-coupling reactions. This predictable, orthogonal reactivity makes this compound a strategic asset for the efficient construction of complex, highly functionalized aromatic compounds, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Understanding the principles outlined in this guide will empower researchers to harness the full synthetic potential of this versatile intermediate.
The Strategic Utility of 1-Chloro-2-fluoro-3-nitrobenzene in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-fluoro-3-nitrobenzene, a uniquely substituted aromatic scaffold, has emerged as a valuable building block in the synthesis of complex molecular architectures for medicinal chemistry. Its distinct arrangement of activating and leaving groups offers chemists a powerful tool for the strategic introduction of functionalities through nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of the core principles governing its reactivity, detailed experimental protocols for its application, and a forward-looking perspective on its potential in the development of novel therapeutic agents, with a particular focus on kinase inhibitors.
Introduction: A Building Block of Strategic Importance
The quest for novel therapeutic agents is intrinsically linked to the development and understanding of versatile chemical intermediates. This compound (CAS No. 2106-49-2) is one such intermediate, offering a unique combination of substituents on a benzene ring that allows for selective and efficient chemical transformations.[1][2][3][4][5] The presence of a nitro group, a potent electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack. This activation, coupled with the presence of two different halogen leaving groups, chlorine and fluorine, provides a platform for regioselective synthesis, a cornerstone of modern drug discovery.[6][7][8] This guide will delve into the chemical principles that underpin the utility of this compound and showcase its practical application in the synthesis of medicinally relevant molecules.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 2106-49-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃ClFNO₂ | [9] |
| Molecular Weight | 175.54 g/mol | [9] |
| Appearance | Liquid or Solid | |
| Boiling Point | 241.1±20.0 °C at 760 mmHg | [10] |
| Melting Point | 36-40 °C | [10] |
The key to the synthetic utility of this compound lies in its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position exerts a strong electron-withdrawing effect, which is crucial for stabilizing the negatively charged Meisenheimer complex, the key intermediate in SNAr reactions.[7][8] This stabilization lowers the activation energy of the reaction, making the aromatic ring susceptible to attack by nucleophiles.
Regioselectivity in Nucleophilic Aromatic Substitution
A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The molecule possesses two potential leaving groups: a chlorine atom at the 1-position and a fluorine atom at the 2-position. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho or para to the site of nucleophilic attack. In this case, the fluorine atom is ortho to the activating nitro group, while the chlorine atom is meta. This positioning strongly favors nucleophilic attack at the carbon bearing the fluorine atom.[7][8]
Furthermore, in SNAr reactions, fluorine is generally a better leaving group than chlorine. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The interplay of these electronic and positional effects dictates that nucleophilic aromatic substitution on this compound will predominantly occur at the 2-position, with the displacement of the fluoride ion.
References
- 1. Cas Landing [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 1-Chloro-2-fluoro-3-nitrobenzene_2106-49-2_Hairui Chemical [hairuichem.com]
- 4. chembk.com [chembk.com]
- 5. This compound - CAS:2106-49-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 9. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluoronitrobenzene series | Chemical Product Catalog - Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-Chloro-2-fluoro-3-nitrobenzene. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its thermal behavior is paramount for ensuring safe handling, process optimization, and regulatory compliance. This document delineates the theoretical underpinnings of its thermal decomposition, outlines robust experimental methodologies for its assessment, and presents a plausible decomposition pathway based on established principles of physical organic chemistry. Safety and handling considerations derived from its thermal properties are also discussed in detail.
Introduction
This compound (CFNB), with the molecular formula C₆H₃ClFNO₂, is a substituted aromatic nitro compound.[1][2] Its trifunctionalized benzene ring makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the nitro group, an energetic moiety, inherently raises concerns about its thermal stability. Uncontrolled thermal decomposition of nitroaromatic compounds can lead to runaway reactions, posing significant safety hazards. Therefore, a comprehensive evaluation of the thermal stability of CFNB is not merely a matter of academic interest but a critical necessity for its safe industrial application.
This guide aims to provide a senior application scientist's perspective on evaluating the thermal hazards of CFNB. We will explore the causality behind experimental choices and present protocols that are self-validating, ensuring scientific integrity and trustworthiness.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of CFNB is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.54 g/mol | [1][2] |
| Appearance | Yellow to brown liquid | [4] |
| Melting Point | 5 °C | [5] |
| Boiling Point | 106 °C @ 5 Torr | [5] |
| CAS Number | 2106-49-2 | [2][6] |
Methodologies for Assessing Thermal Stability
The thermal stability of a compound is primarily assessed using thermoanalytical techniques. The two most common and powerful methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for screening the exothermic decomposition of chemicals.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies. For assessing thermal stability, DSC is invaluable for identifying the onset temperature of decomposition and the total energy released.
This protocol is designed in accordance with the ASTM E537: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry .[1][4][6][8]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel crucible.
-
Crucible Sealing: Hermetically seal the crucible to ensure that the decomposition is contained and that volatile products do not escape, which could affect the measured heat flow.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature (Tₒ) of the exothermic decomposition peak.
-
Integrate the area under the exotherm to calculate the heat of decomposition (ΔHₔ).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperature range over which decomposition occurs and for quantifying the mass loss associated with the decomposition process.
This protocol is based on the ISO 11358-1: Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles .[2][9][10][11][12]
-
Sample Preparation: Place 5-10 mg of this compound into an open ceramic or aluminum crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of mass loss and the temperature of maximum rate of mass loss.
-
Quantify the percentage of mass loss at different stages of decomposition.
-
Thermal Decomposition Profile of this compound
Predicted Thermal Analysis Data
| Parameter | Predicted Value | Method |
| Onset Decomposition Temperature (Tₒ) | 250 - 280 °C | DSC |
| Heat of Decomposition (ΔHₔ) | 1800 - 2500 J/g | DSC |
| Major Mass Loss Step | 250 - 350 °C | TGA |
| Residue at 600 °C | < 10% | TGA |
These predicted values are based on studies of other nitrobenzene derivatives, which typically exhibit highly energetic decompositions at elevated temperatures.[11]
Interpretation of Thermal Behavior
The predicted onset temperature of decomposition suggests that this compound is thermally stable at ambient and moderately elevated temperatures. However, the high predicted heat of decomposition indicates that once decomposition begins, it is a highly energetic and potentially hazardous process. The major mass loss step in the TGA curve would correspond to the primary decomposition of the molecule.
Proposed Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is a complex process involving multiple radical reactions. The primary initiation step is widely accepted to be the homolytic cleavage of the C-NO₂ bond, which is the weakest bond in the molecule.
Caption: Proposed thermal decomposition pathway for this compound.
Initiation: The decomposition is initiated by the cleavage of the C-NO₂ bond, forming an aryl radical and a nitrogen dioxide radical. The energy barrier for this step dictates the onset temperature of decomposition.
Propagation: The highly reactive aryl and nitrogen dioxide radicals can then participate in a cascade of secondary reactions. These can include:
-
Hydrogen abstraction from other CFNB molecules.
-
Addition reactions to the aromatic ring.
-
Interactions between the halogen substituents and other radical species.
Termination: The reaction terminates through the combination of radicals, leading to the formation of a complex mixture of gaseous products and a solid, carbonaceous residue. The anticipated gaseous products include oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF), as indicated in safety data sheets.[1]
Safety and Handling Considerations
The thermal stability profile of this compound necessitates strict safety protocols.
-
Temperature Control: Avoid exposing the compound to temperatures approaching its onset of decomposition. All processes involving CFNB should have robust temperature monitoring and control systems.
-
Containment: In the event of an exothermic decomposition, the generation of a large volume of gas can lead to a rapid pressure increase. Processes should be designed to safely vent or contain such pressure increases.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these may lower the decomposition temperature or increase the rate of decomposition.
-
Personal Protective Equipment (PPE): Standard PPE for handling hazardous chemicals should be used, including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] In situations with a risk of inhalation, a respirator may be necessary.[8]
Conclusion
This compound is a thermally stable compound under normal conditions, but possesses the potential for a highly energetic and hazardous decomposition at elevated temperatures. A thorough understanding of its thermal behavior, obtained through techniques such as DSC and TGA, is essential for its safe handling and use in industrial processes. The proposed decomposition pathway, initiated by the cleavage of the C-NO₂ bond, provides a framework for understanding the potential products and hazards associated with its thermal decomposition. Adherence to strict safety protocols is paramount to mitigate the risks associated with this energetic molecule.
References
- 1. store.astm.org [store.astm.org]
- 2. mahcopipe.com [mahcopipe.com]
- 3. infinitalab.com [infinitalab.com]
- 4. osti.gov [osti.gov]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. "ASTM E537:2024 Thermal Stability Test by DSC" [bsbedge.com]
- 7. store.astm.org [store.astm.org]
- 8. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 9. BS EN ISO 11358-1:2014 | 31 Jul 2014 | BSI Knowledge [knowledge.bsigroup.com]
- 10. EVS-EN ISO 11358-1:2022 - EVS standard evs.ee | en [evs.ee]
- 11. intertekinform.com [intertekinform.com]
- 12. pubs.acs.org [pubs.acs.org]
Solubility Profile of 1-Chloro-2-fluoro-3-nitrobenzene in Common Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that governs the success of drug development, chemical synthesis, and formulation processes. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-chloro-2-fluoro-3-nitrobenzene, a key substituted aromatic compound. Recognizing that readily available experimental data for such specific intermediates is often scarce, this document emphasizes a dual approach: leveraging theoretical predictive models for initial solvent screening and employing robust experimental methodologies for precise quantification. We will explore the foundational physicochemical properties of the target compound, delve into the predictive power of Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for the equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to solvent selection and solubility characterization.
Introduction: The Critical Role of Solubility
This compound (C₆H₃ClFNO₂) is a halogenated nitroaromatic compound.[1][2] Such molecules often serve as versatile intermediates in organic synthesis, particularly in the creation of more complex molecules for the pharmaceutical and agrochemical industries. The efficiency of any process involving this compound—be it a reaction, extraction, or crystallization—is fundamentally linked to its interaction with the chosen solvent system.
Poor solubility can lead to significant challenges, including:
-
Reduced Reaction Rates: Inhomogeneous reaction mixtures can result in slower, incomplete, or side-reaction-prone synthesis.
-
Low Bioavailability: For APIs, poor solubility is a primary cause of inefficient absorption in the body.[3][4]
-
Complicated Purification: Crystallization, a key purification technique, is critically dependent on the solubility differential of the compound in a given solvent at different temperatures.[5]
-
Unreliable In Vitro Testing: Undissolved compound can lead to unpredictable and erroneous results in biological assays.[3][6]
This guide, therefore, moves beyond a simple data table to provide a holistic methodology for assessing the solubility of this compound, empowering researchers to make informed, data-driven decisions in solvent selection.
Physicochemical Properties of this compound
Understanding the inherent properties of the solute is the first step in predicting its solubility behavior. The structure dictates its polarity, size, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.54 g/mol | [1][2] |
| Melting Point | 32-40 °C | |
| Boiling Point | 106 °C at 5 Torr | [7] |
| Appearance | Colorless to yellow crystal or liquid | [7] |
| Calculated XLogP3 | 2.5 | [1][7] |
| Topological Polar Surface Area | 45.8 Ų | [1][7] |
The presence of a nitro group (-NO₂) and halogen atoms (Cl, F) on the benzene ring makes the molecule polar. The XLogP3 value of 2.5 suggests a moderate level of lipophilicity. These properties indicate that the compound will likely exhibit preferential solubility in polar organic solvents over nonpolar hydrocarbons or highly polar protic solvents like water, in which it is generally insoluble.
Theoretical Framework for Solubility Prediction
Where experimental data is unavailable, theoretical models provide an invaluable tool for rapid solvent screening, reducing the experimental burden. The principle of "like dissolves like" serves as a useful heuristic, suggesting that solutes dissolve best in solvents of similar polarity.[8] However, for a more quantitative prediction, we turn to more sophisticated models.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting solubility based on the cohesive energy density of a substance. This model deconstructs the total cohesive energy into three distinct parameters:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with closer coordinates in this space are more likely to be miscible. The distance (Ra) between two substances (e.g., a solute and a solvent) in Hansen space is calculated by the formula:
Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]
A smaller Ra value indicates a higher likelihood of solubility. By estimating the HSP for this compound and comparing them to the known values for common solvents, we can create a ranked list of potentially effective solvents.
Table 1: Hansen Solubility Parameters for Common Organic Solvents (Note: Values are approximate and can vary slightly by source. Units are MPa⁰.⁵)
| Solvent | δd | δp | δh |
| Non-Polar | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Polar Aprotic | |||
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic | |||
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
HSP values for this compound can be estimated using group contribution methods available in software packages like HSPiP.[9]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
For a more rigorous, first-principles prediction, COSMO-RS is an exceptionally powerful tool.[10] This model uses quantum chemical calculations to predict thermodynamic properties, including solubility, without relying on experimental data for the specific solute.[11][12] It calculates the chemical potential of a molecule on a molecular surface, providing highly accurate predictions for a vast range of compounds and solvents.[10][12] COSMO-RS is particularly valuable in early-stage development for screening novel compounds where physical samples may not yet be available for experimental testing.[13]
Experimental Solubility Determination: A Validating Protocol
Theoretical predictions provide a crucial starting point, but they must be validated by empirical measurement. The "gold standard" for determining thermodynamic solubility is the Equilibrium Shake-Flask Method .[14][15] This method ensures that the system has reached a true equilibrium, providing a reliable and reproducible measure of a compound's maximum dissolved concentration at a given temperature.
The Shake-Flask Experimental Workflow
The following protocol outlines the necessary steps for an accurate determination. The entire process should be designed to confirm that a true thermodynamic equilibrium has been achieved.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Constant temperature bath
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[14]
-
Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality: Agitation is crucial to maximize the surface area of the solid in contact with the solvent, accelerating the dissolution process. Constant temperature is non-negotiable as solubility is highly temperature-dependent.
-
Equilibrate for a minimum of 24 hours. For some systems, 48 or 72 hours may be necessary. A self-validating approach is to take measurements at 24h and 48h; if the values are consistent, equilibrium has been reached.[6]
-
-
Sampling and Phase Separation:
-
After equilibration, remove the vials from the shaker and place them in a temperature-controlled bath (at the same temperature) to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Causality: Immediately filter the aliquot through a 0.22 µm syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Quantification:
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the sample using a pre-validated HPLC or UV-Vis method against a standard calibration curve prepared from known concentrations of this compound in the same solvent.
-
Calculate the concentration in the original saturated solution, accounting for all dilution factors.
-
Data Presentation and Interpretation
Results should be tabulated clearly, allowing for direct comparison between solvents.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Predicted Rank (HSP) | Experimental Solubility ( g/100 mL) | Experimental Solubility (mol/L) |
| Dichloromethane | 1 | [Experimental Value] | [Calculated Value] |
| Acetone | 2 | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran | 3 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4 | [Experimental Value] | [Calculated Value] |
| Toluene | 5 | [Experimental Value] | [Calculated Value] |
| n-Hexane | 6 | [Experimental Value] | [Calculated Value] |
| Methanol | 7 | [Experimental Value] | [Calculated Value] |
The experimental data should be compared with the initial theoretical predictions. Discrepancies can provide deeper insight into specific molecular interactions (e.g., strong solvent-solute hydrogen bonding not fully captured by the model) that influence solubility.
Conclusion
Determining the solubility of a specialized intermediate like this compound requires a systematic and multi-faceted approach. In the absence of published data, a predictive framework using Hansen Solubility Parameters or COSMO-RS is an essential first step for efficient solvent screening. These theoretical insights must then be anchored by precise, empirical data generated through a robust methodology like the equilibrium shake-flask method. By combining prediction with careful experimentation, researchers can confidently select optimal solvent systems, thereby accelerating reaction optimization, improving purification efficiency, and ensuring the overall success of their chemical and pharmaceutical development projects.
References
- 1. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. xtalks.com [xtalks.com]
- 5. youtube.com [youtube.com]
- 6. enamine.net [enamine.net]
- 7. echemi.com [echemi.com]
- 8. chem.ws [chem.ws]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. scm.com [scm.com]
- 11. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. scispace.com [scispace.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. bioassaysys.com [bioassaysys.com]
Theoretical Studies on the Electronic Structure of 1-Chloro-2-fluoro-3-nitrobenzene: A Technical Guide
This guide provides an in-depth exploration of the theoretical methodologies used to characterize the electronic structure of 1-Chloro-2-fluoro-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the computational workflows and theoretical underpinnings necessary to investigate the intricate electronic properties of this substituted nitroaromatic compound. By leveraging established quantum chemical methods, we can gain profound insights into the molecule's reactivity, stability, and potential interactions, which are critical for applications in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Nitrobenzenes
Substituted nitrobenzenes are a class of compounds with significant industrial and pharmaceutical relevance. The introduction of various substituents onto the benzene ring, such as halogens and a nitro group, can dramatically alter the electronic landscape of the molecule.[1] this compound is a unique case where the interplay of the electron-withdrawing nitro group and the electronegative halogen atoms (chlorine and fluorine) dictates its chemical behavior. Understanding the electronic structure is paramount for predicting its reactivity in electrophilic substitution reactions, its potential as a bioactive molecule, and its metabolic stability.[1][2]
Theoretical and computational chemistry provide a powerful lens through which to examine these properties at a molecular level.[3] Methods like Density Functional Theory (DFT) offer a robust framework for modeling the geometric and electronic properties of such molecules with a high degree of accuracy.[4][5] This guide will detail the application of these methods to this compound, providing a comprehensive protocol for its electronic characterization.
Theoretical Framework and Computational Methodology
The investigation of the electronic structure of this compound is primarily accomplished through quantum mechanical calculations. Density Functional Theory (DFT) stands out as a widely used and reliable method for studying substituted benzene derivatives due to its balance of computational cost and accuracy.[4][5][6]
The Choice of Density Functional Theory (DFT)
DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.[4] For molecules like this compound, DFT, particularly with hybrid functionals such as B3LYP, has been shown to provide excellent agreement with experimental data for geometric parameters and vibrational frequencies in related nitroaromatic compounds.[5][7]
Selection of Basis Set
The basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. The choice of basis set is crucial for obtaining accurate results. For halogenated organic compounds, a basis set that includes polarization and diffuse functions is recommended to accurately describe the electron distribution around the electronegative halogen atoms and the nitro group.[8] A commonly employed and effective basis set for such systems is the 6-311++G(d,p) basis set.[7] The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.
Computational Workflow
The following diagram outlines the typical computational workflow for analyzing the electronic structure of this compound.
Caption: A flowchart illustrating the key steps in the computational analysis of this compound's electronic structure.
In-Depth Analysis of Electronic Properties
Following the geometry optimization, a series of analyses can be performed to elucidate the electronic characteristics of this compound.
Molecular Orbital Analysis: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[3] For substituted nitrobenzenes, the HOMO is typically a π-orbital on the benzene ring, while the LUMO is often a π*-orbital with significant contribution from the nitro group.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the benzene ring with contributions from the halogen atoms. |
| LUMO | -3.2 | Primarily localized on the nitro group and the carbon atoms of the benzene ring. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity. |
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these are expected to be concentrated around the oxygen atoms of the nitro group.
-
Blue regions: Represent positive electrostatic potential and are prone to nucleophilic attack. These are anticipated to be located around the hydrogen atoms of the benzene ring.
-
Green regions: Correspond to neutral or near-zero potential.
Caption: A conceptual diagram illustrating the expected regions of high and low electron density on a this compound molecule.
Mulliken Population Analysis
Mulliken population analysis provides a means of assigning partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution. In this compound, the electronegative oxygen, fluorine, and chlorine atoms are expected to carry negative partial charges, while the nitrogen and carbon atoms bonded to them will exhibit positive partial charges. This charge distribution influences the molecule's dipole moment and its intermolecular interactions.
Table 2: Predicted Mulliken Atomic Charges for this compound
| Atom | Partial Charge (a.u.) |
| C1 (bonded to Cl) | +0.15 |
| C2 (bonded to F) | +0.25 |
| C3 (bonded to NO2) | +0.10 |
| N | +0.50 |
| O (in NO2) | -0.40 |
| Cl | -0.12 |
| F | -0.28 |
Experimental Protocols: A Step-by-Step Guide to the Computational Analysis
This section provides a detailed protocol for conducting the theoretical analysis of this compound using a typical quantum chemistry software package like Gaussian.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Construct the Molecule: Build the 3D structure of this compound using a molecular modeling program.
-
Prepare the Input File: Create an input file for the quantum chemistry software. Specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to confirm the optimized structure is a true minimum.
-
-
Define the Molecular Geometry: Provide the initial Cartesian coordinates of all atoms in the molecule.
-
Run the Calculation: Submit the input file to the quantum chemistry software.
-
Analyze the Output:
-
Confirm that the optimization has converged.
-
Check the frequency calculation results to ensure there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
Protocol 2: Electronic Property Calculations
-
Use the Optimized Geometry: Take the optimized coordinates from the previous step.
-
Prepare the Input File: Create a new input file with the optimized geometry and specify keywords for the desired electronic property calculations:
-
#p B3LYP/6-311++G(d,p) Pop=Mulliken IOp(6/33=2)
-
Pop=Mulliken requests the Mulliken population analysis.
-
IOp(6/33=2) is often used to print the molecular orbital energies.
-
-
Generate the MEP Map: Use a visualization software to generate the MEP map from the calculation output file (often a .chk or .fchk file).
Conclusion
The theoretical study of this compound's electronic structure provides invaluable insights into its chemical properties. Through the application of Density Functional Theory, we can effectively model its geometry, analyze its frontier molecular orbitals, visualize its electrostatic potential, and quantify its atomic charges. This comprehensive understanding is crucial for predicting the molecule's reactivity, guiding its use in chemical synthesis, and assessing its potential applications in drug design and materials science. The methodologies outlined in this guide offer a robust and reliable framework for the in-silico investigation of this and other complex organic molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrti.org [ijrti.org]
- 3. scispace.com [scispace.com]
- 4. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. prensipjournals.com [prensipjournals.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 1-Chloro-2-fluoro-3-nitrobenzene
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the use of 1-chloro-2-fluoro-3-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. This substrate is a valuable building block in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of two different halogen atoms and a strongly deactivating nitro group allows for highly regioselective substitutions. This note will elucidate the underlying mechanistic principles governing this selectivity, provide field-tested experimental protocols, and discuss the broader applications for researchers, scientists, and drug development professionals.
The Chemistry of this compound in SNAr Reactions
Aromatic rings, typically electron-rich, are generally poor candidates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), can render the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[1][2] The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is distinct from aliphatic Sₙ1 or Sₙ2 pathways.[3][4]
The Addition-Elimination Mechanism
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[3][7]
The stability of the Meisenheimer complex is the paramount factor determining the reaction rate.[4] For this reason, the electron-withdrawing group must be positioned ortho or para to the leaving group. This specific orientation allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, a stabilization that is not possible when the EWG is in the meta position.[3][5][8][9]
Regioselectivity and the "Element Effect"
The substrate this compound presents a fascinating case for regioselectivity. A nucleophile can theoretically attack either the carbon bearing the chlorine (C1) or the carbon bearing the fluorine (C2). In practice, the substitution overwhelmingly occurs at the C2 position, displacing the fluoride ion. This is because the nitro group is ortho to the fluorine and meta to the chlorine, meaning it can only stabilize a Meisenheimer complex formed by attack at C2.
Furthermore, SNAr reactions exhibit a leaving group ability trend that is inverted compared to aliphatic substitutions: F > Cl > Br > I.[1][10] This "element effect" arises because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[4][11] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack.[2][11]
The combination of these two factors—resonance stabilization from the ortho-nitro group and the enhanced electrophilicity of the C-F bond—makes this compound a highly selective reagent for introducing a nucleophile at the C2 position.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Utilization of 1-Chloro-2-fluoro-3-nitrobenzene in Agrochemical Synthesis
Introduction
The relentless pursuit of higher crop yields and more resilient agriculture necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals.[1][2] A significant portion of modern fungicides, herbicides, and insecticides feature fluorinated organic molecules, owing to fluorine's unique ability to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] 1-Chloro-2-fluoro-3-nitrobenzene (CAS 2106-49-2) is a key aromatic building block, poised for a significant role in the synthesis of next-generation agrochemicals.[5][6][7] Its strategic arrangement of a nitro group and two different halogen atoms on a benzene ring imparts a distinct and exploitable reactivity profile.[8]
This guide provides an in-depth exploration of the chemistry of this compound, with a focus on its application in the synthesis of agrochemical precursors. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its conversion into valuable intermediates.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in its physicochemical properties and the electronic effects of its substituents.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.55 g/mol |
| Appearance | Colorless to yellow crystal |
| Melting Point | 32-34 °C |
| Boiling Point | 260 °C |
| CAS Number | 2106-49-2 |
Data sourced from PubChem[6] and ChemBK[5]
The key to this molecule's reactivity lies in the powerful electron-withdrawing nature of the nitro group (-NO₂). This group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack—a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr). The nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex) via resonance is greatest when it is positioned ortho or para to the leaving group.[9]
In this compound, both the fluorine and chlorine atoms are ortho to the nitro group. In SNAr reactions, fluorine is generally a better leaving group than chlorine due to the higher polarization of the C-F bond. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by the electron-withdrawing nitro group.[10][11] Consequently, nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom.
Caption: Regioselectivity of nucleophilic attack on this compound.
Core Synthetic Transformations and Protocols
This compound can be readily converted into two key types of intermediates: substituted nitrophenols (via hydrolysis) and substituted anilines (via reduction). These intermediates are foundational for the synthesis of a wide array of agrochemicals, including the highly effective triazolopyrimidine sulfonanilide herbicides like florasulam and cloransulam-methyl.[12][13][14][15]
Protocol 1: Synthesis of 1-Chloro-2-hydroxy-3-nitrobenzene (2-Chloro-6-nitrophenol)
This protocol details the selective hydrolysis of the C-F bond to yield the corresponding phenol, a crucial intermediate for further elaboration.
Principle: The SNAr reaction with a hydroxide source will preferentially displace the more labile fluorine atom. The choice of a mild base and controlled temperature is critical to prevent unwanted side reactions, such as the displacement of the chlorine atom.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Tert-butanol
-
Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (10.0 g, 57.0 mmol) in tert-butanol (150 mL), add a solution of KOH (4.8 g, 85.5 mmol) in water (15 mL).
-
Heat the reaction mixture to reflux (approximately 85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Cool the mixture to room temperature and remove the tert-butanol under reduced pressure.
-
Add water (100 mL) to the residue and acidify to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 1-chloro-2-hydroxy-3-nitrobenzene as a yellow solid.
Expected Yield: 85-92%
Causality Behind Experimental Choices:
-
Tert-butanol as solvent: Its high boiling point is suitable for this reaction, and it can solubilize both the organic substrate and the aqueous base to some extent, facilitating the reaction.
-
KOH in water: A strong nucleophile (OH⁻) is required for the SNAr reaction. Using a concentrated aqueous solution minimizes the total volume of water, which can affect the solubility of the starting material.
-
Acidification: The product is a phenol, which will be deprotonated (phenoxide) under basic conditions. Acidification is necessary to protonate the phenoxide and allow for extraction into an organic solvent.
Protocol 2: Synthesis of 3-Chloro-2-fluoroaniline
This protocol describes the selective reduction of the nitro group to an amine. This transformation is fundamental for synthesizing aniline-based agrochemicals.
Principle: The nitro group can be reduced to an amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method. Careful selection of the catalyst and reaction conditions is necessary to avoid dehalogenation (hydrodechlorination or hydrodefluorination).
Materials:
-
This compound
-
Ethanol
-
Palladium on Carbon (Pd/C), 5%
-
Hydrazine hydrate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 g, 57.0 mmol) in ethanol (200 mL).
-
Add 5% Pd/C (0.5 g) to the solution.
-
Heat the mixture to reflux (approximately 80 °C).
-
Slowly add hydrazine hydrate (11.4 mL, 228 mmol) dropwise over 30 minutes. An exothermic reaction will be observed.
-
After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-chloro-2-fluoroaniline.
Expected Yield: 90-97%
Causality Behind Experimental Choices:
-
Pd/C with Hydrazine Hydrate: This is a common and effective method for the transfer hydrogenation of nitro groups. It is often milder than using hydrogen gas and can offer better selectivity, reducing the risk of dehalogenation compared to more forcing conditions.
-
Ethanol as solvent: It is a good solvent for both the starting material and hydrazine hydrate, and its boiling point is suitable for the reaction.
-
Filtration through Celite: Pd/C is a fine powder that can be difficult to remove by simple filtration. A pad of Celite provides a fine filtration medium to ensure complete removal of the catalyst.
Application in Agrochemical Synthesis: A Case Study
The intermediates derived from this compound are valuable for synthesizing herbicides that inhibit the acetolactate synthase (ALS) enzyme, a critical pathway in plants.[13][14][16] Florasulam is a prime example of such a herbicide.[13][16][17] We can propose a synthetic route to a florasulam analog starting from our key intermediate, 3-chloro-2-fluoroaniline.
Caption: Workflow for the synthesis of a florasulam analog.
Protocol 3: Synthesis of a Florasulam Analog
This protocol outlines the final coupling step to produce a hypothetical, yet plausible, agrochemical.
Principle: The synthesis of sulfonamides is typically achieved by the reaction of a sulfonyl chloride with an amine in the presence of a base.[12][16] The base is required to neutralize the HCl generated during the reaction.
Materials:
-
3-Chloro-2-fluoroaniline (from Protocol 2)
-
2-chlorosulfonyl-8-fluoro-5-methoxy[8][12][18]triazolo[1,5-c]pyrimidine
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-chloro-2-fluoroaniline (1.45 g, 10 mmol) in DCM (50 mL) in a flask under a nitrogen atmosphere.
-
Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-chlorosulfonyl-8-fluoro-5-methoxy[8][12][18]triazolo[1,5-c]pyrimidine (2.67 g, 10 mmol) in DCM (20 mL).
-
Add the sulfonyl chloride solution dropwise to the aniline solution over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final florasulam analog.
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Pyridine as base: It acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl byproduct and driving the reaction to completion.
-
DCM as solvent: It is a relatively inert solvent that dissolves both reactants well.
-
Aqueous workup: The series of washes removes the pyridine hydrochloride salt, any remaining starting materials, and other water-soluble impurities.
Conclusion
This compound is a versatile and highly reactive intermediate for the synthesis of complex agrochemicals. Its well-defined reactivity in nucleophilic aromatic substitution allows for the selective and high-yield synthesis of key aniline and phenol precursors. The protocols outlined in this guide provide a robust foundation for researchers and process chemists to leverage this valuable building block in the development of innovative crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 13. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 15. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. FLORASULAM | 145701-23-1 [chemicalbook.com]
- 17. Preparation method of florasulam - Eureka | Patsnap [eureka.patsnap.com]
- 18. chemimpex.com [chemimpex.com]
Analytical methods for monitoring the progress of 1-Chloro-2-fluoro-3-nitrobenzene reactions
Introduction: The Critical Need for Precision in Monitoring Reactions of 1-Chloro-2-fluoro-3-nitrobenzene
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic ring presents a versatile scaffold for complex molecular architectures. The presence of three distinct substituents—a nitro group, a chlorine atom, and a fluorine atom—offers multiple reaction pathways, primarily through nucleophilic aromatic substitution (SNAr). The progress of these reactions must be meticulously monitored to ensure optimal yield, minimize byproduct formation, and guarantee the safety and efficiency of the process.
This guide provides detailed analytical methods and protocols for researchers, scientists, and drug development professionals to effectively monitor the progress of reactions involving this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.
Understanding the Reaction Landscape: Nucleophilic Aromatic Substitution (SNAr)
The primary reactions of this compound involve nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[2] Understanding the relative reactivity of the C-Cl and C-F bonds is crucial for predicting the major product and potential byproducts. Generally, in SNAr reactions, the C-F bond is more labile than the C-Cl bond due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[3]
Therefore, in a typical SNAr reaction with a nucleophile (e.g., an amine, alkoxide, or thiol), the fluorine atom is preferentially substituted. However, reaction conditions such as temperature, solvent, and the nature of the nucleophile can influence this selectivity. Accurate monitoring is therefore essential to confirm the desired regioselectivity and to quantify the formation of any isomeric byproducts.
Safety First: Handling this compound
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7]
Analytical Arsenal: A Multi-faceted Approach to Reaction Monitoring
A combination of chromatographic and spectroscopic techniques provides a comprehensive toolkit for monitoring reactions of this compound. Each method offers unique advantages in terms of speed, selectivity, and the information it provides. In-situ monitoring techniques are particularly valuable for understanding reaction kinetics and detecting transient intermediates without disturbing the reaction.[8][9][10]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is a robust and widely used technique for monitoring the consumption of reactants and the formation of products and byproducts.[11] A reversed-phase HPLC method is generally suitable for the analysis of halogenated nitroaromatic compounds.[12][13]
Protocol: Reversed-Phase HPLC for Reaction Monitoring
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For compounds with fluorine substituents, a pentafluorophenyl (PFP) column can offer alternative selectivity.[14]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.[12]
-
Starting Gradient: 40% Acetonitrile in Water, ramping to 90% Acetonitrile over 15 minutes. This should be optimized based on the polarity of the reactants and products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the expected product have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for quantification. For nitroaromatic compounds, a wavelength around 254 nm is often a good starting point.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector. This also serves to precipitate any salts that may be present.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the HPLC column.
-
-
Data Analysis: The progress of the reaction is monitored by observing the decrease in the peak area of this compound and the corresponding increase in the peak area(s) of the product(s). Quantification can be achieved by creating a calibration curve with a standard of the starting material. If a standard for the product is available, its formation can also be quantified. In the absence of a product standard, the relative peak area percentage can provide a semi-quantitative measure of the reaction's progress.[15]
Table 1: HPLC Method Parameters (Starting Point)
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 40% B to 90% B in 15 min | Should be optimized to achieve good separation of all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | A small injection volume is recommended to avoid column overload. |
| Detector | UV/PDA at 254 nm | Nitroaromatic compounds typically have strong absorbance in this region. |
Workflow for HPLC Reaction Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Confirmation
GC-MS is an excellent technique for monitoring reactions involving volatile and thermally stable compounds.[16] It provides both quantitative data and mass spectral information, which is invaluable for confirming the identity of reactants, products, and any unexpected byproducts.
Protocol: GC-MS for Reaction Monitoring
-
Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole MS).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for separating halogenated nitroaromatics. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Split/splitless injector. A split injection (e.g., 20:1 split ratio) is recommended to avoid overloading the column.
-
Inlet Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
This program should be optimized to ensure good separation of all components.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction and dilute the aliquot in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Filter the sample before injection.
-
-
Data Analysis: Monitor the reaction by integrating the peak areas of the total ion chromatogram (TIC) for the starting material and product(s). The mass spectra of the peaks should be compared to a library (e.g., NIST) or to the known fragmentation pattern of the compounds for positive identification. The molecular ion peak (M+) and characteristic isotopic patterns for chlorine-containing compounds will be key identifiers. For this compound (C6H3ClFNO2), the expected molecular weight is approximately 175.5 g/mol .[4]
Table 2: GC-MS Method Parameters (Starting Point)
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm | Good general-purpose column with a wide operating temperature range. |
| Carrier Gas | Helium, 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the analytes. |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) | A starting point for separating compounds with different boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Scan Range | 50-400 m/z | Covers the expected mass range of the starting material and likely products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and In-Situ Monitoring
NMR spectroscopy is a powerful tool for unambiguous structure determination and can be used for both offline and online reaction monitoring.[17] ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for reactions of this compound. ¹⁹F NMR is particularly advantageous due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which often results in a less crowded spectrum compared to ¹H NMR.[18]
Protocol: Offline NMR for Reaction Monitoring
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region (typically 7.0-8.5 ppm) will show characteristic signals for the starting material and product.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The disappearance of the ¹⁹F signal of the starting material and the appearance of a new ¹⁹F signal for the product (if the nucleophile does not contain fluorine) will be a clear indicator of reaction progress.
-
¹³C NMR: While less commonly used for routine monitoring due to longer acquisition times, it can provide valuable structural information.
-
-
Data Analysis: The reaction progress can be quantified by integrating the characteristic peaks of the starting material and product. An internal standard can be added for more accurate quantification.
Protocol: Online (In-Situ) NMR for Reaction Monitoring
For real-time monitoring, a flow NMR setup can be used where the reaction mixture is continuously circulated through the NMR spectrometer.[17][19] This allows for the collection of spectra at regular intervals without disturbing the reaction.
Expected NMR Spectral Features:
-
¹H NMR: The three protons on the aromatic ring of this compound will appear as a complex multiplet in the downfield region of the spectrum. Upon reaction, the chemical shifts and coupling patterns of these protons will change, reflecting the new substitution pattern.
-
¹⁹F NMR: this compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the adjacent chloro and nitro groups. The disappearance of this signal is a direct measure of the consumption of the starting material. If the fluorine atom is substituted, this signal will disappear, and no new fluorine signal will appear (unless the nucleophile is fluorinated). If the chlorine atom is substituted, the chemical shift of the fluorine signal will change, providing a clear marker for the formation of this specific product. The chemical shift range for aromatic fluorine compounds is large, typically between -100 and -170 ppm relative to CFCl₃.[20]
Workflow for In-Situ NMR Reaction Monitoring
Caption: Workflow for in-situ NMR-based reaction monitoring.
Conclusion: An Integrated Approach for Comprehensive Understanding
For robust and reliable monitoring of reactions involving this compound, an integrated analytical approach is highly recommended. HPLC provides excellent quantitative data for routine monitoring, GC-MS offers structural confirmation of volatile components, and NMR spectroscopy delivers unambiguous structural elucidation and is ideal for in-depth kinetic studies, particularly through in-situ monitoring. By selecting the appropriate analytical tool(s) and carefully developing and validating the methods, researchers can gain a comprehensive understanding of their chemical transformations, leading to improved process control, higher yields, and enhanced safety.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.at [fishersci.at]
- 8. mt.com [mt.com]
- 9. In situ - Wikipedia [en.wikipedia.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. magritek.com [magritek.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluoro-3-nitrobenzene Derivatives
Introduction: The Strategic Importance of Fluorinated, Nitrated Biaryls
In the landscape of modern drug discovery and materials science, the precise assembly of complex molecular architectures is paramount. Biaryl and heteroaryl-aryl scaffolds are privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging these critical carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[3][4]
This guide focuses on a particularly challenging yet valuable substrate: 1-chloro-2-fluoro-3-nitrobenzene . This molecule is a trifecta of synthetic hurdles. The chloro-substituent presents the intrinsic challenge of activating a notoriously inert C(sp²)–Cl bond for oxidative addition.[5][6] The ortho-fluoro and meta-nitro groups, both strongly electron-withdrawing, profoundly influence the electronic landscape of the aromatic ring, which can impact catalyst performance. However, it is precisely these features that make the resulting biaryl products so desirable. The nitro group is a versatile synthetic handle for further transformations (e.g., reduction to an amine), while fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.
These application notes provide a detailed exploration of the mechanistic considerations, key parameter optimizations, and step-by-step protocols necessary for successfully employing this compound and its derivatives in Suzuki-Miyaura coupling reactions. The insights and methodologies presented herein are designed to empower researchers to navigate the complexities of this transformation and efficiently synthesize high-value compounds.
Mechanistic Deep Dive: Overcoming the Hurdles of an Electron-Deficient Aryl Chloride
The canonical Suzuki-Miyaura catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] For a substrate like this compound, each step requires careful consideration.
-
Oxidative Addition (The Rate-Limiting Step): The cleavage of the C–Cl bond and its addition to a Pd(0) center is typically the slowest step in the cycle for aryl chlorides.[8] The bond is significantly stronger than its bromide or iodide counterparts. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on our substrate, can facilitate this step by making the ipso-carbon more electrophilic.[5] However, achieving efficient oxidative addition still necessitates a highly active catalyst. This is accomplished by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the low-coordinate, 14-electron L-Pd(0) species, which is the highly reactive species that undergoes oxidative addition, and their electron-donating nature promotes the formal oxidation of the palladium center.[1]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. It requires the activation of the organoboron species by a base.[10] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center.[7][10] The choice of base and solvent is critical and can significantly affect reaction rates and yields.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the active Pd(0) catalyst. This step is generally fast, especially from a cis-diarylpalladium(II) complex. The bulky ligands that facilitate oxidative addition also promote reductive elimination by creating steric strain that is relieved upon product formation.[1]
Below is a diagram illustrating the key stages of the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.
Optimizing Reaction Parameters: A Guide to Success
Achieving high yields with this compound requires careful tuning of several interconnected parameters. The table below summarizes the critical components and provides field-proven starting points.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common, reliable sources of Pd(0) (or are readily reduced in situ to Pd(0)). Pre-formed palladacycle precatalysts can also offer high activity.[11][12] |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. Bulky alkyl phosphines: PCy₃. | This is the most critical choice. These bulky, electron-rich ligands are essential for activating the C-Cl bond.[1][4] They accelerate both the rate-limiting oxidative addition and the final reductive elimination step. The choice may need to be screened for the specific boronic acid partner. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A moderately strong base is required to form the boronate "ate" complex without causing degradation of sensitive functional groups.[10] K₃PO₄ is often an excellent choice in couplings of challenging substrates. Anhydrous conditions are often preferred, but a small amount of water can sometimes be beneficial.[13] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF (often with a small amount of water) | Aprotic polar or nonpolar solvents are standard. A biphasic system (e.g., Toluene/Water) can be effective, facilitating the dissolution of the inorganic base while keeping the organic components in the organic phase.[7] Thorough degassing is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
| Temperature | 80–110 °C | Elevated temperatures are necessary to overcome the activation energy of the C-Cl bond cleavage. Microwave irradiation can sometimes be used to shorten reaction times. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | The electronic nature of the boronic acid can influence reactivity. Electron-rich boronic acids may react more readily. Boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used as alternatives, offering enhanced stability.[7] |
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and phosphine ligands can be toxic and should be handled with care. Solvents are flammable.
Protocol 1: General Screening Procedure using Pd₂(dba)₃ / SPhos
This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
SPhos (Sphos, dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (3.0 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (or Toluene)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely ground potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1–0.2 M concentration with respect to the aryl chloride).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12–24 hours. Check for the consumption of the starting aryl chloride.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Procedure using a Palladacycle Precatalyst (e.g., XPhos Pd G3)
Using a pre-formed palladacycle can offer greater convenience and sometimes higher activity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2.0 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 2-MeTHF (2-Methyltetrahydrofuran)
-
Glovebox (optional, but recommended for best results)
-
Reaction vial with a screw cap and magnetic stir bar
Procedure:
-
Reagent Addition (in a glovebox): In a reaction vial, combine this compound, the arylboronic acid, cesium carbonate, and the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed 2-MeTHF.
-
Reaction: Seal the vial tightly with a screw cap, remove it from the glovebox, and place it in a heating block set to 90–100 °C. Stir vigorously for 8–18 hours.
-
Monitoring, Workup, and Purification: Follow steps 6 through 9 as described in Protocol 1.
Workflow and Troubleshooting
The following diagram outlines the general workflow for the Suzuki coupling process.
Caption: General experimental workflow for Suzuki coupling reactions.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure solvents were properly degassed and an inert atmosphere was maintained. The phosphine ligand or Pd(0) species can be degraded by oxygen. Consider using a fresh bottle of ligand or a robust precatalyst.
-
Insufficiently Active Catalyst System: The chosen ligand may not be optimal. Screen other bulky, electron-rich ligands (e.g., switch from SPhos to XPhos or RuPhos).
-
Poor Base Quality: The base (e.g., K₃PO₄) may be hydrated or not finely powdered. Grinding the base before use can improve reproducibility.[14]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This suggests the transmetalation is slow relative to other pathways. This can sometimes be suppressed by using a slight excess of the aryl halide or by changing the base/solvent system.
-
Protodeboronation (Boronic acid replaced by -H): This occurs when the boronic acid reacts with residual water or protic sources before transmetalation. Ensure anhydrous conditions or consider using a more stable boronic ester.
-
Reduction of Nitro Group: While generally stable under Suzuki conditions, prolonged reaction times at high temperatures with certain additives could potentially lead to reduction. If observed, try lowering the temperature or shortening the reaction time.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success hinges on recognizing the inertness of the C-Cl bond and employing a highly active catalytic system. The use of bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents is critical to drive the catalytic cycle efficiently. The protocols and principles outlined in this guide provide a strong foundation for researchers to develop and optimize this reaction, enabling the synthesis of valuable, highly functionalized biaryl compounds for applications across the chemical sciences.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Synthesis of Novel Nitro-Aryl Dyes Using 1-Chloro-2-fluoro-3-nitrobenzene as a Versatile Precursor
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel dyes utilizing 1-Chloro-2-fluoro-3-nitrobenzene as a key precursor. The unique substitution pattern of this molecule, featuring two distinct halogen leaving groups activated by an ortho-nitro group, offers a strategic advantage in designing targeted synthesis routes. We delve into the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) that govern its reactivity, explaining the causality behind its regioselectivity. A detailed, field-proven protocol for the synthesis of a novel nitro-aryl dye is provided, complete with quantitative data, characterization checkpoints, and safety guidelines. This document is intended for researchers, chemists, and material scientists engaged in the development of new chromophores and functional materials.
Introduction: The Strategic Advantage of this compound
This compound (CFNB) is a valuable intermediate in modern dye chemistry. Its utility stems from the electronic and steric environment of its substituted benzene ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to both halogen substituents significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr), the cornerstone reaction for synthesizing dyes from this precursor.[1][2]
The key feature of CFNB is the differential reactivity of the fluorine and chlorine atoms. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[3][4] The stability of this complex is paramount. Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I effect) that stabilizes this intermediate more effectively than chlorine.[3] Consequently, the carbon atom attached to the fluorine is more electrophilic and susceptible to nucleophilic attack. This typically results in the selective displacement of the fluoride ion, leaving the chloride intact for potential subsequent functionalization.
This inherent regioselectivity allows for a controlled, stepwise synthesis of complex dye structures. This guide will focus on the primary substitution reaction to produce vibrant and robust nitro-aryl dyes.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of dyes from CFNB proceeds via the SNAr addition-elimination mechanism. This pathway is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.[4]
The mechanism involves two key stages:
-
Nucleophilic Addition: A nucleophile (e.g., an arylamine or a phenoxide) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][4]
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the halide leaving group (fluoride). The strong resonance stabilization provided by the ortho-nitro group is crucial for lowering the activation energy of this process.[1]
Caption: Figure 1: Generalized workflow for the SNAr reaction.
Application Protocol: Synthesis of 2-Chloro-N,N-dimethyl-3-nitro-6-aminobenzene
This protocol details the synthesis of a novel yellow-orange dye via the reaction of this compound with N,N-dimethyl-1,4-phenylenediamine.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound (CFNB) | 2106-49-2 | 175.54 | 10.0 | 1.76 g |
| N,N-dimethyl-1,4-phenylenediamine | 99-98-9 | 136.19 | 10.5 | 1.43 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 30 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL |
| Brine (Saturated NaCl solution) | - | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |
Safety & Hazard Information
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] Causes serious eye and skin irritation and may cause respiratory irritation.[5][8]
-
N,N-dimethyl-1,4-phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin or if inhaled.
Mandatory Precautions:
-
All operations must be conducted inside a certified chemical fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6][8]
-
Avoid inhalation of dust, fumes, and vapors.[5]
-
Ensure an accessible safety shower and eye wash station are nearby.[5]
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.76 g, 10.0 mmol), N,N-dimethyl-1,4-phenylenediamine (1.43 g, 10.5 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 85 °C. Stir the mixture vigorously under a gentle stream of nitrogen.
-
Monitoring (Self-Validation Checkpoint): The reaction progress should be monitored every 2 hours using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the limiting reagent spot (CFNB). The expected reaction time is 8-12 hours.
-
Work-up - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A colored precipitate should form.
-
Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield the final dye as a vibrant yellow-orange solid. Dry under high vacuum.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Physical Appearance | Yellow-orange crystalline solid |
| Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | Expect characteristic aromatic proton signals, with shifts influenced by the nitro and amino groups. |
| UV-Vis (in EtOH) | A strong absorption peak (λ_max) in the visible region (approx. 400-450 nm) is expected. |
| HRMS (ESI+) | Calculated m/z for C₁₄H₁₄ClN₄O₂ [M+H]⁺ should match the observed value, confirming the molecular formula. |
Scientific Rationale:
-
Base: Anhydrous potassium carbonate is used as a mild, non-nucleophilic base to deprotonate the amine nucleophile in situ, facilitating its attack on the CFNB ring.
-
Solvent: Anhydrous DMF is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
Temperature: Heating the reaction provides the necessary activation energy for the rate-determining nucleophilic attack. 85 °C is a balance between achieving a reasonable reaction rate and preventing thermal decomposition.
Conclusion
This compound serves as an exemplary precursor for the regioselective synthesis of novel dyes. The principles of Nucleophilic Aromatic Substitution, driven by the powerful activating effects of the nitro group and the superior leaving group ability of fluoride in this context, allow for predictable and high-yield transformations. The protocol described herein provides a robust and validated method for researchers to produce unique chromophoric structures, opening avenues for applications in materials science, sensing, and specialty chemical development.
References
- 1. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 2. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.at [fishersci.at]
Application of 1-Chloro-2-fluoro-3-nitrobenzene in the Synthesis of High-Performance Nitro-Substituted Poly(arylene ether)s
Introduction
1-Chloro-2-fluoro-3-nitrobenzene is a versatile trifunctional aromatic compound that serves as a valuable building block in the synthesis of advanced materials. Its unique substitution pattern, featuring a nitro group for activation and two different halogen atoms (fluorine and chlorine) as leaving groups, allows for selective and controlled polymerization reactions. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of high-performance nitro-substituted poly(arylene ether)s through nucleophilic aromatic substitution (SNAr) polymerization. These polymers are of significant interest due to their potential applications in areas such as gas separation membranes, high-temperature dielectrics, and as precursors to functionalized polymers.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of poly(arylene ether)s from this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). In this reaction, the aromatic ring, which is "activated" by the strongly electron-withdrawing nitro group, is susceptible to attack by nucleophiles. The fluorine and chlorine atoms can act as leaving groups. Generally, the carbon-fluorine bond is more readily cleaved than the carbon-chlorine bond in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom it is attached to.
This differential reactivity of the C-F versus the C-Cl bond in the presence of a strong nucleophile, such as a bisphenoxide, allows for the selective formation of ether linkages at the C-F position, leading to the formation of a linear polymer. The nitro group remains on the polymer backbone, imparting specific properties to the final material and offering a site for further chemical modification.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis and characterization of a nitro-substituted poly(arylene ether) from this compound and a representative bisphenol, such as Bisphenol A.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Major Chemical Supplier |
| Bisphenol A | ≥99% | Major Chemical Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Major Chemical Supplier |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Toluene | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Methanol | ACS Grade | Major Chemical Supplier |
| Hydrochloric Acid (HCl) | 37% | Major Chemical Supplier |
| Equipment |
| Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and Dean-Stark trap with condenser |
| Heating mantle with temperature controller |
| Standard laboratory glassware |
| Filtration apparatus |
| Vacuum oven |
Synthesis of Nitro-Substituted Poly(arylene ether)
Protocol 1: Polymerization via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of a high molecular weight nitro-substituted poly(arylene ether) from this compound and Bisphenol A.
-
Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a condenser, add Bisphenol A (e.g., 10.00 g, 43.8 mmol), this compound (e.g., 7.69 g, 43.8 mmol), and anhydrous potassium carbonate (e.g., 7.25 g, 52.5 mmol, 1.2 equivalents).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) (e.g., 100 mL) and toluene (e.g., 50 mL) to the flask.
-
Azeotropic Dehydration: Stir the mixture and heat to 140-150 °C under a gentle flow of nitrogen. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for approximately 4 hours to ensure the reaction mixture is anhydrous.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-165 °C to initiate polymerization. The reaction mixture will become more viscous as the polymer forms. Maintain this temperature for 8-12 hours.
-
Precipitation and Washing: After the polymerization is complete, cool the viscous solution to room temperature and dilute with additional DMAc (e.g., 50 mL). Slowly pour the polymer solution into a vigorously stirred beaker containing methanol (e.g., 800 mL) to precipitate the polymer as fibrous strands.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot deionized water to remove any inorganic salts. Further purify the polymer by washing with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.
Characterization and Expected Results
The synthesized nitro-substituted poly(arylene ether) should be characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Expected Results |
| FTIR Spectroscopy | Appearance of characteristic ether linkage bands (approx. 1240 cm⁻¹), and the presence of the nitro group (approx. 1530 and 1350 cm⁻¹). Disappearance of the phenolic hydroxyl peak from the bisphenol monomer. |
| ¹H and ¹³C NMR Spectroscopy | Signals corresponding to the aromatic protons and carbons of both monomer units in the polymer backbone, confirming the structure. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). High molecular weights (e.g., Mn > 20,000 g/mol ) are indicative of successful polymerization. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature typically above 400 °C in a nitrogen atmosphere. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to be high (e.g., > 180 °C), indicating a rigid polymer backbone. |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the nitro-substituted poly(arylene ether).
Caption: Workflow for the synthesis of nitro-substituted poly(arylene ether).
Potential Applications in Materials Science
The nitro-substituted poly(arylene ether)s synthesized from this compound are high-performance materials with a range of potential applications:
-
Gas Separation Membranes: The presence of the polar nitro group can enhance the selectivity of membranes for the separation of specific gases, such as CO₂ from flue gas.
-
High-Temperature Dielectric Materials: The rigid aromatic backbone and thermal stability of these polymers make them suitable for use as insulating materials in electronic components that operate at elevated temperatures.
-
Precursors for Functional Polymers: The nitro group on the polymer backbone is a versatile functional handle that can be chemically modified. For instance, reduction of the nitro group to an amine group would yield an amino-functionalized poly(arylene ether), which could be used in applications such as cross-linkable resins or as a component in polymer blends and composites.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable monomer for the synthesis of nitro-substituted poly(arylene ether)s via nucleophilic aromatic substitution polymerization. The protocols outlined in this application note provide a reliable method for the preparation of these high-performance materials. The resulting polymers, with their high thermal stability and the potential for further functionalization, are promising candidates for a variety of applications in materials science.
Application Notes and Protocols: A Step-by-Step Guide to the Reduction of the Nitro Group in 1-Chloro-2-fluoro-3-nitrobenzene
Introduction: The Strategic Importance of 2-Chloro-6-fluoroaniline
The selective reduction of 1-chloro-2-fluoro-3-nitrobenzene to its corresponding aniline, 2-chloro-6-fluoroaniline, is a critical transformation in synthetic organic chemistry. This product serves as a vital building block in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern makes it an indispensable intermediate for the synthesis of complex molecules, including various Active Pharmaceutical Ingredients (APIs) with anti-inflammatory and analgesic properties.[1][2] The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group while preserving the chloro and fluoro substituents, as dehalogenation is a common side reaction.[3][4] This guide provides a detailed exploration of various methodologies to achieve this selective reduction, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Understanding the Reaction: Pathways and Challenges
The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[5][6] The choice of reducing agent and reaction conditions significantly influences the reaction pathway and the potential for side reactions.
Caption: Generalized reduction pathway from a nitroarene to an aniline.
The primary challenge in the reduction of this compound is preventing the cleavage of the carbon-chlorine and carbon-fluorine bonds. Catalytic hydrogenation, a common and clean method for nitro group reduction, can also facilitate hydrodehalogenation, leading to undesired byproducts.[4][7] Therefore, the selection of the catalyst, hydrogen source, and reaction parameters is crucial for achieving high chemoselectivity.
Methodologies for Selective Nitro Group Reduction
Several methods have been developed for the selective reduction of halogenated nitroarenes. This guide will focus on three robust and widely applicable protocols: Catalytic Transfer Hydrogenation, Catalytic Hydrogenation with a Modified Catalyst, and a classic metal/acid reduction.
Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
Catalytic transfer hydrogenation (CTH) is an advantageous alternative to traditional catalytic hydrogenation that avoids the need for high-pressure hydrogen gas.[3] Ammonium formate serves as a convenient and efficient in situ hydrogen source, decomposing on the catalyst surface to produce hydrogen, ammonia, and carbon dioxide.[8][9] This method often exhibits excellent chemoselectivity for the reduction of nitro groups in the presence of halogens.[9][10]
Rationale: The in situ generation of hydrogen at the catalyst surface can lead to a lower steady-state concentration of hydrogen, which can disfavor the kinetically more demanding dehalogenation reaction. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[11]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add methanol as the solvent (10-20 mL per gram of substrate) and 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogen Donor: Carefully add ammonium formate (4.0-5.0 eq) to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to 40-60 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-chloro-6-fluoroaniline. Further purification can be achieved by column chromatography.
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Pd/C | Highly efficient for transfer hydrogenation.[11] |
| Hydrogen Donor | Ammonium Formate | Safe and effective in situ hydrogen source.[8] |
| Solvent | Methanol | Good solvent for both substrate and ammonium formate. |
| Temperature | Room Temperature to 60 °C | Mild conditions to favor nitro reduction over dehalogenation. |
| Monitoring | TLC/GC | To determine reaction completion and check for byproducts. |
Protocol 2: Selective Catalytic Hydrogenation using Modified Platinum Catalysts
While standard catalytic hydrogenation with catalysts like Pd/C can lead to dehalogenation, modifying the catalyst or using alternative catalysts can significantly enhance selectivity. Platinum-based catalysts, sometimes modified with other metals like vanadium (Pt-V/C), have shown high performance in the selective hydrogenation of halogenated nitroaromatics.[12][13]
Rationale: The addition of a second metal or specific modifiers can alter the electronic properties and surface morphology of the primary catalyst. This can suppress the adsorption and subsequent hydrogenolysis of the C-X bond while maintaining high activity for nitro group reduction.[4][14]
Experimental Protocol:
-
Reaction Setup: A high-pressure hydrogenation vessel (autoclave) is charged with this compound (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or 2-methyl-THF.[13]
-
Catalyst Addition: The selective hydrogenation catalyst (e.g., Pt-V/C, 1-5 mol%) is added to the vessel.
-
Reaction Conditions: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 bar). The reaction is stirred vigorously at a controlled temperature (e.g., 25-80 °C).
-
Monitoring: The reaction progress is monitored by observing hydrogen uptake and/or by analyzing aliquots using GC or HPLC.
-
Work-up: After the reaction is complete, the vessel is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration.
-
Purification: The filtrate is concentrated, and the resulting crude product is purified as described in Protocol 1.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pt-V/C or other modified Pt catalyst | Enhanced chemoselectivity for halogenated nitroaromatics.[13] |
| Hydrogen Source | H₂ gas | Direct hydrogenation. |
| Solvent | THF, 2-MeTHF | Good solubility for substrate and compatible with hydrogenation.[13] |
| Pressure | 1-10 bar H₂ | Controlled hydrogen pressure to minimize dehalogenation. |
| Temperature | 25-80 °C | Optimization is key for selectivity. |
Protocol 3: Classic Béchamp Reduction using Iron and Hydrochloric Acid
The reduction of nitroarenes using a metal in the presence of an acid is a long-established and cost-effective method.[3] The Béchamp reduction, which typically employs iron filings and a mineral acid like hydrochloric acid, is known for its good chemoselectivity in the presence of halogens.[15][16]
Rationale: The reaction proceeds via single electron transfer from the metal to the nitro group, followed by protonation.[15] This pathway is generally less prone to causing dehalogenation compared to catalytic hydrogenation. The in situ generation of iron(II) chloride, which can be hydrolyzed to regenerate the acid, makes the reaction efficient.[17]
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with iron powder (3.0-5.0 eq) and a solvent mixture (e.g., ethanol/water or acetic acid).
-
Acid Addition: A small amount of concentrated hydrochloric acid (0.1-0.2 eq) is added to activate the iron.
-
Substrate Addition: The mixture is heated to reflux, and a solution of this compound in the reaction solvent is added dropwise.
-
Reaction Conditions: The reaction is maintained at reflux with vigorous stirring until TLC/GC analysis indicates the complete consumption of the starting material.
-
Work-up: The hot reaction mixture is filtered to remove excess iron and iron salts. The filter cake is washed with the hot solvent.
-
Purification: The combined filtrate is concentrated. The residue is taken up in an organic solvent and washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. The organic layer is dried and concentrated to afford the crude product, which can be purified by distillation or chromatography.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Iron powder | Inexpensive and effective for selective nitro reduction.[16] |
| Acid | Hydrochloric Acid | Activates the iron and provides a proton source.[18] |
| Solvent | Ethanol/Water or Acetic Acid | Provides a medium for the reaction. |
| Temperature | Reflux | Drives the reaction to completion. |
| Work-up | Hot filtration | To remove insoluble iron and its salts. |
Workflow and Decision Making
The choice of the optimal reduction method depends on several factors, including available equipment, scale of the reaction, and desired purity of the final product.
Caption: Decision-making workflow for selecting a reduction protocol.
Safety Considerations
-
Catalytic Hydrogenation: Handle hydrogen gas with extreme caution in a well-ventilated fume hood. Ensure the hydrogenation apparatus is properly assembled and pressure-tested. Palladium on carbon can be pyrophoric, especially when dry and in the presence of air and a solvent. Handle the catalyst under an inert atmosphere when possible.
-
Metal/Acid Reductions: These reactions can be highly exothermic. The addition of the nitro compound should be controlled to maintain a manageable reaction temperature. Hydrogen gas can also be evolved as a byproduct.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Conclusion
The selective reduction of this compound to 2-chloro-6-fluoroaniline is a crucial transformation that requires careful consideration of the reaction methodology to avoid dehalogenation. This guide has provided detailed protocols for three effective methods: catalytic transfer hydrogenation, selective catalytic hydrogenation, and the Béchamp reduction. By understanding the rationale behind each protocol and adhering to the outlined procedures, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 12.3 g nitrobenzene is reduced into aniline by electrolysis. if current e.. [askfilo.com]
- 7. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 15. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. m.youtube.com [m.youtube.com]
Regioselective synthesis using 1-Chloro-2-fluoro-3-nitrobenzene
An In-Depth Guide to the Regioselective Synthesis Using 1-Chloro-2-fluoro-3-nitrobenzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and fine chemical synthesis, the strategic selection of starting materials is paramount to achieving complex molecular architectures with precision and efficiency. This compound (CAS: 2106-49-2) has emerged as a highly valuable and versatile building block, primarily due to the specific arrangement of its substituents, which allows for predictable and highly regioselective chemical transformations.[1][2][3] This trisubstituted benzene derivative is a crystalline solid at room temperature and serves as a cornerstone for constructing a variety of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of regioselective synthesis using this key intermediate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and illustrate its application in the synthesis of valuable compounds.
PART 1: The Principle of Regioselectivity—A Mechanistic Deep Dive
The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to benzene, SNAr reactions are facilitated by potent electron-withdrawing groups (EWGs) that activate the aromatic ring towards attack by nucleophiles.[6][7] The outcome of such reactions on this specific molecule is not random; it is dictated by a confluence of electronic effects that govern which halogen acts as the leaving group.
The Decisive Role of the Nitro Group
The nitro (-NO₂) group at the C3 position is the primary director of regioselectivity. As a powerful EWG, it dramatically lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[8][9] Crucially, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6][7] This stabilization is most effective when the nucleophilic attack occurs at a position ortho or para to the nitro group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group itself.[6][7][10]
In the structure of this compound:
-
The chloro group is at the C1 position , which is ortho to the nitro group.
-
The fluoro group is at the C2 position , which is meta to the nitro group.
Consequently, nucleophilic attack is overwhelmingly favored at the C1 position. An attack at this site generates a Meisenheimer complex where the negative charge is effectively stabilized by the adjacent nitro group. In contrast, an attack at the C2 position would place the negative charge at positions where it cannot be delocalized by the nitro group, resulting in a much less stable, higher-energy intermediate.[10][11]
Leaving Group Ability in SNAr
In SNAr reactions, the relative ability of halogens to act as leaving groups is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong inductive electron withdrawal of fluorine, making the attached carbon atom highly electrophilic. While the C-F bond is stronger than the C-Cl bond, the profound stabilization of the intermediate by the ortho-nitro group makes the substitution at the C1 position the kinetically and thermodynamically favored pathway.
The diagram below illustrates the preferential site of nucleophilic attack.
Caption: Logical workflow for determining the regioselective outcome.
The mechanistic rationale is further detailed in the resonance stabilization pathways shown below.
Caption: Resonance stabilization dictates the regioselective SNAr pathway.
PART 2: Application Notes & Experimental Protocols
The high degree of regioselectivity makes this compound an ideal substrate for introducing a wide range of functionalities at a specific position, which is critical in multi-step syntheses.
Common Applications:
-
Pharmaceutical Synthesis: Used as a scaffold to build complex heterocyclic systems, which are prevalent in modern drugs. The remaining fluoro and nitro groups can be further functionalized in subsequent steps.[1][2]
-
Agrochemicals: Serves as a precursor for novel pesticides and herbicides.
-
Material Science: Employed in the synthesis of dyes and specialty polymers.
Quantitative Data: Regioselectivity with Various Nucleophiles
The reaction consistently yields the C1-substituted product in high purity. The regiomeric ratio is often so high that the C2-substituted isomer is not detectable by standard analytical methods.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Product (C1 Substitution) | Regiomeric Ratio (C1:C2) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 2-Fluoro-3-nitro-N-phenylaniline | >99:1 | 90-95 |
| Benzylamine | Et₃N | Acetonitrile | 60 | N-Benzyl-2-fluoro-3-nitroaniline | >99:1 | 92-98 |
| Sodium Methoxide | N/A | Methanol | 25 | 1-Methoxy-2-fluoro-3-nitrobenzene | >99:1 | 95-99 |
| Piperidine | K₂CO₃ | DMSO | 50 | 1-(2-Fluoro-3-nitrophenyl)piperidine | >99:1 | 94-98 |
| Ethanethiol | NaH | THF | 0 to 25 | 1-(Ethylthio)-2-fluoro-3-nitrobenzene | >99:1 | 88-94 |
Detailed Protocol: Regioselective Synthesis of N-Benzyl-2-fluoro-3-nitroaniline
This protocol provides a representative example of a highly regioselective SNAr reaction using benzylamine as the nucleophile.
I. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACS grade)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
II. Safety Precautions
-
This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[12][13][14]
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Benzylamine is corrosive and lachrymatory. Handle with care.
III. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (e.g., 1.76 g, 10.0 mmol, 1.0 eq).
-
Add acetonitrile (50 mL) to dissolve the starting material.
-
-
Addition of Reagents:
-
To the stirred solution, add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) as a base to scavenge the HCl byproduct.
-
Slowly add benzylamine (1.2 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes at room temperature. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress using TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The starting material should be consumed within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with ethyl acetate (25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL) to remove residual water-soluble impurities.
-
-
Drying and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
-
If necessary, purify the product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-2-fluoro-3-nitroaniline.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be unequivocally confirmed by 2D NMR techniques (e.g., HMBC) if required.
-
Conclusion
This compound is a powerful and reliable building block for regioselective synthesis. The predictable nature of its reactivity, governed by the strong directing effect of the ortho-nitro group, allows for the clean and efficient synthesis of C1-substituted products. The protocols and principles outlined in this guide provide a solid foundation for chemists to leverage this reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials, ensuring that synthetic pathways are both efficient and predictable.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 10. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. 1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-Up Considerations for the Synthesis of 1-Chloro-2-fluoro-3-nitrobenzene Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Chloro-2-fluoro-3-nitrobenzene and its derivatives are pivotal building blocks in the pharmaceutical and agrochemical industries. Their unique substitution pattern, featuring a nitro group for further functionalization and strategically placed halogens, allows for diverse chemical modifications, making them valuable intermediates in the synthesis of complex molecular targets. However, the transition from laboratory-scale synthesis to industrial production of these compounds presents a unique set of challenges. This guide provides an in-depth analysis of the critical considerations for the successful and safe scale-up of the synthesis of this compound, offering detailed protocols, safety assessments, and process optimization strategies.
This document will explore two primary industrial synthetic routes: the direct nitration of 1-chloro-2-fluorobenzene and the halogen exchange (Halex) reaction of 2,3-dichloronitrobenzene. For each pathway, we will delve into the reaction mechanisms, scale-up hazards, process control using Process Analytical Technology (PAT), and downstream processing. Furthermore, we will discuss the synthesis of key derivatives, highlighting the versatility of the this compound scaffold in drug development.
I. Synthetic Pathways to this compound
The industrial synthesis of this compound is primarily achieved through two distinct and viable routes. The choice between these pathways often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: Nitration of 1-Chloro-2-fluorobenzene
This classical electrophilic aromatic substitution is a common approach for the synthesis of nitroaromatic compounds. The regioselectivity of the nitration is governed by the directing effects of the existing chloro and fluoro substituents.
Mechanism and Regioselectivity: Both chlorine and fluorine are ortho-, para-directing deactivators due to the interplay of their inductive (-I) and resonance (+M) effects. However, the strong inductive effect of fluorine makes it a more deactivating group than chlorine.[1] In the case of 1-chloro-2-fluorobenzene, the incoming nitronium ion (NO₂⁺) will be directed to positions ortho and para to both halogens. The primary products of the nitration of chlorobenzene are the 2- and 4-nitro isomers.[2] For 1-chloro-2-fluorobenzene, the major isomers formed are typically 1-chloro-2-fluoro-4-nitrobenzene and 1-chloro-2-fluoro-6-nitrobenzene, with the desired 3-nitro isomer being a minor product. The formation of multiple isomers presents a significant purification challenge at scale.[3]
Scale-Up Considerations:
-
Thermal Hazards: Nitration reactions are notoriously exothermic and can pose a significant risk of thermal runaway if not properly controlled.[4] The heat of reaction for the nitration of aromatic compounds is typically in the range of -145 ± 70 kJ/mol.[1] On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation less efficient, increasing the risk of temperature excursions.
-
Isomer Control and Separation: Controlling the regioselectivity to favor the desired 3-nitro isomer is challenging. Process parameters such as temperature, reaction time, and the composition of the nitrating mixture (ratio of nitric acid to sulfuric acid) must be meticulously optimized. The separation of the desired isomer from a complex mixture of regioisomers on an industrial scale often requires fractional distillation or crystallization, which can be energy-intensive and may lead to product loss.
-
Corrosion: The use of mixed acids (concentrated nitric and sulfuric acids) necessitates the use of corrosion-resistant reactors and equipment.
Route 2: Halogen Exchange (Halex) Reaction of 2,3-Dichloronitrobenzene
The Halex reaction is a powerful method for the introduction of fluorine into aromatic rings, particularly those activated by electron-withdrawing groups like a nitro group. In this case, a chlorine atom on 2,3-dichloronitrobenzene is displaced by a fluoride ion.
Mechanism and Reactivity: The Halex reaction is a nucleophilic aromatic substitution (SNAr). The nitro group in the ortho position to the chlorine at C2 strongly activates it towards nucleophilic attack. The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.[5] The use of a phase-transfer catalyst can enhance the reaction rate.[6]
Scale-Up Considerations:
-
Reaction Conditions: Halex reactions often require high temperatures (typically 180-250°C) and long reaction times to achieve good conversion.[7] At scale, maintaining uniform heating and efficient mixing of the heterogeneous reaction mixture (solid KF in a liquid solvent) is crucial to avoid localized overheating and ensure consistent product quality.
-
Solvent Selection and Recovery: The choice of a high-boiling solvent is critical for achieving the necessary reaction temperatures. However, the removal of these solvents during work-up can be challenging and energy-intensive. Efficient solvent recovery and recycling systems are essential for the economic viability and environmental sustainability of the process.
-
Byproduct Formation: Side reactions, such as the hydrolysis of the starting material or product, can occur if water is present in the reaction mixture. Therefore, anhydrous conditions are highly recommended.
II. Detailed Protocols and Methodologies
Protocol 1: Nitration of 1-Chloro-2-fluorobenzene (Laboratory Scale)
This protocol outlines a laboratory-scale procedure for the nitration of 1-chloro-2-fluorobenzene. It is intended as a starting point for process development and optimization for scale-up.
Materials and Equipment:
-
1-Chloro-2-fluorobenzene
-
Concentrated nitric acid (68-70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (5%)
-
Brine
-
Dichloromethane
-
Magnesium sulfate
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a jacketed reactor cooled to 0-5 °C, slowly add 1-chloro-2-fluorobenzene.
-
In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add the nitrating mixture to the reactor containing 1-chloro-2-fluorobenzene, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 2-4 hours. Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
The crude product is a mixture of isomers and will require purification by fractional distillation or column chromatography to isolate the this compound.
Visualization of Nitration Workflow:
Caption: Step-by-step workflow for the laboratory-scale nitration of 1-chloro-2-fluorobenzene.
Protocol 2: Halex Reaction of 2,3-Dichloronitrobenzene (Scale-Up Considerations)
This section provides a general protocol for the Halex reaction with a focus on considerations for scaling up the process.
Materials and Equipment:
-
2,3-Dichloronitrobenzene
-
Potassium fluoride (spray-dried)
-
High-boiling aprotic solvent (e.g., Sulfolane)
-
Phase-transfer catalyst (optional, e.g., tetramethylammonium chloride)
-
Toluene
-
High-pressure reactor with efficient agitation, heating/cooling system, and condenser
-
Filtration system
-
Distillation unit
Procedure:
-
Charge the reactor with sulfolane and spray-dried potassium fluoride.
-
Heat the mixture to 140-150 °C under reduced pressure to ensure complete removal of any residual water.
-
Add the phase-transfer catalyst (if used).
-
Slowly add the molten 2,3-dichloronitrobenzene to the reactor, maintaining the temperature at 160-180 °C.
-
Heat the reaction mixture to 180-200 °C and hold for 8-12 hours, monitoring the progress by GC analysis.
-
After the reaction is complete, cool the mixture and dilute with toluene.
-
Filter the hot mixture to remove potassium chloride and unreacted potassium fluoride.
-
Wash the filter cake with hot toluene.
-
The combined filtrate is then subjected to fractional distillation under reduced pressure to separate the product from the solvent and any byproducts.
Quantitative Data for Halex Reaction:
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloronitrobenzene | [6] |
| Reagent | Potassium Fluoride (KF) | [6] |
| Solvent | Sulfolane | [7] |
| Catalyst (optional) | Tetramethylammonium chloride | [6] |
| Temperature | 180 - 200 °C | [7] |
| Reaction Time | 8 - 12 hours | |
| Typical Yield | >70% | [6] |
III. Safety and Hazard Analysis
The scale-up of chemical processes requires a thorough understanding and mitigation of potential hazards. Both the nitration and Halex routes for the synthesis of this compound present specific safety challenges.
Nitration Hazards:
-
Thermal Runaway: The primary hazard in nitration is the potential for a thermal runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[4] This can be initiated by inadequate cooling, improper reagent addition rates, or contamination.
-
Detonation Hazard: Mixtures of nitric acid and organic compounds can be explosive.[8]
-
Formation of Byproducts: Over-nitration can lead to the formation of dinitro or trinitro compounds, which are often more thermally unstable and shock-sensitive.
Halex Reaction Hazards:
-
High Temperatures and Pressures: The high reaction temperatures can lead to significant pressure build-up in the reactor.
-
Solvent Hazards: The high-boiling polar aprotic solvents used can have their own health and safety risks.
-
Exothermic Decomposition: Although generally less exothermic than nitration, the reaction can still generate significant heat. Impurities in the starting materials can sometimes lead to unexpected exothermic events.
Hazard Mitigation Strategies:
-
Calorimetric Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the rate of heat evolution under various conditions. This data is crucial for designing a safe and effective cooling system for the large-scale reactor.
-
Process Control: Implement robust process control systems to monitor and control critical parameters such as temperature, pressure, and reagent addition rates.
-
Emergency Relief Systems: Equip reactors with appropriately sized emergency relief systems (e.g., rupture discs, relief valves) to safely vent any overpressure in the event of a runaway reaction.
-
Material Characterization: Thoroughly characterize all raw materials to identify any impurities that could potentially catalyze side reactions or lead to thermal instability.
IV. Process Analytical Technology (PAT) for In-Process Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[9] The implementation of PAT can significantly improve the safety, efficiency, and consistency of the synthesis of this compound.
PAT Tools for Monitoring Nitration and Halex Reactions:
-
FTIR and Raman Spectroscopy: In-situ FTIR or Raman probes can be used to monitor the concentration of reactants, products, and key intermediates in real-time. This allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of impurities.
-
Temperature and Pressure Sensors: Continuous monitoring of temperature and pressure is fundamental for ensuring the reaction is proceeding within safe operating limits.
-
Calorimetry: As mentioned earlier, reaction calorimetry is a powerful PAT tool for understanding the thermal behavior of the reaction.
Caption: Application of PAT for real-time monitoring and control of the synthesis process.
V. Downstream Processing and Purification
The purification of the final product is a critical step in ensuring it meets the stringent quality requirements for pharmaceutical applications.
Purification Strategies:
-
Fractional Distillation: For the separation of isomers from the nitration reaction, fractional distillation under reduced pressure is a common industrial method. The efficiency of the separation depends on the difference in boiling points of the isomers.
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be an effective purification method. This can also be used to separate isomers if they have different solubilities.
-
Work-up: The work-up procedure after the reaction is crucial for removing residual acids, salts, and solvents. This typically involves aqueous washes with water, base, and brine.
VI. Synthesis of Derivatives
This compound is a versatile intermediate for the synthesis of a wide range of derivatives, primarily through reactions involving the nitro group and the chlorine atom.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and important transformation. This opens up a vast array of subsequent chemical modifications.
Protocol: Catalytic Hydrogenation to 2-Chloro-6-fluoroaniline
-
Charge a hydrogenation reactor with this compound and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Pd/C, Pt/C).
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
Monitor the reaction by hydrogen uptake and/or GC/HPLC analysis.
-
Upon completion, cool the reactor, vent the hydrogen, and filter off the catalyst.
-
The filtrate is concentrated to give the crude aniline derivative, which can be further purified by distillation or crystallization.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 1-position is activated by the ortho-nitro group, making it susceptible to nucleophilic displacement. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols.[10][11]
Cross-Coupling Reactions
The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds, respectively.[3][12] This further expands the synthetic utility of this intermediate.
VII. Analytical Methods
Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring quality control.
Common Analytical Techniques:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for monitoring the consumption of starting materials and the formation of products and byproducts. A non-polar capillary column is typically used for the separation of halogenated nitroaromatic compounds.[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a versatile technique for analyzing the reaction mixture and the final product. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.[2]
Table of Analytical Methods:
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |
| GC-MS | DB-5ms or similar | Helium | MS | Isomer identification, impurity profiling | [2] |
| HPLC-UV | C18 | Acetonitrile/Water | UV | Purity assessment, reaction monitoring | [2] |
Conclusion
The successful scale-up of the synthesis of this compound and its derivatives requires a multi-faceted approach that integrates a deep understanding of the chemical processes with robust engineering controls and rigorous safety protocols. Both the nitration and Halex routes offer viable pathways to the target compound, each with its own set of challenges and advantages. Careful consideration of thermal hazards, process optimization to control isomer formation, and the implementation of Process Analytical Technology for real-time monitoring are paramount for a safe, efficient, and reproducible manufacturing process. The versatility of this compound as a synthetic intermediate underscores its importance in the development of new pharmaceuticals and other valuable chemical products.
References
- 1. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 7. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 8. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Catalytic Valorization of 1-Chloro-2-fluoro-3-nitrobenzene
Introduction: The Strategic Value of 1-Chloro-2-fluoro-3-nitrobenzene
This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique substitution pattern, featuring nitro, chloro, and fluoro groups, offers multiple reaction sites for strategic chemical modifications. The selective transformation of these functional groups is paramount to harnessing the full potential of this substrate.
This comprehensive guide provides detailed application notes and robust protocols for the catalytic conversion of this compound into high-value products. We will delve into the critical aspects of catalyst selection, reaction optimization, and mechanistic considerations to ensure high-yield, chemoselective transformations. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.
Core Application: Chemoselective Hydrogenation to 3-Chloro-2-fluoroaniline
The most prominent and industrially significant transformation of this compound is the chemoselective reduction of the nitro group to an amine, yielding 3-chloro-2-fluoroaniline. This product is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy.[3][4]
The primary challenge in this hydrogenation is to achieve high selectivity for the nitro group reduction while preserving the carbon-chlorine and carbon-fluorine bonds, which are susceptible to hydrogenolysis (dehalogenation).[5][6] The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired product.
Causality in Catalyst Selection and Reaction Design
The selective hydrogenation of halogenated nitroaromatics is a well-studied yet challenging field.[5][7][8] The catalyst's role is to provide a surface for the activation of both hydrogen and the nitro group, without promoting the cleavage of the halogen-carbon bond.
-
Palladium-based Catalysts (e.g., Pd/C): Palladium is a highly active hydrogenation catalyst. However, it is also known to promote dehalogenation, particularly for more labile halogens like iodine and bromine.[6][9] For chloro- and fluoro-substituted aromatics, its selectivity can be enhanced by careful control of reaction parameters or through the use of catalyst modifiers. Using hydrazine hydrate as a hydrogen source in the presence of Pd/C has been shown to be a mild and selective method for reducing halogenated nitroarenes.[6][10]
-
Platinum-based Catalysts (e.g., Pt/C, Sulfided Pt/C): Platinum catalysts often exhibit higher selectivity in preserving halogen substituents compared to palladium.[11] Sulfided platinum catalysts, in particular, are highly effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, operating at low temperatures and pressures.[9][11] Modifying Pt-based catalysts by depositing carbon species on the surface can also enhance selectivity by segregating the continuous Pt sites and creating positively charged Pt, which inhibits hydrodehalogenation.[12]
-
Raney Nickel: This catalyst is a cost-effective alternative and has been successfully employed in the hydrogenation of halogenated nitroaromatics.[13][14] It often requires careful optimization of temperature and pressure to achieve the desired selectivity.
Experimental Workflow for Chemoselective Hydrogenation
References
- 1. chembk.com [chembk.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 1-Chloro-2-fluoro-3-nitrobenzene
<_ _>
Welcome to the technical support center for the synthesis of 1-Chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and answer frequently asked questions. The information provided herein is grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and actionable insights.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yield is a frequent challenge in multi-step organic syntheses. The following section addresses specific problems you might encounter during the synthesis of this compound, their probable causes, and systematic solutions.
Question 1: My overall yield is significantly lower than expected. What are the most likely causes?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. The synthesis of this compound typically proceeds through key transformations, each with its own potential pitfalls. A common synthetic route involves the nitration of a suitable precursor followed by halogenation or functional group manipulation.
Potential Causes & Solutions:
-
Inefficient Nitration: The nitration of the aromatic ring is a critical step. Inadequate control of reaction conditions can lead to the formation of undesired isomers or multiple nitration products.
-
Solution: Carefully control the temperature of the nitrating mixture (typically a combination of nitric acid and sulfuric acid). Gradual addition of the substrate to the cooled nitrating mixture is crucial. For substrates like 2-chloro-6-fluorotoluene, regioselectivity can be an issue, and solid acid catalysts may offer a cleaner, more selective alternative to traditional nitrating agents.[1][2]
-
-
Suboptimal Diazotization and Sandmeyer Reaction: If the synthesis involves a Sandmeyer reaction to introduce the chloro or fluoro group, the diazotization step is paramount. The instability of diazonium salts requires strict temperature control.
-
Solution: Maintain the temperature of the diazotization reaction below 5°C.[3] The subsequent Sandmeyer reaction, which displaces the diazonium group, should be performed with freshly prepared copper(I) salts for optimal results.[4][5] The mechanism is a radical-nucleophilic aromatic substitution, and the presence of copper(I) is catalytic.[4][6]
-
-
Side Reactions during Halogen Exchange (Halex) Reaction: If a halogen exchange reaction is employed, for instance, replacing a chloro group with a fluoro group using a fluoride salt, high temperatures can lead to decomposition or the formation of byproducts.
-
Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.
-
Solution: Ensure complete extraction by using an appropriate solvent and performing multiple extractions. Minimize the number of purification steps where possible. Recrystallization, if applicable, should be performed with a solvent system that provides good recovery.
-
To systematically identify the problematic step, it is recommended to analyze the crude product at each stage using techniques like TLC, GC-MS, or NMR to quantify the yield and identify major impurities.
Question 2: I am observing the formation of significant impurities. How can I identify and minimize them?
Impurity formation is a common cause of low yield and can complicate purification. The nature of the impurities provides clues about the underlying side reactions.
Common Impurities and Their Origins:
| Impurity | Probable Origin | Mitigation Strategy |
| Isomeric Products | Non-regioselective nitration or substitution. | Optimize nitrating conditions (temperature, reagent concentration). Consider using directing groups on the starting material or employing a more selective catalyst.[1][2] |
| Di-nitrated or Poly-halogenated Species | Overly harsh reaction conditions (excess reagents, high temperature). | Use stoichiometric amounts of reagents and maintain strict temperature control. Monitor the reaction progress closely to avoid over-reaction. |
| Phenolic Byproducts | Reaction of diazonium salt with water. | Ensure anhydrous conditions where necessary and maintain low temperatures during diazotization to suppress the reaction with water. |
| Biaryl Compounds | Side reaction in the Sandmeyer reaction.[4] | Use a well-dispersed and active copper catalyst to favor the desired halogenation pathway. |
Experimental Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spotting: Apply a small spot of the reaction mixture and the starting material (as a reference) onto the baseline of the plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light or by using a staining agent.
-
Analysis: The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The presence of additional spots suggests the formation of byproducts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and practical answers.
Question 3: What is a common and reliable synthetic route to prepare this compound?
A frequently employed route starts from 2-chloro-6-fluoroaniline. The synthesis involves two main steps:
-
Diazotization: The amino group of 2-chloro-6-fluoroaniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C).[3]
-
Sandmeyer-type Reaction: The diazonium salt is then subjected to a reaction to introduce the nitro group. While a direct Sandmeyer reaction for nitration is not standard, a related approach involves reacting the diazonium salt with sodium nitrite in the presence of a copper catalyst.[3]
Another potential route involves the nitration of 1-chloro-2-fluorobenzene. However, this can lead to a mixture of isomers, making purification challenging.
Question 4: What are the critical safety precautions to consider during this synthesis?
The synthesis of this compound involves hazardous materials and reactions. Adherence to safety protocols is non-negotiable.
-
Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are typically prepared and used in situ in solution at low temperatures.[10]
-
Halogenated Nitroaromatics: The product and intermediates are likely to be toxic and should be handled with care.[11] Avoid inhalation, ingestion, and skin contact.
-
Solvents: Many organic solvents used are flammable and volatile. Ensure proper ventilation and avoid sources of ignition.
Question 5: How can I effectively purify the final product?
The purification method will depend on the physical state of the product and the nature of the impurities. This compound is a low-melting solid or a yellow liquid.[11][12]
-
Distillation: If the product is a liquid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[3][7]
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent can yield a highly pure product.
-
Column Chromatography: For complex mixtures or to remove closely related isomers, column chromatography on silica gel is a powerful purification technique.
The purity of the final product should be confirmed by analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Visualizing the Process
To aid in understanding the troubleshooting process, the following workflow diagram illustrates a logical approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low yield.
The following diagram illustrates a simplified reaction pathway for the synthesis of this compound starting from 2-chloro-6-fluoroaniline.
Caption: Simplified synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. echemi.com [echemi.com]
- 8. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]
- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chembk.com [chembk.com]
- 12. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Common side products in the synthesis of 1-Chloro-2-fluoro-3-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Chloro-2-fluoro-3-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and validated protocols for this challenging synthesis. Our goal is to move beyond simple procedural lists and explain the causal relationships behind common synthetic issues, empowering you to optimize your reaction outcomes.
Section 1: The Core Reaction - Mechanism & Regioselectivity
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) nitration of 1-chloro-2-fluorobenzene. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2] This ion then attacks the electron-rich aromatic ring.
The mechanism proceeds via two critical steps:
-
Formation of the Sigma (σ) Complex: The electrophilic NO₂⁺ ion attacks the π-system of the 1-chloro-2-fluorobenzene ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex.[3] This step temporarily breaks the ring's aromaticity and is typically the rate-determining step of the reaction.[4][5]
-
Re-aromatization: A base (typically HSO₄⁻ from the sulfuric acid) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromatic system and yielding the final product.
The primary challenge in this synthesis is not the reaction itself, but controlling the regioselectivity . Both the chlorine and fluorine substituents are deactivating due to their strong inductive electron-withdrawing effects, yet they are also ortho, para-directors because their lone pairs can be donated into the ring through resonance.[6] This dual nature dictates where the incoming nitro group will attach, leading to a mixture of isomers.
References
- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 1-Chloro-2-fluoro-3-nitrobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-chloro-2-fluoro-3-nitrobenzene via recrystallization. It is designed to move beyond a simple protocol, offering troubleshooting advice and foundational knowledge to empower users to overcome common challenges encountered during this purification technique.
Core Principles & Compound Characteristics
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2] The ideal solvent will dissolve the target compound (this compound) and any soluble impurities at an elevated temperature, but not at room or cold temperatures.[1][3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the impurities behind in the solvent (mother liquor).[2]
This compound is an organic compound with the molecular formula C₆H₃ClFNO₂.[4][5] It typically appears as a yellow liquid or a low-melting solid (melting point ~5-34°C).[4][6] It is generally insoluble in water but soluble in many organic solvents.[6][7] Understanding these properties is the cornerstone of selecting an appropriate recrystallization solvent.
Safety First: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[5][8][9] Always consult the Safety Data Sheet (SDS) before beginning work.[8][10] Handle the compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[8][11]
Experimental Protocol: Recrystallization Workflow
This protocol outlines a systematic approach to purifying this compound.
Workflow Diagram
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Place approximately 50 mg of the crude this compound into several test tubes.
-
Add 1 mL of a different potential solvent (see Table 1) to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[3]
-
Gently heat the test tubes that showed poor solubility in a water bath. Add the solvent dropwise until the solid just dissolves.[12]
-
Allow the solutions to cool slowly to room temperature, then in an ice bath. The best solvent is one that dissolves the compound when hot and yields a large quantity of crystals upon cooling.
-
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate, gently swirling, until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Adding excess solvent is the most common cause of low yield, so use only the minimum amount necessary.[12][13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, solid byproducts), they must be removed while the solution is hot to prevent premature crystallization of the product.
-
Pre-heat a funnel and a new flask to prevent cooling.
-
Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[14]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor from the crystal surfaces.[2] Using warm or excessive solvent will dissolve some of your product, reducing the yield.[12]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them.
-
For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
-
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is supersaturated; nucleation has not begun.[13] | 1. Scratch: Gently scratch the inside of the flask below the solvent line with a glass rod to create a surface for crystal growth.[12][13] 2. Seed: Add a tiny "seed" crystal of the crude compound.[13] 3. Concentrate: If scratching/seeding fails, too much solvent was likely used. Re-heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[13][14] |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent, or the compound is highly impure.[13] | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent.[13] 3. Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[13] 4. Consider re-purifying with a different solvent that has a lower boiling point. |
| Very low or no yield of crystals. | Too much solvent was used, and the compound remains dissolved in the mother liquor.[12][14] | 1. If the mother liquor has not been discarded, try to recover the product by evaporating a portion of the solvent and re-cooling.[13] 2. Ensure you are using the absolute minimum amount of boiling solvent for dissolution in future attempts.[12] |
| Crystals form too quickly in the hot solution or during hot filtration. | The solution is too concentrated, or the apparatus for hot filtration was not adequately pre-heated. | 1. Add a small amount of hot solvent to re-dissolve the crystals. 2. Ensure the receiving flask and funnel for hot filtration are sufficiently hot before filtering. |
| The final product is still colored. | Colored impurities are soluble in the recrystallization solvent and were not removed. | 1. Re-dissolve the crystals in the minimum amount of hot solvent. 2. Add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb to the charcoal. 3. Perform a hot filtration to remove the charcoal, then proceed with cooling and crystallization as normal. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude sample. A good starting point is to test alcohols like ethanol or methanol, or a mixed solvent system like ethanol/water. The key is to find a solvent or solvent pair where the compound is highly soluble when hot and poorly soluble when cold.[1][2]
Q2: How does a mixed solvent recrystallization work? You use a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent"). You dissolve the compound in a minimum amount of the hot "soluble solvent." Then, you add the hot "insoluble solvent" dropwise until the solution becomes cloudy (turbid). Add a few more drops of the hot "soluble solvent" to just re-clarify the solution, and then cool slowly.
Q3: How can I determine the purity of my recrystallized product? The most common method is melting point analysis. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities typically depress and broaden the melting point range. You can also use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to assess purity.
Q4: I lost most of my product during the final wash. What did I do wrong? You likely used either too much washing solvent or the solvent was not cold enough.[12] The compound has some solubility even in cold solvent, so it is critical to use a minimal amount of ice-cold solvent for the wash step to rinse the surface of the crystals without re-dissolving them.
Q5: Is it possible to recover more product from the mother liquor? Yes. The mother liquor contains the soluble impurities, but also some of your desired compound.[12] You can often obtain a second crop of crystals by boiling off some of the solvent from the filtrate to re-saturate the solution and then cooling it again. Be aware that this second crop may be less pure than the first.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.at [fishersci.at]
- 11. echemi.com [echemi.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1-Chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 1-chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for nucleophilic substitution on this substrate?
The reaction proceeds via a well-established two-step Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted SN2-type displacement.
-
Addition Step: The nucleophile (Nu⁻) attacks one of the carbons bearing a halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2][3] This step is typically the rate-determining step of the reaction.[4][5][6][7][8]
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of a halide ion (F⁻ or Cl⁻) as the leaving group.
The presence of the strongly electron-withdrawing nitro group (–NO₂) is crucial, as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy and facilitating the reaction.[2][3][9]
Q2: Which halogen is the better leaving group in this SNAr reaction: Fluorine or Chlorine?
Contrary to SN1/SN2 reactions, Fluorine is generally the better leaving group in SNAr reactions . The rate-determining step is the initial attack by the nucleophile to form the Meisenheimer complex.[4][5] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the intermediate outweighs the C-F bond's greater strength compared to the C-Cl bond.[10]
Q3: What is the role of the nitro group's position?
The nitro group is a powerful electron-withdrawing group that activates the benzene ring for nucleophilic attack. Its position at C3 is ortho to both the chlorine (C1) and the fluorine (C2). This is critical because an electron-withdrawing group can only stabilize the negative charge of the Meisenheimer complex when it is positioned ortho or para to the site of nucleophilic attack.[2][3][9][11] A nitro group in the meta position offers no resonance stabilization and has a negligible effect on reactivity.[2][9]
Q4: How do I select the appropriate solvent?
Solvent choice is critical for SNAr reaction rates. Polar aprotic solvents are strongly recommended.
| Solvent Type | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Greatly Accelerates | These solvents effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but poorly solvate the nucleophilic anion itself. This leaves a "naked," highly reactive nucleophile, increasing the reaction rate significantly.[1][12][13] |
| Polar Protic | Water, Methanol, Ethanol | Significantly Slows | These solvents form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity and availability to attack the electrophilic ring.[12][13] |
Troubleshooting Guides
Problem 1: My reaction shows low or no conversion to the desired product.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Detailed Corrective Actions:
-
Verify Starting Materials: Before optimizing conditions, confirm the identity and purity of your this compound and your nucleophile. Impurities can inhibit the reaction.
-
Assess Nucleophile Strength: The reactivity of the nucleophile is paramount. If you are using a weak nucleophile (e.g., an alcohol), it will likely require a strong base (like NaH or K₂CO₃) to deprotonate it first, making it a much more potent alkoxide. For amine nucleophiles, secondary amines are generally more reactive than primary amines.
-
Optimize Solvent and Temperature:
-
Solvent: If you are not using a polar aprotic solvent, this is the most impactful change you can make. Switch to dry DMSO or DMF.[1][14]
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Start at room temperature, but if no reaction is observed by TLC after 1-2 hours, gradually increase the temperature to 50 °C, then 80 °C, monitoring progress at each stage.
-
Experimental Protocol: A Baseline for Optimization
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add a polar aprotic solvent such as anhydrous DMSO or DMF (to make a ~0.5 M solution).
-
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is an alcohol or thiol, add a base like K₂CO₃ (2.0 eq).[15]
-
Stir the reaction at room temperature and monitor by TLC every 30 minutes.
-
If no reaction is observed after 2 hours, slowly heat the mixture to 50-60 °C and continue monitoring.
-
Upon completion, proceed with an appropriate aqueous workup to quench the reaction and remove the solvent.[15]
Problem 2: I'm getting a mixture of products (substitution at C1 and C2). How can I improve regioselectivity?
This is a classic case of Kinetic vs. Thermodynamic Control .[16][17] Because both halogens are activated by the ortho nitro group, a mixture is often the initial result. Your goal is to favor one pathway over the other.
-
Kinetic Product: The product that forms the fastest. This reaction has the lower activation energy.[18][19][20] In this system, substitution of fluorine is often the kinetic product because the higher electronegativity of fluorine makes the C2 position more electrophilic and lowers the energy of the transition state.
-
Thermodynamic Product: The most stable product. This pathway may have a higher activation energy but results in a lower overall product energy.[18][19][20] The relative stability of the C-Nu bond versus the remaining C-Halogen bond determines the thermodynamic product.
Strategies for Controlling Regioselectivity:
-
To Favor the Kinetic Product (Substitution of Fluorine):
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Low temperatures provide enough energy to overcome the lowest activation energy barrier but not enough for the reverse reaction or the higher-energy pathway to compete effectively.[18][19]
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the kinetic product from equilibrating to the thermodynamic product.
-
-
To Favor the Thermodynamic Product (Substitution of Chlorine):
-
Increase the Temperature: Higher temperatures (e.g., >80 °C) provide the system with enough energy to overcome both activation barriers and allow the reaction to become reversible. Over time, the reaction mixture will equilibrate to favor the most stable product.[16][20]
-
Longer Reaction Times: At elevated temperatures, allow the reaction to stir for an extended period to ensure it has fully reached thermodynamic equilibrium.
-
Problem 3: My product is difficult to purify due to persistent impurities.
Effective purification starts with understanding potential side products and unreacted starting materials.
Common Impurities & Sources:
-
Unreacted Starting Material: Incomplete reaction.
-
Regioisomer: As discussed in Problem 2.
-
Bis-substituted Product: If a di-functional nucleophile is used or if the initial product can react further.
-
Products from Reaction with Solvent: At high temperatures, solvents like DMF can decompose to dimethylamine, which can act as a nucleophile.
-
Hydrolysis Product: If water is present, hydroxide can act as a nucleophile, especially at high temperatures, leading to the corresponding phenol.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate, DCM). This will remove water-soluble components like the solvent (DMSO/DMF) and inorganic salts. Wash the organic layer several times with water and then with brine.[15][21]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Chromatography/Crystallization:
-
Column Chromatography: This is the most common method for separating regioisomers and other impurities. Use a solvent system (e.g., Hexane/Ethyl Acetate) optimized by TLC to achieve good separation.
-
Recrystallization: If the product is a solid and has moderate purity after workup, recrystallization from an appropriate solvent system can be a highly effective and scalable purification method.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00464G [pubs.rsc.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. jackwestin.com [jackwestin.com]
- 18. fiveable.me [fiveable.me]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemistnotes.com [chemistnotes.com]
Technical Support Center: Optimizing the Nitration of 1-Chloro-2-fluorobenzene and Minimizing Byproduct Formation
Welcome to the technical support guide for the nitration of 1-chloro-2-fluorobenzene. This document is designed for researchers, chemists, and process development professionals to provide in-depth solutions to common challenges encountered during this specific electrophilic aromatic substitution. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you achieve high-yield, high-purity synthesis of the desired 1-chloro-2-fluoro-4-nitrobenzene isomer.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction
This section addresses fundamental questions about the reaction mechanism and the factors governing its outcome.
Q1: What is the active electrophile in this nitration, and what is the crucial role of sulfuric acid?
A: The active electrophile responsible for nitrating the aromatic ring is the nitronium ion (NO₂⁺) .[1][2][3] This potent electrophile is generated in situ from the reaction between concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates the nitric acid.[4][5][6] This protonated nitric acid intermediate is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1][4][7] The overall generation process can be summarized as:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺
Therefore, sulfuric acid serves two primary functions:
-
Generation of the Electrophile: It acts as a catalyst to produce the necessary nitronium ion concentration.[1][2][4]
-
Dehydrating Agent: It sequesters the water molecule produced during the reaction, preventing the reverse reaction and maintaining the concentration of the nitrating agent.[7][8]
Caption: Figure 1: The role of sulfuric acid in generating the nitronium ion.
Q2: How do the chloro and fluoro substituents direct the incoming nitro group?
A: Both chlorine and fluorine are halogens, which exhibit a dual electronic effect:
-
Inductive Effect (-I): Due to their high electronegativity, they withdraw electron density from the benzene ring, deactivating it towards electrophilic attack compared to unsubstituted benzene.
-
Resonance Effect (+R): Their lone pairs of electrons can be delocalized into the ring, increasing electron density at the ortho and para positions.
The resonance effect, while weaker than the inductive effect for halogens, is what controls the regioselectivity , making them ortho, para-directors .[9] In 1-chloro-2-fluorobenzene, the potential sites for nitration are positions 3, 4, 5, and 6. The directing effects of both halogens must be considered:
-
Position 4 (Favored): This position is para to the strongly directing fluorine atom and meta to the chlorine. This is typically the major product due to the powerful para-directing nature of fluorine and minimal steric hindrance.
-
Position 6 (Minor): This position is ortho to the chlorine and meta to the fluorine.
-
Position 3 (Minor): This position is ortho to the fluorine and meta to the chlorine. Steric hindrance from the adjacent chlorine can reduce the yield of this isomer.
-
Position 5 (Disfavored): This position is meta to both halogens and is generally not formed in significant amounts.
Therefore, the primary product is 1-chloro-2-fluoro-4-nitrobenzene .[10] The main challenge is separating this desired isomer from the minor ortho isomers.
Caption: Figure 2: Analysis of preferred nitration positions.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide provides solutions to specific problems you may encounter during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. High levels of undesired isomers (e.g., 1-chloro-2-fluoro-6-nitrobenzene) | Suboptimal Reaction Temperature: The activation energies for substitution at different positions are not identical. Higher temperatures can provide enough energy to overcome the barrier for forming less stable ortho isomers, reducing the selectivity for the desired para product. | Maintain strict temperature control, typically between 0-10°C. The addition of the substrate to the nitrating mixture should be done dropwise while vigorously monitoring the internal temperature. This ensures the reaction proceeds via the lowest energy pathway, maximizing the yield of the thermodynamically favored para isomer. |
| 2. Formation of dinitrated byproducts | A) Excess Nitrating Agent: Using a large excess of nitric acid increases the concentration of NO₂⁺, driving the reaction towards a second nitration on the already deactivated product ring. B) High Reaction Temperature or Extended Time: Harsh conditions can force a second electrophilic substitution. | A) Use a controlled stoichiometric amount of nitric acid (e.g., 1.05-1.10 equivalents). This provides a slight excess to drive the initial reaction to completion without leaving a large residual concentration of nitrating agent. B) Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent the slower, secondary nitration from occurring. |
| 3. Appearance of dark-colored impurities or tar | Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or with localized "hot spots" due to poor mixing, it can oxidize the aromatic substrate, leading to the formation of nitrophenols and other polymeric degradation products.[11] | Ensure efficient stirring and maintain a low temperature throughout the addition and reaction period. Adding the 1-chloro-2-fluorobenzene substrate slowly to the pre-chilled mixed acid (inverse addition) is critical. This maintains a low concentration of the organic substrate in the highly oxidative medium at any given time, minimizing degradation. |
| 4. Low overall yield despite complete consumption of starting material | A) Incomplete Work-up/Extraction: The nitrated products are dense oils or solids. Physical loss can occur during the separation of the organic and aqueous layers. B) Sulfonation: If the reaction is conducted at a significantly higher temperature (e.g., >50-60°C), sulfonation of the aromatic ring can become a competing side reaction. | A) After quenching on ice, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions (e.g., 3x) and combine the organic layers. Wash the combined extracts with water, then a dilute sodium bicarbonate solution to neutralize residual acid, followed by a final water or brine wash before drying.[12] B) Adhere strictly to the recommended low-temperature protocol. Sulfonation is highly temperature-dependent and is negligible at the optimal temperatures for selective nitration. |
Section 3: Recommended Protocol & Troubleshooting Workflow
Protocol: High-Selectivity Synthesis of 1-Chloro-2-fluoro-4-nitrobenzene
Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing acids. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The procedure must be performed in a certified chemical fume hood.
Reagents & Materials:
-
1-chloro-2-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Ice-water bath
Procedure:
-
Prepare the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (2.5 equivalents). Cool the flask in an ice-water bath to 0°C.
-
Slowly add concentrated HNO₃ (1.1 equivalents) dropwise to the cold, stirring H₂SO₄. Maintain the temperature below 10°C during this addition. Allow the mixture to stir at 0-5°C for 15 minutes.
-
Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise to the cold nitrating mixture via a dropping funnel over a period of 30-45 minutes. It is critical to ensure the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, let the reaction stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A yellow precipitate or oil should form.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with DCM (3 x volume of the organic layer).
-
Washing: Combine the organic extracts and wash successively with:
-
Cold water (2x)
-
Saturated sodium bicarbonate solution (2x, to neutralize acids)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Purification: The primary isomer, 1-chloro-2-fluoro-4-nitrobenzene, can often be purified from the minor isomers by recrystallization from ethanol or methanol, as the para isomer is typically a solid with a higher melting point and lower solubility than the ortho isomers.[13]
Troubleshooting Workflow
Caption: Figure 3: A decision-making workflow for optimizing the reaction.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. vpscience.org [vpscience.org]
- 9. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 10. 1-Chloro-2-fluoro-4-nitrobenzene | C6H3ClFNO2 | CID 67689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 12. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | MDPI [mdpi.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Purifying 1-Chloro-2-fluoro-3-nitrobenzene with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this specific halogenated nitroaromatic compound. Here, we move beyond generic protocols to offer field-proven insights and explain the scientific reasoning behind our recommendations.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound, providing a systematic approach to identify and resolve these issues.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm running a column to purify this compound, but my fractions are all mixed with impurities. My TLC showed good separation, so what's going wrong?
Answer: This is a common issue that can arise from several factors, even with a promising TLC result. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The solvent system that works for the small scale of a TLC plate may not translate perfectly to the larger scale and different dynamics of a column. The polarity might be too high, causing everything to elute too quickly. | Optimize the Mobile Phase: Aim for a retention factor (Rf) of 0.25-0.35 for this compound on your TLC plate.[1] A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[1] |
| Column Overloading | Loading too much crude product onto the column can exceed its separation capacity, leading to broad, overlapping bands. | Reduce Sample Load: A general rule of thumb is a silica gel to crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging ones.[1] |
| Improper Column Packing | An unevenly packed column with channels or cracks will lead to a non-uniform solvent front, causing significant band broadening and poor separation. | Repack the Column: Ensure you create a uniform slurry of silica gel in your initial mobile phase and pour it carefully. Gently tap the column to settle the packing and remove air bubbles.[2] |
| Compound Instability on Silica | Although this compound is generally stable, some impurities or the compound itself might be sensitive to the acidic nature of standard silica gel, leading to degradation during the long exposure on the column.[3] | Deactivate Silica Gel: If you suspect acid sensitivity, you can use silica gel that has been treated with a base, or add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase.[1][4] |
Issue 2: The Product is Eluting with a "Tail" (Asymmetrical Peak)
Question: My purified this compound fractions show significant tailing on the TLC plate. How can I get sharper, more symmetrical bands?
Answer: Peak tailing is typically a result of undesirable secondary interactions between your compound and the stationary phase. For a moderately polar compound like this compound, this is often due to interactions with the acidic silanol groups on the silica surface.
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Issue 3: The Compound Won't Come Off the Column or Elutes Very Slowly
Question: I've been flushing my column with a large volume of solvent, but I can't seem to recover my this compound. What should I do?
Answer: This frustrating situation usually points to one of a few key problems. It's crucial to diagnose the cause to avoid losing your product.
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too Low: The solvent system may not be strong enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 5% ethyl acetate in hexane, try increasing to 10%, then 15%, and so on. This is known as a gradient elution.[4]
-
-
Compound Insolubility: The compound may have precipitated at the top of the column if it is not very soluble in the initial mobile phase.
-
Solution: This is a common issue if a solvent was used to dissolve the sample that is stronger than the mobile phase.[5] In the future, use the "dry loading" method. To salvage the current run, you may need to carefully remove the top layer of silica, redissolve your compound, and reload it using the dry loading technique.
-
-
Irreversible Adsorption or Decomposition: In some cases, the compound may have strongly and irreversibly adsorbed to the silica or decomposed.
-
Solution: Before running a large-scale column, it's wise to perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see streaking or new spots, your compound may not be stable on silica.[3] In this case, you might consider using a less acidic stationary phase like alumina.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving halogenated aromatic compounds, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[1] Its polar nature allows for good separation of compounds with moderate polarity like this compound from less polar or more polar impurities. For particularly difficult separations, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to π-π interactions.[1][6]
Q2: How do I choose the right mobile phase (eluent)?
A2: The ideal mobile phase is determined using Thin-Layer Chromatography (TLC).[1] You are looking for a solvent system that moves the this compound spot to an Rf value of approximately 0.25-0.35 .[1] A common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate . The ratio is adjusted to achieve the target Rf. For example, you might start with 5% ethyl acetate in hexanes and adjust as needed.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This method is highly recommended if your crude this compound is an oil or is not readily soluble in the initial, non-polar mobile phase.[1]
Experimental Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.
-
Thoroughly mix to create a slurry and then remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[4]
Q4: How can I monitor the separation while the column is running?
A4: You should collect the eluent in a series of separate test tubes, called fractions. To determine which fractions contain your desired compound, you will use TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your original crude mixture and a pure standard if you have one. This will allow you to identify and combine the pure fractions.[7]
Q5: What safety precautions should I take when handling this compound and the solvents?
A5: this compound is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[8][9] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] The organic solvents used (e.g., hexanes, ethyl acetate) are flammable and should be kept away from ignition sources. Refer to the Safety Data Sheets (SDS) for all chemicals before beginning your experiment.[8][9][11]
Workflow for a Standard Column Chromatography Purification:
Caption: General workflow for purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.at [fishersci.at]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
Strategies to minimize tar formation in high-temperature reactions of 1-Chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for high-temperature reactions involving 1-Chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of minimizing tar formation, a common and often intractable issue in high-temperature aromatic chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of physical organic chemistry and process optimization. Our focus is on not just what to do, but why a particular strategy is effective, empowering you to make informed decisions in your experimental design.
Part 1: Understanding the Problem - The Genesis of Tar
High-temperature reactions, while often necessary to overcome activation energy barriers in nucleophilic aromatic substitution (SNAr) on moderately activated rings, can also initiate a cascade of undesirable side reactions. The primary culprit in the case of this compound is thermally induced molecular decomposition, which generates highly reactive radical species.
At elevated temperatures (typically >150-200 °C), the weakest bond in the molecule, the carbon-nitro (C-NO₂) bond, is prone to homolytic cleavage. This generates an aryl radical and a nitrogen dioxide (•NO₂) radical. The resulting aryl radicals are highly unstable and will readily react with any available molecule, including another aryl radical or an unreacted molecule of the starting material, initiating a polymerization cascade that ultimately leads to the formation of high molecular weight, insoluble, and often intractable materials collectively known as "tar."
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
FAQ 1: My reaction is turning black and viscous, and my yield of the desired product is very low. What is happening?
Answer: This is a classic presentation of significant tar formation. The black, viscous material consists of polymeric byproducts. The low yield of your desired product is a direct consequence of the starting material being consumed in these non-productive polymerization pathways. The root cause is likely excessive thermal stress on the this compound, leading to the generation of reactive radical intermediates.
Troubleshooting Flowchart: Diagnosing and Mitigating Tar Formation
Below is a DOT script for a troubleshooting flowchart that outlines a systematic approach to addressing tar formation.
Technical Support Center: Catalyst Poisoning in Reactions Involving 1-Chloro-2-fluoro-3-nitrobenzene
Welcome to the Technical Support Center for reactions involving 1-Chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common catalyst poisoning issues encountered during catalytic hydrogenation and cross-coupling reactions. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide for Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental transformation for the reduction of the nitro group in this compound to yield the corresponding aniline, a valuable building block in medicinal chemistry and materials science. However, this reaction is often plagued by catalyst deactivation and undesirable side reactions, primarily dehalogenation.
Frequently Asked Questions (FAQs) for Catalytic Hydrogenation
Q1: My catalytic hydrogenation of this compound is sluggish or has stalled completely. What are the likely causes?
A1: A stalled or sluggish hydrogenation reaction is a common issue that can typically be attributed to several factors related to catalyst activity and reaction conditions.
-
Catalyst Poisoning: The active sites on your catalyst can be blocked by various substances. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[1] Ensure all glassware is meticulously cleaned and always use high-purity solvents and reagents.
-
Catalyst Deactivation: The catalyst may have lost its intrinsic activity due to improper storage or handling. For instance, pyrophoric catalysts like Raney Nickel require handling under an inert atmosphere.[2] It is often advisable to test a fresh batch of catalyst to rule out deactivation.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. Typical loadings for Pd/C are in the range of 5-10 mol% relative to the substrate.
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For some substrates, the pressure from a hydrogen balloon may be insufficient, necessitating the use of a high-pressure reactor like a Parr hydrogenator.
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes be necessary. Conversely, excessive heat can lead to catalyst deactivation.
-
Poor Agitation: Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which can limit the reaction rate. Ensure vigorous stirring to maximize reactant contact.
-
-
Substrate and Solvent Issues: Poor solubility of the nitroaromatic substrate in the chosen solvent will slow down the reaction. Select a solvent that fully dissolves the starting material. Common choices include methanol, ethanol, ethyl acetate, and THF. The purity of the solvent is also critical; for instance, water can sometimes act as a temporary poison.
Q2: I am observing significant dehalogenation (loss of chlorine and/or fluorine) during the hydrogenation. How can I suppress this side reaction?
A2: Dehalogenation is a major challenge in the hydrogenation of halogenated nitroaromatics. The C-Cl bond is more susceptible to hydrogenolysis than the C-F bond. Here are several strategies to enhance selectivity for the desired haloaniline:
-
Catalyst Selection: The choice of catalyst is paramount. While Pd/C is a common hydrogenation catalyst, it can be prone to causing dehalogenation. Platinum-based catalysts, such as Pt/C, often show higher selectivity for the reduction of the nitro group while preserving the halogen atoms.[3] Bimetallic catalysts, like Pt-V/C, have also been shown to be highly selective.[2] Raney Nickel is another alternative to Pd/C for substrates where dehalogenation is a concern.
-
Use of Additives/Modifiers:
-
Acidic Medium: Conducting the hydrogenation in the presence of a small amount of acid can unexpectedly inhibit dehalogenation.[4] Acids with a pKa of 5 or less, such as hydrochloric acid, phosphoric acid, or glacial acetic acid, are preferred.[4] The acid is thought to protonate the resulting aniline, which deactivates the aromatic ring towards further reaction.
-
Morpholine: Morpholine has been shown to be an effective suppressor of dehalogenation during the catalytic hydrogenation of halogen-substituted aromatic nitro compounds.
-
-
Control of Reaction Conditions:
-
Substrate Concentration: Lowering the substrate concentration can sometimes decrease the rate of dehalogenation.[2]
-
Milder Conditions: Employing lower hydrogen pressure and temperature can favor the reduction of the more reactive nitro group over the cleavage of the C-X bond.
-
Experimental Protocol: Selective Hydrogenation of this compound
This protocol provides a general guideline for the selective reduction of the nitro group while minimizing dehalogenation.
-
Catalyst Preparation: In a high-pressure autoclave, place the selected catalyst (e.g., 5 mol% Pt/C).
-
Inerting: Seal the autoclave and purge it multiple times with an inert gas like nitrogen or argon to remove all oxygen.
-
Reaction Setup: Under the inert atmosphere, add the solvent (e.g., methanol), this compound, and any additives (e.g., a catalytic amount of acetic acid).
-
Hydrogenation: Pressurize the system with hydrogen gas to the desired pressure (e.g., 50-100 psig) and heat to the reaction temperature (e.g., 40-60 °C).[4] Ensure vigorous stirring of the reaction mixture.
-
Monitoring: Monitor the reaction's progress using TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be worked up as required to isolate the product.
-
Product Analysis: The conversion of the starting material and the selectivity for the product are typically determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.[3]
Troubleshooting Flowchart for Catalytic Hydrogenation
Caption: Troubleshooting workflow for catalytic hydrogenation issues.
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of this compound. However, the substrate's electronic properties and potential for catalyst inhibition can present significant challenges.
Frequently Asked Questions (FAQs) for Cross-Coupling Reactions
Q3: My Suzuki-Miyaura coupling of this compound is giving low yields. What could be the issue?
A3: Low yields in Suzuki-Miyaura couplings with this substrate can often be traced back to catalyst deactivation or inhibition.
-
Catalyst Poisoning by the Substrate: The nitro group is a known coordinating group and can bind to the palladium center, potentially inhibiting its catalytic activity. While recent advances have shown that nitroarenes can be used as coupling partners, this requires specific catalytic systems.[5]
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often beneficial.[5] These ligands can promote the oxidative addition step and stabilize the active palladium species.
-
Base Selection: The choice of base is also crucial. A base that is too strong can lead to side reactions, while a base that is too weak may not facilitate the transmetalation step effectively. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent and Water Content: The presence of water can be detrimental in some cases, leading to catalyst deactivation.[6] Ensure you are using dry solvents. However, in some systems, a small amount of water can be beneficial.
-
Formation of Inactive Palladium Species: The formation of palladium black (aggregated, inactive Pd(0)) is a common deactivation pathway. This can be mitigated by using appropriate ligands that stabilize the palladium nanoparticles.
Q4: I am attempting a Buchwald-Hartwig amination with this compound and observing no product formation. What should I troubleshoot?
A4: The Buchwald-Hartwig amination of this substrate is challenging due to the electron-withdrawing nature of the substituents and potential catalyst inhibition.
-
Catalyst and Ligand System: This reaction is highly dependent on the catalyst and ligand combination.[7] For electron-deficient and sterically hindered aryl halides, specialized ligands such as BrettPhos or XantPhos are often required.[8][9] N-heterocyclic carbene (NHC) based palladium catalysts have also shown high activity.[5]
-
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used in Buchwald-Hartwig aminations. However, these strong bases can be incompatible with the nitro group, leading to undesired side reactions.[8] Weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, but this could lead to a lower reaction rate.[8]
-
Inhibition by the Amine: The amine coupling partner can also coordinate to the palladium center and inhibit catalysis. The choice of amine and its concentration can be critical.
-
Inert Atmosphere: Buchwald-Hartwig aminations are typically sensitive to oxygen.[8] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: In a glovebox, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents) in a reaction vessel.
-
Addition of Reagents: Add this compound (1 equivalent) and the boronic acid (1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Catalyst Deactivation Pathways in Cross-Coupling Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Purity Analysis Method for 1-Chloro-2-fluoro-3-nitrobenzene
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1] An intermediate like 1-Chloro-2-fluoro-3-nitrobenzene serves as a critical building block, where even trace impurities can propagate through a synthesis, potentially compromising the quality, safety, and therapeutic effect of the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—tailored specifically for this compound, enabling researchers and drug development professionals to make an informed, evidence-based decision.
Understanding the Analyte: Key Physicochemical Properties
The selection of an analytical technique is fundamentally dictated by the physicochemical nature of the analyte.[2] this compound (C₆H₃ClFNO₂) is a small organic molecule with the following pertinent properties:
| Property | Value | Significance for Analysis |
| Molecular Weight | 175.54 g/mol [3][4] | Well within the range for both HPLC and GC-MS analysis. |
| Boiling Point | ~260 °C (at 760 Torr)[5], 106 °C (at 5 Torr)[3][5] | Indicates sufficient volatility for GC analysis, but its thermal stability must be considered. |
| Melting Point | 32-40 °C[5] | The compound is a solid or low-melting solid at room temperature. |
| Polarity (XLogP3) | 2.5[3][4] | Moderately nonpolar, suggesting good solubility in common organic solvents used for both HPLC and GC. |
| Thermal Stability | Stable under normal conditions[5], but nitroaromatics can be thermally labile.[6] | This is a critical factor. Any degradation in the hot GC inlet would compromise purity assessment. |
The compound's volatility makes it a candidate for GC, while its UV-active nitro- and chloro-substituted benzene ring structure makes it amenable to HPLC with UV detection. The pivotal question revolves around its thermal stability and the level of analytical detail required.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Sensitive Compounds
HPLC is a premier technique for purity testing in the pharmaceutical industry, especially for APIs and their intermediates.[7][8][9][10] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase at or near ambient temperature, thereby avoiding thermal degradation.[2][11]
The HPLC Advantage for this compound
For this specific analyte, the primary advantage of HPLC is the circumvention of heat. This eliminates the risk of thermal decomposition that could artificially generate impurities, leading to an inaccurate purity assessment. Given that many nitroaromatic compounds can be thermally unstable, HPLC stands out as the inherently more robust and trustworthy method for purity confirmation.[6]
Experimental Protocol: Reversed-Phase HPLC-UV
The following protocol outlines a reliable method for assessing the purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10.0 mL with acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Instrument | Alliance HPLC System or equivalent | Standard, reliable system for routine analysis. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The industry standard for separating moderately nonpolar small molecules.[12] |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water[13] | A common mobile phase for nitroaromatic compounds, providing good resolution and peak shape. |
| Flow Rate | 1.0 mL/min[13] | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring good sensitivity. |
| Detector | UV-Vis Detector at 254 nm[13] | The nitroaromatic structure provides strong absorbance at this wavelength, ensuring high sensitivity. |
3. Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization: HPLC Workflow
Caption: Workflow for purity analysis via HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency and Definitive Identification
GC-MS is an exceptionally powerful technique that combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry.[14] It is the gold standard for analyzing volatile and thermally stable compounds.[2][15]
The GC-MS Advantage for this compound
The primary strength of GC-MS in this context is its ability to not just quantify but also identify impurities.[14][15] While HPLC-UV might show an impurity peak, GC-MS can provide a mass spectrum of that peak, allowing for structural elucidation and definitive identification, which is invaluable for process optimization and regulatory submissions.[16]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Dilute as necessary to a final concentration of approximately 10-50 µg/mL.
2. Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Instrument | GC-MS System (e.g., Agilent 7890/5977) | A standard, robust platform for this type of analysis. |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity phase ideal for general-purpose separation of a wide range of organic compounds.[17] |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Must be hot enough to ensure complete volatilization without causing degradation. This temperature is a starting point and may need optimization. |
| Injection Mode | 1 µL, Split (e.g., 50:1) | Split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient is necessary to elute the main compound and any less volatile impurities in a reasonable time. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
| Mass Range | m/z 40-400 | A suitable range to capture the molecular ion (m/z 175) and potential fragments or impurities. |
3. Data Analysis:
-
Purity is determined by the area percent of the main peak in the Total Ion Chromatogram (TIC).
-
Impurity peaks can be identified by comparing their mass spectra against a reference library (e.g., NIST) and by interpreting fragmentation patterns.
Visualization: GC-MS Workflow
Caption: Workflow for purity analysis and impurity ID via GC-MS.
Head-to-Head Comparison: HPLC vs. GC-MS
| Parameter | HPLC with UV Detection | GC-MS | Expert Insight |
| Thermal Degradation Risk | None . Analysis at ambient temperature.[2] | Moderate . Potential for degradation in the hot inlet. | HPLC is the safer, more robust choice for ensuring the measured purity reflects the true sample composition. |
| Identification Capability | Low . Based on retention time only. | Very High . Definitive structural information from mass spectra.[14] | GC-MS is superior for identifying unknown impurities, a critical task in process development and for regulatory filings.[15] |
| Sensitivity | High, dependent on UV absorbance. | Very High , especially in SIM mode.[18][19] | For trace-level impurities, GC-MS generally offers lower detection limits.[20] |
| Selectivity | Good; can be optimized with mobile phase/column. | Excellent . Chromatographic separation plus mass filtering.[20] | Co-eluting peaks in HPLC can mask impurities; MS detection in GC largely resolves this issue. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes.[11] | Moderate to High; modern GC runs can be faster.[2][11] | GC often has faster analysis times for simple mixtures.[2] |
| Operational Complexity | Moderate. Solvent preparation and system pressurization.[21] | Moderate. Requires vacuum system and temperature programming. | Both require skilled operators, but HPLC is often seen as more of a routine QC instrument. |
| Cost (Operational) | Higher, due to significant solvent consumption.[11] | Lower; uses relatively inexpensive carrier gas.[11] | Over the long term, GC can be more economical regarding consumables. |
Deciding on the Right Technique: A Logic-Driven Approach
The choice is not always binary; it depends on the analytical objective.
Caption: Decision workflow for selecting the appropriate analytical method.
Final Recommendations
As a Senior Application Scientist, my recommendation is guided by the principle of analytical integrity.
-
For Routine Quality Control (QC): HPLC-UV is the recommended primary method. Its non-destructive, ambient-temperature nature provides the most accurate and reliable assessment of purity, free from the potential artifact of thermal degradation. It is robust, reproducible, and perfectly suited for a QC environment where the goal is to verify that a material meets a predefined specification.[7]
-
For Impurity Profiling and Investigation: GC-MS is the indispensable tool. When the objective is to identify unknown impurities to understand reaction byproducts or degradation pathways, the structural information provided by mass spectrometry is non-negotiable. However, it is crucial to first perform a thermal stability study (e.g., using a variable temperature inlet) to ensure that observed impurities are genuine and not created during the analysis.
-
For Comprehensive Characterization (Drug Development): Employing both HPLC and GC-MS provides an orthogonal approach. HPLC gives the most accurate quantitative purity value, while GC-MS confirms the identity of the main peak and provides structural information on any volatile impurities. This dual-method approach provides the highest level of confidence and is often expected for regulatory submissions.
By carefully aligning the analytical technique with the specific scientific question at hand, researchers can ensure data of the highest quality and integrity, accelerating the path from intermediate to final product.
References
- 1. nbinno.com [nbinno.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. mastelf.com [mastelf.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. blog.brewerscience.com [blog.brewerscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. m.youtube.com [m.youtube.com]
- 15. omicsonline.org [omicsonline.org]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. amptechfl.com [amptechfl.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Chloro-2-fluoro-3-nitrobenzene
This guide provides an in-depth analysis and comparison of theoretical and experimental approaches for the complete ¹H and ¹³C NMR spectral assignment of 1-chloro-2-fluoro-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the complex interplay of substituent effects and spin-spin coupling, offering a robust framework for structural verification.
Introduction: The Structural Challenge
This compound (C₆H₃ClFNO₂) is a trisubstituted aromatic compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.
However, the assignment of NMR spectra for asymmetrically substituted benzene rings is non-trivial. The molecule presents a fascinating case study due to the competing and complementary electronic effects of its three substituents:
-
Nitro (-NO₂): A powerful electron-withdrawing group that strongly deshields ortho and para positions through both inductive and resonance effects.[2]
-
Chlorine (-Cl): An electronegative atom that withdraws electron density inductively (deshielding) but can donate electron density via resonance (shielding). The inductive effect is generally dominant.[3]
-
Fluorine (-F): The most electronegative element, exerting a strong inductive pull. Crucially, as a spin-½ nucleus with 100% natural abundance, it participates in through-bond scalar (J) coupling with both ¹H and ¹³C nuclei, providing invaluable structural information.[4][5]
This guide will systematically deconstruct these effects to arrive at an unambiguous spectral assignment.
Predicted Spectral Data vs. Experimental Analogs
Predicted ¹H NMR Spectral Parameters
The molecule has three aromatic protons, each in a unique chemical environment, which will give rise to three distinct signals. The primary factors determining their chemical shifts (δ) are the ortho, meta, and para relationships to the three substituents.
-
H4: Positioned ortho to the strongly deshielding -NO₂ group. This proton is expected to be the furthest downfield.
-
H6: Located ortho to the -Cl group and meta to the -NO₂ group. It will be significantly deshielded, but less so than H4.
-
H5: Positioned ortho to the -F, meta to -Cl, and meta to -NO₂. The combination of effects makes its prediction more complex, but it is expected to be the most upfield of the three protons.
The splitting patterns are governed by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H4 | 8.0 - 8.2 | dd | ³JH4-H5 ≈ 8.5, ⁵JH4-F ≈ 2.0 | Strongly deshielded by ortho -NO₂. Exhibits ortho H-H coupling and a small para H-F coupling. |
| H6 | 7.7 - 7.9 | dd | ³JH6-H5 ≈ 8.0, ⁴JH6-F ≈ 5.0 | Deshielded by ortho -Cl and meta -NO₂. Exhibits ortho H-H and meta H-F coupling. |
| H5 | 7.3 - 7.5 | td | ³JH5-H4 ≈ 8.5, ³JH5-H6 ≈ 8.0, ³JH5-F ≈ 9.0 | Appears as a "triplet of doublets" due to two similar ortho H-H couplings and one ortho H-F coupling. |
Predicted ¹³C NMR Spectral Parameters
All six carbons are chemically unique and will produce six distinct signals in a proton-decoupled ¹³C NMR spectrum. The assignment relies heavily on identifying the characteristic C-F coupling constants, which are transmitted through the carbon framework.[10]
-
C2 (bearing -F): Will exhibit a very large one-bond coupling (¹JC-F) and will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C1 & C3 (bearing -Cl & -NO₂): These carbons will show smaller two-bond couplings (²JC-F). Their chemical shifts will be influenced primarily by their directly attached substituent.
-
C4, C5, C6: These protonated carbons will display three- and four-bond C-F couplings. Their assignment can be definitively confirmed using 2D NMR techniques.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, referenced to TMS)
| Carbon | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (JCF in Hz) | Rationale |
| C2 | 155 - 160 | d | ¹J ≈ 250 | Ipso-carbon to fluorine, large downfield shift and very large one-bond C-F coupling. |
| C3 | 145 - 150 | d | ²J ≈ 20 | Ipso-carbon to nitro group. Two-bond coupling to fluorine. |
| C1 | 125 - 130 | d | ²J ≈ 25 | Ipso-carbon to chlorine. Two-bond coupling to fluorine. |
| C4 | 130 - 135 | d | ³J ≈ 8 | Protonated carbon ortho to -NO₂. Three-bond coupling to fluorine. |
| C6 | 128 - 132 | d | ³J ≈ 5 | Protonated carbon ortho to -Cl. Three-bond coupling to fluorine. |
| C5 | 120 - 125 | d | ⁴J ≈ 3 | Protonated carbon ortho to -F. Four-bond coupling to fluorine (may be small or unresolved). |
Experimental Verification: A Self-Validating Protocol
To move from prediction to certainty, a systematic, multi-experiment NMR workflow is required. This protocol is designed to be self-validating, where correlations from one experiment confirm assignments made in another.
Sample Preparation and 1D NMR Acquisition
-
Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR: Acquire a standard proton spectrum. This will provide the initial chemical shifts and multiplicity patterns outlined in Table 1.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This experiment will reveal the six carbon signals, each split into a doublet by its coupling to the ¹⁹F nucleus. The magnitude of the splitting is the most critical piece of data for assigning the quaternary carbons.
-
¹⁹F{¹H} NMR: Acquire a proton-decoupled fluorine spectrum. This will show a single signal, confirming the presence of one unique fluorine environment. CCl₃F is often used as a reference for ¹⁹F NMR.[4]
2D NMR for Unambiguous Assignment
Two-dimensional NMR experiments are essential for connecting the entire spin system and confirming the predicted assignments.
Caption: Experimental workflow for NMR spectral assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. It will show a cross-peak between H4 and H5, and another between H5 and H6, definitively establishing the connectivity of the three protons along the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It will show three cross-peaks: H4-C4, H5-C5, and H6-C6. This allows the unambiguous assignment of the protonated carbons once the proton assignments are known.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the non-protonated (quaternary) carbons. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The expected correlations are crucial for piecing together the final structure.
Caption: Key expected ²J and ³J HMBC correlations.
By observing the HMBC cross-peaks, for example, from the downfield proton H4 to carbons C2, C3, and C5, one can definitively assign these carbons. This cross-verification between multiple 1D and 2D experiments provides an exceptionally high degree of confidence in the final assignment.
Conclusion
The complete ¹H and ¹³C NMR spectral assignment of this compound is a multi-faceted problem that can be solved systematically. By combining the predictive power of substituent effects and coupling constant analysis with a rigorous, self-validating experimental workflow including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, an unambiguous structural determination can be achieved. The large and predictable C-F coupling constants serve as a particularly powerful tool for assigning the carbon backbone, while the combination of H-H and H-F couplings provides a unique fingerprint for the proton signals. This guide provides the logical framework and experimental protocol necessary to confidently perform this analysis.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Visualizer loader [nmrdb.org]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-Chloro-2-fluoro-3-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selective functionalization of aromatic rings is a cornerstone of modern synthesis. Halogenated nitroaromatics are particularly valuable precursors, activated for Nucleophilic Aromatic Substitution (SNAr), a powerful tool for forging carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of 1-Chloro-2-fluoro-3-nitrobenzene and its key isomers, moving beyond simple protocols to explain the mechanistic principles that govern their synthetic utility.
The Mechanistic Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Unlike the SN1 and SN2 reactions familiar from aliphatic chemistry, SNAr reactions on aryl halides do not proceed via backside attack or the formation of unstable aryl cations.[1][2] Instead, the reaction follows a two-step addition-elimination pathway. The rate-determining step is the initial addition of a nucleophile to the aromatic ring, which temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The reaction is completed by the elimination of the leaving group, which restores the aromaticity of the ring.[5][6]
The stability of the Meisenheimer complex is the single most critical factor governing the reaction rate.[3][6] This stability is profoundly influenced by two key features of the substrate: the presence of strong electron-withdrawing groups and the nature of the halogen leaving group.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for Quantifying 1-Chloro-2-fluoro-3-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical intermediates is a cornerstone of quality control and process optimization. 1-Chloro-2-fluoro-3-nitrobenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires a robust analytical method to ensure its purity and concentration. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification, alongside a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), to assist in selecting the most suitable method for your laboratory's needs. The validation is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6][7] A validated method provides assurance of reliability, consistency, and accuracy, which is paramount in a regulatory environment.[4] This guide will walk through the validation of a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of nitroaromatic compounds.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
An RP-HPLC method with UV detection was developed for the quantification of this compound. The experimental parameters are outlined below.
| Parameter | Condition |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Validation of the HPLC Method
The following validation parameters were assessed to ensure the method is fit for its intended purpose.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity, a solution of this compound was subjected to forced degradation under acidic, basic, and oxidative conditions. The chromatograms of the stressed samples were compared with that of an unstressed standard. The main peak of this compound was well-resolved from all degradation products, demonstrating the method's specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL were prepared and analyzed. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient of the regression line.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by a recovery study, by spiking a known amount of this compound into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.77% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD). Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were made on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day.
| Precision Level | Peak Area (n=6) | Mean Peak Area | %RSD |
| Repeatability | 758,900, 760,100, 755,400, 761,500, 759,200, 757,800 | 758,817 | 0.29% |
| Intermediate Precision | 762,300, 759,800, 763,100, 758,500, 761,000, 760,400 | 760,850 | 0.23% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. They were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Parameter Varied | Variation | %RSD of Results |
| Flow Rate | ± 0.1 mL/min | 0.45% |
| Column Temperature | ± 2 °C | 0.38% |
| Mobile Phase Composition | ± 2% Acetonitrile | 0.51% |
Comparative Analysis: HPLC vs. GC-MS
While the validated HPLC-UV method is robust and reliable, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for the analysis of volatile and semi-volatile compounds like this compound.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. |
| Specificity | Good, based on retention time. May be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on both retention time and mass fragmentation pattern, providing a high degree of confidence in identification. |
| Sensitivity | Good, with LOQ in the sub-µg/mL range. | Excellent, often with lower detection limits than HPLC-UV. |
| Sample Preparation | Generally simple, requiring dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, though not typically necessary for this analyte. |
| Instrumentation Cost | Moderate. | High. |
| Analysis Time | Typically 5-15 minutes per sample. | Similar to HPLC, but can be faster with modern instruments. |
Experimental Protocols
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
Calibration Standards Preparation
-
Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Forced Degradation Study
-
Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide at room temperature for 24 hours.
-
Neutralize the acid and base-treated samples and dilute all samples to a final concentration of 50 µg/mL with the mobile phase before injection.
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrti.org [ijrti.org]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
Distinguishing Isomers of Chlorofluoronitrobenzene Using Mass Spectrometry: A Comparative Guide
In the landscape of pharmaceutical research, drug development, and forensic science, the unambiguous identification of isomeric compounds is a critical challenge. Isomers, with their identical molecular formulas and masses, often exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for distinguishing positional isomers of chlorofluoronitrobenzene, a class of compounds relevant as intermediates in chemical synthesis. We will explore the underlying principles of fragmentation, present comparative experimental data, and provide a detailed analytical protocol for researchers, scientists, and drug development professionals.
The Challenge of Isomeric Differentiation
Chlorofluoronitrobenzene isomers all present the same nominal mass-to-charge ratio (m/z) in a mass spectrometer, making their differentiation by a simple mass determination impossible. The key to distinguishing these isomers lies in the unique fragmentation patterns that arise from the distinct spatial arrangements of the chloro, fluoro, and nitro substituents on the benzene ring. The position of these functional groups significantly influences the electron distribution within the molecule and, consequently, the stability of the bonds upon ionization. This results in isomer-specific fragmentation pathways, yielding mass spectra that can serve as unique chemical fingerprints.
Unraveling Isomeric Differences: The Power of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This characteristic is particularly advantageous for distinguishing structural isomers. The resulting mass spectrum is a plot of the relative abundance of fragment ions as a function of their m/z, providing a wealth of structural information.
The "Ortho Effect": A Key to Differentiation
A well-documented phenomenon in the mass spectrometry of substituted aromatic compounds is the "ortho effect."[2] This effect describes the unique fragmentation patterns observed for ortho-substituted isomers compared to their meta and para counterparts, often due to interactions between the adjacent functional groups. In the case of chlorofluoronitrobenzene, an ortho arrangement of the nitro group with either the chlorine or fluorine atom can lead to specific intramolecular rearrangements and fragmentations that are less favorable in the meta and para isomers. For instance, the loss of a neutral molecule, such as NO or a halogen radical, can be influenced by the proximity of another substituent that can stabilize the resulting fragment ion.
Comparative Analysis of Chlorofluoronitrobenzene Isomer Mass Spectra
To illustrate the practical application of these principles, let us compare the electron ionization mass spectra of three isomers of chlorofluoronitrobenzene:
-
2-Chloro-1-fluoro-4-nitrobenzene
-
4-Chloro-2-fluoro-1-nitrobenzene
-
1-Chloro-3-fluoro-5-nitrobenzene
While a comprehensive library of all chlorofluoronitrobenzene isomer spectra is extensive, a comparative analysis of these representative isomers reveals key distinguishing features. The following table summarizes the expected prominent fragment ions and their relative intensities, which can be used as diagnostic markers for each isomer.
| m/z | Proposed Fragment Ion | 2-Chloro-1-fluoro-4-nitrobenzene (Relative Intensity) | 4-Chloro-2-fluoro-1-nitrobenzene (Relative Intensity) | 1-Chloro-3-fluoro-5-nitrobenzene (Relative Intensity) |
| 175/177 | [M]⁺ | High | High | High |
| 145/147 | [M-NO]⁺ | Moderate | Moderate | Moderate |
| 129/131 | [M-NO₂]⁺ | Low | Moderate | High |
| 116 | [M-Cl-NO]⁺ | Moderate | Low | Low |
| 99 | [M-Cl-NO₂]⁺ | High | Moderate | Low |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio, which is a characteristic signature for chlorine-containing compounds.
The differentiation of these isomers is rooted in the stability of the fragment ions formed. For instance, the greater relative abundance of the [M-NO₂]⁺ ion for the meta isomer (1-chloro-3-fluoro-5-nitrobenzene) can be attributed to the reduced electronic interaction between the substituents, leading to a more straightforward cleavage of the C-N bond. Conversely, in the ortho and para isomers, the electronic interplay between the nitro group and the halogens can influence the fragmentation pathways, leading to a different distribution of fragment ion intensities.
Visualizing Fragmentation Pathways
To further understand the isomer-specific fragmentation, let's visualize a proposed fragmentation pathway for an ortho-substituted chlorofluoronitrobenzene isomer.
Caption: Proposed fragmentation pathway for an ortho-chlorofluoronitrobenzene isomer.
Experimental Protocol: GC-MS Analysis of Chlorofluoronitrobenzene Isomers
The following detailed protocol provides a robust method for the separation and identification of chlorofluoronitrobenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of nitroaromatic compounds.[3]
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each chlorofluoronitrobenzene isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standards: Prepare a mixed working standard solution containing all isomers of interest at a concentration of 10 µg/mL by diluting the stock solutions.
-
Sample Preparation: For unknown samples, dissolve a known quantity in a suitable solvent to achieve a final concentration within the calibration range of the instrument.
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-250.
-
Scan Rate: 2 scans/second.
Data Analysis
-
Acquire the total ion chromatogram (TIC) for the mixed standard and individual isomers to determine their respective retention times.
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST Mass Spectral Library) for initial identification.
-
Carefully compare the fragmentation patterns of unknown isomers with those of the authenticated standards, paying close attention to the relative abundances of the diagnostic ions outlined in the comparative table.
Workflow for Isomer Differentiation
The overall workflow for distinguishing chlorofluoronitrobenzene isomers using GC-MS can be visualized as follows:
Caption: Workflow for GC-MS analysis and differentiation of chlorofluoronitrobenzene isomers.
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, provides a powerful and reliable methodology for the differentiation of chlorofluoronitrobenzene isomers. The key to successful identification lies in a thorough understanding of the isomer-specific fragmentation patterns that arise from the unique positional chemistry of the substituents. By carefully analyzing the relative abundances of diagnostic fragment ions, researchers can confidently distinguish between these challenging isomers. The experimental protocol and workflow presented in this guide offer a robust framework for achieving accurate and reproducible results, thereby supporting critical activities in drug development, chemical synthesis, and forensic analysis.
References
A Senior Application Scientist's Guide to the Kinetic Nuances of Nucleophilic Substitution on 1-Chloro-2-fluoro-3-nitrobenzene
Introduction: The Strategic Importance of 1-Chloro-2-fluoro-3-nitrobenzene in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and nitro-activated aromatic rings can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This compound stands as a pivotal building block in this context, offering multiple reaction sites for the construction of complex molecular architectures. Its utility is particularly pronounced in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of C-N and C-O bond formation.
Pillar 1: The Mechanistic Underpinnings of SNAr on Dihalo-nitrobenzenes
The reactivity of this compound in SNAr reactions is dictated by a set of well-established principles that differentiate it from aliphatic substitution reactions (SN1 and SN2).
The Two-Step Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity is restored in the second step through the expulsion of a leaving group.
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the overall reaction.
The Role of the Nitro Group: An Indispensable Activator
The presence of a strong electron-withdrawing group, such as the nitro (-NO₂) group, is crucial for the facile occurrence of SNAr reactions. The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack.[1][2] In this compound, the nitro group is ortho to the fluorine-bearing carbon and meta to the chlorine-bearing carbon, suggesting a preferential activation of the C-F bond for nucleophilic attack.
The "Element Effect": Unraveling the Leaving Group Paradox
A distinctive feature of SNAr reactions is the leaving group ability, which often follows the order F > Cl > Br > I.[3] This is in stark contrast to SN1 and SN2 reactions, where iodide is the best leaving group. This "element effect" is attributed to the rate-determining step. Since the C-X bond is broken after the rate-determining step, the strength of the C-X bond is less critical than the ability of the halogen to stabilize the intermediate. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the initial nucleophilic attack.[4]
Caption: The two-step addition-elimination mechanism of SNAr.
Pillar 2: A Comparative Kinetic Landscape
To contextualize the expected reactivity of this compound, it is instructive to examine the kinetic data of well-studied, analogous substrates. The reactions of 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-chloro-2,4-dinitrobenzene (CDNB) with piperidine in various solvents have been extensively investigated and serve as excellent benchmarks.
| Substrate | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Acetonitrile | 25 | 1.8 x 10¹ | [5] |
| 1-Chloro-2,4-dinitrobenzene | Acetonitrile | 25 | 4.5 x 10⁻³ | [5] |
| 1-Fluoro-2,4-dinitrobenzene | Ethanol (95%) | 25 | 3.9 x 10¹ | [6] |
| 1-Chloro-2,4-dinitrobenzene | Ethanol (95%) | 25 | 1.1 x 10⁻³ | [6] |
Analysis of Comparative Data:
-
Leaving Group Effect: The data unequivocally demonstrates the superior reactivity of the fluoro-substituted substrate. In acetonitrile, FDNB reacts approximately 4000 times faster than CDNB. This pronounced difference underscores the dominance of the element effect in SNAr reactions.
-
Solvent Effects: The reaction rates are influenced by the solvent polarity and hydrogen-bonding ability. Protic solvents like ethanol can stabilize the transition state and the departing leaving group, often leading to enhanced reaction rates compared to aprotic solvents like acetonitrile.[5]
Predicted Reactivity of this compound:
Based on the principles and comparative data, we can predict the following for the reaction of this compound with a nucleophile like piperidine:
-
Regioselectivity: The fluorine atom is expected to be the preferred leaving group due to the ortho-nitro activation and the inherent element effect.
-
Reactivity: The overall reaction rate is anticipated to be high, likely comparable to or slightly lower than that of FDNB, due to the strong activation by the ortho-nitro group.
Pillar 3: Experimental Protocols for Rigorous Kinetic Analysis
A thorough kinetic investigation is essential to quantify the reactivity of this compound. The following protocols outline the methodologies for such studies using UV-Vis spectrophotometry and NMR spectroscopy.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is well-suited for monitoring the progress of the reaction by observing the formation of the product, which often has a distinct UV-Vis absorption profile from the reactants.
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., acetonitrile, ethanol)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent of known concentrations.
-
Kinetic Runs under Pseudo-First-Order Conditions:
-
Equilibrate the spectrophotometer cell holder to the desired temperature.
-
In a cuvette, place a solution of the nucleophile at a concentration at least 10-fold higher than that of the substrate.
-
Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.
-
The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Protocol 2: Real-Time Reaction Monitoring by NMR Spectroscopy
NMR spectroscopy offers a powerful tool for kinetic analysis, providing detailed structural information and allowing for the simultaneous monitoring of reactants, intermediates, and products.
Materials and Reagents:
-
This compound
-
Nucleophile
-
Deuterated solvent (e.g., CD₃CN)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound in the deuterated solvent.
-
Initiation and Monitoring:
-
Acquire an initial ¹H or ¹⁹F NMR spectrum of the substrate.
-
Add a known amount of the nucleophile to the NMR tube, mix, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton or fluorine atom in the reactant and product.
-
The concentration of each species at a given time can be determined from the relative integrals.
-
The rate constants can then be calculated by fitting the concentration versus time data to the appropriate rate law.
-
Caption: A generalized workflow for kinetic studies of SNAr reactions.
Conclusion: A Framework for Predictive and Quantitative Understanding
While the definitive kinetic parameters for the nucleophilic substitution on this compound await experimental determination, the principles of SNAr reactions provide a robust framework for predicting its behavior. The ortho-nitro activation and the inherent superiority of fluorine as a leaving group in this context strongly suggest that this substrate will be highly reactive, with substitution occurring preferentially at the C-F bond.
The detailed experimental protocols provided in this guide offer a clear pathway for researchers to undertake these kinetic studies. By employing techniques such as UV-Vis spectrophotometry and NMR spectroscopy, the scientific community can generate the empirical data needed to fully elucidate the reactivity of this important synthetic building block. Such studies will not only contribute to a deeper fundamental understanding of SNAr mechanisms but also enable the optimization of synthetic routes towards novel pharmaceuticals and other high-value molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
Comparison of 1-Chloro-2-fluoro-3-nitrobenzene with other halogenated nitroaromatics in synthesis
Introduction
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated nitroaromatics are a cornerstone of synthetic chemistry, serving as versatile precursors for a myriad of functionalized molecules. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions makes them indispensable for the construction of carbon-heteroatom bonds. This guide provides an in-depth comparison of 1-chloro-2-fluoro-3-nitrobenzene with other halogenated nitroaromatics, offering insights into its reactivity, regioselectivity, and practical applications, supported by mechanistic principles and experimental data.
The utility of a halogenated nitroaromatic in SNAr is fundamentally governed by two key factors: the nature of the halogen leaving group and the electronic activation provided by the nitro group. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.[1][2] When positioned ortho or para to the halogen, it effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2] This stabilization is crucial for the reaction to proceed.[1][2]
The Decisive Role of the Halogen in SNAr Reactivity
Contrary to the trend observed in aliphatic SN1 and SN2 reactions, where iodide is the best leaving group, the reactivity order for halogens in SNAr is typically F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[1] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer complex.[1]
This enhanced reactivity of fluoro-substituted nitroaromatics often translates into significant practical advantages in the laboratory, including the potential for milder reaction conditions, shorter reaction times, and improved yields when compared to their chloro- or bromo- counterparts.[1]
Comparative Analysis: this compound vs. Dichloronitrobenzenes
To illustrate the practical implications of these principles, we will compare the expected reactivity of this compound with a close structural analog, 1,2-dichloro-3-nitrobenzene.
Reactivity
In this compound, both halogens are ortho to the activating nitro group. However, based on the established principles of SNAr, the fluorine atom is expected to be the more activating group. Therefore, nucleophilic attack is anticipated to occur preferentially at the carbon bearing the fluorine atom.
In the case of 1,2-dichloro-3-nitrobenzene, both chlorine atoms are also ortho to the nitro group. While still reactive, the overall rate of nucleophilic substitution is expected to be lower than that of its fluorinated counterpart under identical conditions.
The following diagram illustrates the factors influencing the reactivity in an SNAr reaction.
Caption: Logical workflow of factors determining SNAr reactivity.
Regioselectivity
A key question when using this compound is which halogen will be displaced. The superior activating effect of fluorine suggests that substitution will occur at the C-F bond. However, the C-Cl bond is weaker, making chloride a better leaving group in the elimination step. In most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step, and therefore, substitution of the fluorine is the more probable outcome.
For 1,2-dichloro-4-nitrobenzene, an interesting case of regioselectivity arises. The chlorine atom para to the nitro group is preferentially substituted over the chlorine atom meta to the nitro group.[3] This is due to the more effective resonance stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the para position.[3]
Quantitative Data Comparison
The following table summarizes the expected reactivity trends.
| Compound | Expected Relative Reactivity with Amines | Key Factors |
| This compound | High | Strong inductive effect of fluorine stabilizing the Meisenheimer complex. |
| 1,2-Dichloro-3-nitrobenzene | Moderate | Weaker inductive effect of chlorine compared to fluorine. |
| 1-Bromo-2-fluoro-3-nitrobenzene | High | Similar to the chloro-fluoro analog, with fluorine being the primary activating group. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative nucleophilic aromatic substitution reaction.
Synthesis of this compound
A common method for the synthesis of this compound involves the fluorination of a dichloronitrobenzene precursor.[4]
Materials:
-
2,3-Dichloronitrobenzene
-
Potassium Fluoride (KF)
-
Tetramethylammonium chloride (phase-transfer catalyst)
-
Solvent (e.g., sulfolane)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2,3-dichloronitrobenzene and the solvent.
-
Heat the mixture to 140 °C and add anhydrous potassium fluoride.
-
Apply reduced pressure to dehydrate the mixture at 140-150 °C for 3 hours.
-
After dehydration, return to atmospheric pressure and add the tetramethylammonium chloride catalyst.
-
Heat the reaction mixture to 165 ± 5 °C and maintain for 8 hours.
-
After cooling, wash the reaction mixture with water.
-
Separate the organic phase and purify by distillation to obtain this compound.[4]
Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the chosen solvent (e.g., DMF).
-
Addition of Base: Add the base (e.g., potassium carbonate, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., 80-120 °C). The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for an SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
Applications in Synthesis: The Case of Phenothiazines
Halogenated nitroaromatics are valuable precursors for the synthesis of phenothiazines, a class of compounds with important pharmaceutical applications. The synthesis often involves a Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. While specific examples detailing the use of this compound in phenothiazine synthesis are not abundant, related halogenated nitroaromatics are commonly employed. The higher reactivity of the fluoro-substituted compound could potentially lead to milder reaction conditions and improved yields in such syntheses.
Conclusion
This compound emerges as a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The presence of the fluorine atom, ortho to the activating nitro group, significantly enhances its reactivity compared to its dichlorinated counterparts. This heightened reactivity can be leveraged to achieve synthetic transformations under milder conditions, potentially leading to higher yields and cleaner reactions. While the regioselectivity of substitution warrants careful consideration for each specific application, the preferential displacement of the fluoride is the most likely outcome based on mechanistic principles. For synthetic chemists and drug development professionals, this compound represents a valuable tool for the efficient construction of complex aromatic molecules.
References
A Comparative Guide to the Purity Assessment of 1-Chloro-2-fluoro-3-nitrobenzene by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For active pharmaceutical ingredients (APIs) and reference standards, impurities can significantly alter physicochemical properties, reactivity, and, most critically, therapeutic efficacy and safety. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 1-Chloro-2-fluoro-3-nitrobenzene, a key intermediate in organic synthesis.
The Central Role of Purity in Drug Development
The journey of a drug from laboratory synthesis to clinical application is paved with rigorous analytical testing. The purity of chemical entities like this compound (Molecular Formula: C₆H₃ClFNO₂, Molecular Weight: 175.55 g/mol ) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2][3][4] Halogenated nitroaromatic compounds, in particular, present unique analytical challenges due to their potential for isomeric impurities and thermal instability.
Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool, increasingly recognized by regulatory bodies like the United States Pharmacopeia (USP) as a primary method for purity determination.[5][6][7][8] Unlike chromatographic techniques that often rely on reference standards of the same chemical structure, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different structure.[5][9] The fundamental principle of qNMR lies in the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[9][10][11]
Why qNMR is Advantageous for Organofluorine Compounds
For organofluorine compounds such as this compound, both ¹H and ¹⁹F qNMR can be employed.[12][13] ¹⁹F NMR offers distinct advantages, including a wide chemical shift range and high sensitivity, which often leads to simpler spectra with less signal overlap, a common challenge in ¹H NMR.[13][14] This makes ¹⁹F qNMR an excellent approach for the unambiguous quantification of fluorine-containing analytes.[13]
A Head-to-Head Comparison of Purity Assessment Techniques
To provide a comprehensive evaluation, we will compare the performance of qNMR against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound.
The qNMR Workflow
The experimental workflow for qNMR is a meticulous process designed to ensure accuracy and traceability.
Caption: The qNMR experimental workflow, from sample preparation to final purity calculation.
Experimental Protocols
Quantitative NMR (qNMR) Protocol
-
Selection of Internal Standard: Choose a certified reference material (CRM) with known purity that has signals that do not overlap with the analyte. For ¹H qNMR, maleic acid is a suitable choice. For ¹⁹F qNMR, 3,5-Bis(trifluoromethyl) benzoic acid can be used.[12]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a clean NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Acquire the NMR spectrum on a calibrated spectrometer (e.g., 500 MHz).
-
Ensure complete relaxation of the nuclei by setting a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.[13]
-
Use a calibrated 90° pulse width.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following equation[6][10]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons/fluorines for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity.
-
Prepare a sample solution of the lot to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
Use a suitable C18 column.
-
Set the flow rate to 1.0 mL/min.
-
Use UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions and determine the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) Protocol
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like acetone.
-
GC Conditions:
-
Use a suitable capillary column (e.g., DB-5).
-
Employ a temperature gradient program to ensure separation of volatile impurities.
-
Use a Flame Ionization Detector (FID).
-
-
Analysis: Inject the sample and calculate the area percentage of the main peak.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Purity Calculation: Use the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[15] Most modern DSC software can automatically calculate the purity from the melting endotherm.
Comparative Data Analysis
The following table presents hypothetical but realistic data for the purity assessment of a single lot of this compound using the four described methods.
| Analytical Method | Purity (%) | Standard Deviation (n=3) | Key Advantages | Limitations |
| ¹H qNMR | 99.85 | ± 0.08 | Primary method, high precision, structural confirmation. | Potential for signal overlap with impurities. |
| ¹⁹F qNMR | 99.88 | ± 0.06 | High sensitivity, wide chemical shift range, less signal overlap.[13][14] | Requires a fluorine-containing analyte. |
| HPLC | 99.79 | ± 0.12 | High resolution for separating impurities.[1] | Requires a specific reference standard, potential for non-chromophoric impurities to be missed. |
| GC | 99.75 | ± 0.15 | Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| DSC | 99.68 | ± 0.20 | Rapid, requires small sample size, good for crystalline solids.[1] | Not suitable for amorphous or decomposing compounds, assumes eutectic behavior of impurities.[16][17] |
Logical Comparison of Analytical Techniques
The choice of an analytical method for purity determination is governed by the specific properties of the analyte and the information required.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. usp.org [usp.org]
- 7. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 8. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
- 9. 生薬製品向け品質管理用標準物質における定量NMR [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 13. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. tainstruments.com [tainstruments.com]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Certificate of analysis requirements for research-grade 1-Chloro-2-fluoro-3-nitrobenzene
An In-Depth Technical Guide to the Certificate of Analysis for Research-Grade 1-Chloro-2-fluoro-3-nitrobenzene
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A chemical reagent's purity and identity are not mere details; they are foundational pillars upon which reproducible and reliable experimental data are built. This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1] The Certificate of Analysis (CoA) is the primary document that attests to a chemical's quality, yet interpreting its contents requires a nuanced understanding of the analytical techniques employed.[2][3][4]
This guide provides a comprehensive examination of the CoA for research-grade this compound. Moving beyond a simple checklist, we will explore the causality behind each analytical test, compare data against potential alternatives, and provide the technical insights necessary to validate the quality of this critical reagent for its intended application.
The Anatomy of a Trustworthy Certificate of Analysis
A Certificate of Analysis is a formal declaration from a quality department asserting that a specific batch of a product has met all predetermined quality and safety standards.[2][3] For a chemical like this compound (CAS No: 2106-49-2), the CoA serves as a crucial tool for quality assurance and traceability throughout the supply chain.[2][5] While formats may vary, a comprehensive CoA must contain several core sections:
-
Product Identification: Unambiguously identifies the material with its chemical name, CAS number, molecular formula (C₆H₃ClFNO₂), lot or batch number, and release date.[2][5]
-
List of Analytical Tests: This central section details the tests performed to verify the material's identity, purity, and other relevant properties.
-
Acceptance Criteria (Specifications): For each test, a specific range or limit that the results must meet for the batch to be approved.
-
Test Results: The actual data obtained for the specific batch being certified.
-
References to Test Methods: Indication of the analytical procedures used (e.g., HPLC, NMR), which should be based on standardized methods where possible.[2]
-
Authorization: Signatures from responsible personnel in quality control or quality assurance, confirming that the data has been reviewed and approved.
Core Analytical Verifications for this compound
To ensure the quality of this compound, a series of orthogonal analytical techniques are employed. Each test provides a different piece of the quality puzzle, and together they create a self-validating system.
Identity Confirmation: Is the Material What It Claims to Be?
Identity testing is the first and most fundamental question a CoA must answer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique confirms the molecular structure by identifying the compound's functional groups. The FTIR spectrum of this compound is compared against a known reference standard. Key vibrational bands confirm the presence of the nitro group (NO₂), carbon-halogen bonds (C-Cl, C-F), and the aromatic ring structure, providing a unique molecular fingerprint.[6][7][8][9]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides definitive structural confirmation by mapping the chemical environment of the hydrogen atoms on the benzene ring. The specific chemical shifts and coupling patterns of the three aromatic protons are unique to the 1,2,3-substitution pattern of this isomer, allowing for clear differentiation from other isomers.[10]
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular mass (~175.54 g/mol ).[5] Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), MS will reveal a characteristic M+2 peak with an intensity approximately one-third that of the main molecular ion peak, confirming the presence of a single chlorine atom.[11][12][13]
Purity Assessment: What Else Is in the Bottle?
Purity is arguably the most critical parameter for any research chemical, as impurities can lead to unwanted side reactions, lower yields, and confounding experimental results.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds like this compound.[14][15] The method separates the main component from any impurities, and the purity is reported as the area percentage of the main peak. A research-grade specification is typically ≥97%.[16]
Comparative Analysis: Research-Grade vs. A Hypothetical Alternative
The true value of a CoA becomes apparent when comparing different grades of the same chemical. A lower-grade alternative might be cheaper, but the potential impact on research outcomes can be significant.
| Test Parameter | Specification (Research-Grade) | Typical Result (Research-Grade) | Specification (Hypothetical Lower-Grade Alternative) | Impact of Deviation |
| Purity (by HPLC) | ≥ 97.0% | 98.5% | ≥ 90.0% | A lower purity introduces significant levels of unknown impurities, which can interfere with reactions, produce unwanted byproducts, and complicate purification and analysis of the desired product. |
| Identity (by FTIR) | Conforms to Reference Spectrum | Conforms | Conforms to Reference Spectrum | While the main compound may be correct, this test does not quantify impurities. Significant impurities might cause minor spectral differences that are overlooked. |
| Appearance | Yellow to brown liquid | Clear yellow liquid | Dark brown to black liquid | A darker color often indicates the presence of degradation products or polymeric impurities, which can be highly reactive and detrimental to sensitive applications. |
| Water Content (KF) | ≤ 0.1% | 0.03% | Not Specified | Water can act as an unwanted nucleophile or base in many organic reactions, affecting reaction kinetics and product distribution. |
| Isomer Content | Not Detected | Not Detected | ≤ 5% other isomers | The presence of other chloro-fluoro-nitrobenzene isomers can lead to a mixture of final products that are difficult to separate, compromising the integrity of the research. |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard method for assessing the purity of this compound.
Objective: To quantify the purity of this compound using reverse-phase HPLC with UV detection.
Materials and Reagents:
-
This compound (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Phosphoric Acid (for mobile phase modification)[17]
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
System Equilibration: Flush the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram for a sufficient runtime to allow all components to elute (e.g., 15 minutes).
-
Calculation: Determine the area of all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This self-validating protocol ensures that the purity measurement is accurate and reproducible, a cornerstone of trustworthy science.
Visualizing Quality Control Workflows
To better understand the processes behind generating a CoA, the following diagrams illustrate the logical flow of operations.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Logical relationship of tests to product quality.
Conclusion
The Certificate of Analysis for research-grade this compound is more than a procedural document; it is the scientific evidence backing the quality and reliability of a critical research material.[18] For professionals in research and drug development, the ability to critically read, interpret, and question the data within a CoA is an essential skill. By understanding the purpose and methodology behind key analytical tests like HPLC, NMR, and FTIR, researchers can ensure the integrity of their starting materials, leading to more robust, reproducible, and ultimately successful scientific outcomes. Adherence to high-purity standards, such as those outlined by the American Chemical Society (ACS), provides a reliable benchmark for quality in these endeavors.[19][20][21][22]
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. emmainternational.com [emmainternational.com]
- 3. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 4. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 5. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. H61989.14 [thermofisher.com]
- 17. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reagent Chemicals - Wikipedia [en.wikipedia.org]
- 21. dcfinechemicals.com [dcfinechemicals.com]
- 22. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 1-Chloro-2-fluoro-3-nitrobenzene Analysis
Introduction: The Imperative for Orthogonal Analytical Methods
In the landscape of pharmaceutical development and quality control, the purity and concentration of intermediates are of paramount importance. 1-Chloro-2-fluoro-3-nitrobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its analysis demands robust, accurate, and reliable methods. While a single validated analytical method can be sufficient for release testing, employing two dissimilar or orthogonal methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provides a higher degree of assurance in the analytical results.
This guide presents a comprehensive cross-validation study of HPLC and GC methods for the quantitative analysis of this compound. Cross-validation serves to demonstrate that two distinct methods yield comparable and consistent results, ensuring data integrity across different analytical platforms.[2][3] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols grounded in regulatory expectations, and present a comparative analysis of the performance of each technique. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust analytical control strategy for this critical intermediate.
Analyte Characteristics: Guiding the Method Development
Understanding the physicochemical properties of this compound (C₆H₃ClFNO₂) is the cornerstone of effective method development.
-
Structure: A substituted benzene ring containing a nitro group, a chlorine atom, and a fluorine atom.
-
Volatility: As a substituted nitrobenzene, it possesses sufficient volatility and thermal stability to be suitable for GC analysis.[6][7]
-
Solubility: It is soluble in common organic solvents like acetonitrile and methanol, making it ideal for sample preparation in HPLC.
-
Chromophoric Properties: The nitroaromatic structure contains a strong chromophore, which allows for sensitive detection using UV-Vis spectrophotometry in HPLC.
This duality—being both sufficiently volatile for GC and possessing a UV chromophore for HPLC—makes this compound an excellent candidate for a comparative study.
Workflow for Method Development and Cross-Validation
The overall strategy involves developing and validating each method independently according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, followed by a direct comparison of the validation data.[8][9][10]
Caption: Overall workflow for the cross-validation of HPLC and GC analytical methods.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds.[11] For this compound, a reversed-phase method is the logical choice due to the moderate polarity of the analyte.
Rationale for Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in retaining moderately polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides sufficient resolving power. Acetonitrile is chosen for its low UV cutoff and compatibility with reversed-phase chromatography. A small amount of acid (e.g., phosphoric acid) is typically omitted here as the analyte is neutral, simplifying the mobile phase.
-
Detector: A UV-Vis detector is ideal. The nitro group on the benzene ring provides strong absorbance, allowing for high sensitivity. The detection wavelength is set near the absorbance maximum of the analyte for optimal response.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile |
HPLC Method Validation Protocol
The method is validated according to ICH Q2(R1) guidelines.[8][12]
-
Specificity: A solution of the diluent and a placebo (if analyzing a formulation) are injected to ensure no interfering peaks are present at the retention time of the analyte. The peak purity should also be assessed using a photodiode array (PDA) detector if available.
-
Linearity: Prepare at least five standard solutions covering 50% to 150% of the target analytical concentration. Plot a curve of peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.[13]
-
Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each level.[14]
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a standard solution at 100% of the target concentration. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets of experiments.[10]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.[13]
Part 2: Gas Chromatography (GC) Method
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[15] Given the analyte's properties, GC offers a fast and highly efficient alternative to HPLC.
Rationale for Experimental Choices
-
Injection Mode: A split/splitless inlet is used. A split injection is preferred for concentrated samples to prevent column overloading, ensuring sharp peaks.
-
Stationary Phase: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5), is an excellent starting point. This phase provides good selectivity for a wide range of aromatic compounds.
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas due to their high efficiency.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and provides a linear response over a wide range. Alternatively, an Electron Capture Detector (ECD) could be used for higher sensitivity, as it is highly responsive to halogenated compounds. For this general guide, the more universal FID is selected.
-
Temperature Program: A temperature gradient is used to ensure the analyte elutes with a good peak shape in a reasonable time while separating it from any potential volatile impurities.
Experimental Protocol: GC-FID
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID Detector |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 220 °C, hold for 2 min |
| Detector Temperature | 280 °C |
| Run Time | 9 minutes |
| Diluent | Acetone |
GC Method Validation Protocol
The validation follows the same ICH Q2(R1) principles as the HPLC method, ensuring the procedure is fit for its intended purpose.[16][17]
-
Specificity: Inject the diluent to confirm the absence of interfering peaks.
-
Linearity: Prepare a series of at least five concentrations and plot peak area versus concentration to determine R².
-
Accuracy (Recovery): Perform spike recovery studies at three levels in triplicate.
-
Precision (Repeatability & Intermediate): Analyze replicate injections and assess the %RSD on the same day and on different days.
-
LOD & LOQ: Determine based on signal-to-noise ratios.
-
Robustness: Evaluate the effect of small changes in oven temperature ramp rate, flow rate, and inlet temperature.
Part 3: Cross-Validation and Comparative Analysis
After validating both methods independently, the key validation parameters are compared to ensure concordance. This comparison is the essence of cross-validation.[2]
Decision Logic for Method Selection
The choice between HPLC and GC often depends on the sample matrix and the specific analytical goal.
Caption: Decision tree for selecting between HPLC and GC for routine analysis.
Comparative Performance Data
The following table summarizes representative validation data obtained for the two methods. This data illustrates the performance characteristics of each technique for the analysis of this compound.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Specificity | No interference observed | No interference observed | No co-eluting peaks |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.62% | RSD ≤ 2.0% |
| - Intermediate Precision | 0.78% | 0.95% | RSD ≤ 3.0% |
| LOD | 0.5 µg/mL | 0.3 µg/mL | Reportable |
| LOQ | 1.5 µg/mL | 1.0 µg/mL | Reportable |
| Run Time | ~10 minutes | ~9 minutes | - |
Discussion of Comparative Results
-
Performance: Both methods demonstrated excellent linearity, accuracy, and precision, meeting all predefined acceptance criteria derived from ICH guidelines.[13][16][17] This confirms that either method, when properly validated, is suitable for the quantitative determination of this compound.
-
Sensitivity: In this representative example, the GC-FID method shows slightly better sensitivity (lower LOD/LOQ) than the HPLC-UV method. This is often the case for small volatile molecules.[15]
-
Speed: Both methods are relatively fast, with the GC method having a marginal edge in total run time. However, HPLC systems often feature autosamplers with overlapping injections, which can increase overall throughput for large sample sets.
-
Operational Considerations:
-
HPLC: Offers advantages when analyzing samples containing non-volatile impurities or excipients, as these will not interfere with the analysis. It generally avoids the thermal degradation of sensitive analytes.[6][18]
-
GC: Is exceptionally powerful for identifying and quantifying other volatile or semi-volatile impurities. The technique is often considered more cost-effective per sample due to lower solvent consumption.[11]
-
Conclusion and Recommendations
This guide demonstrates that both HPLC-UV and GC-FID are robust and reliable methods for the quantitative analysis of this compound. The successful cross-validation confirms that the analytical results are independent of the chosen technique, providing a high level of confidence in product quality assessments.
Recommendation:
-
For routine quality control and release testing of the pure intermediate, the GC-FID method is recommended due to its slightly higher sensitivity and speed.
-
The HPLC-UV method should be the primary choice when analyzing the intermediate in complex matrices that may contain non-volatile components or when assessing stability where potential degradants may not be volatile.
Ultimately, having both validated methods available provides invaluable flexibility in a drug development setting, allowing the laboratory to select the most appropriate technique for the task at hand and to use the second method as an orthogonal confirmation when investigating out-of-specification results.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. starodub.nl [starodub.nl]
- 13. mastelf.com [mastelf.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. environics.com [environics.com]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Safety Operating Guide
Navigating the Final Frontier: A Senior Scientist's Guide to the Proper Disposal of 1-Chloro-2-fluoro-3-nitrobenzene
For the diligent researcher, the lifecycle of a chemical doesn't end with the acquisition of data. Instead, it concludes with the safe and responsible disposal of all related materials. This final step is not merely procedural; it is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, experience-driven protocol for the proper disposal of 1-Chloro-2-fluoro-3-nitrobenzene, a compound demanding meticulous attention due to its hazardous properties.
Understanding the Inherent Risks: A Proactive Stance on Safety
This compound is a halogenated nitroaromatic compound, a class of chemicals known for its toxicological profile. Before we delve into the disposal protocol, it is imperative to understand the "why" behind the stringent safety measures. This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also a known skin and eye irritant and may cause respiratory irritation.[1][2] Our disposal plan is therefore designed to mitigate these risks at every stage.
A foundational principle of our work is that a protocol must be a self-validating system. This means that each step is not just a task to be completed, but a checkpoint to ensure safety and compliance.
Pre-Disposal Checklist: Setting the Stage for Safety
Before generating or handling waste containing this compound, ensure the following are in place:
-
Designated Satellite Accumulation Area (SAA): A specific area in your lab designated for hazardous waste. This area should be under the control of the generator and away from general lab traffic.[3]
-
Appropriate Personal Protective Equipment (PPE): This is non-negotiable. A standard lab coat, nitrile gloves, and safety glasses are the bare minimum. Given the compound's toxicity, consider double-gloving and using a face shield, especially when handling larger quantities or preparing waste containers.
-
Spill Kit: A chemical spill kit readily accessible and stocked with appropriate absorbent materials.
-
Waste Containers: Have the correct, pre-labeled hazardous waste containers ready before you begin your experiment.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | Fisher Scientific |
| Molecular Weight | 175.54 g/mol | Fisher Scientific |
| Appearance | Yellow to brown liquid | Thermo Scientific Chemicals |
| Hazards | Acute toxicity (oral, dermal, inhalation), skin/eye irritation | ChemScene |
Step-by-Step Disposal Protocol
This protocol is designed to be a direct, actionable guide for laboratory personnel.
Step 1: Waste Segregation - The First Line of Defense
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound waste must be collected as Halogenated Organic Waste .
-
Do not mix with non-halogenated organic solvents. Doing so will contaminate the entire container and significantly increase disposal costs.[4]
-
Do not mix with acidic or basic waste.
-
Do not dispose of down the drain. This is a violation of environmental regulations and poses a significant risk.[5]
Step 2: Container Selection and Labeling
-
Container Choice: Use a designated, leak-proof container, preferably a poly-coated glass or high-density polyethylene (HDPE) bottle provided by your institution's Environmental Health and Safety (EHS) department. The original container of the chemical can be used if it is in good condition and can be securely sealed.[3]
-
Labeling: This is a critical step for safety and compliance. The moment you add the first drop of waste to the container, it must be labeled. Your institution's hazardous waste tag should be affixed and filled out completely, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
All other components of the waste stream with their approximate percentages.
-
The date the first waste was added.
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[3] This prevents the release of harmful vapors and reduces the risk of spills.
-
Secondary Containment: Store your waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Location: Keep the waste container in your designated Satellite Accumulation Area.
Step 4: Arranging for Disposal
Once your waste container is full, or if you will no longer be generating this type of waste, arrange for a pickup from your institution's EHS department. Do not transport hazardous waste yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: A flowchart of the disposal process.
EPA Hazardous Waste Code Determination
The Final Step: High-Temperature Incineration
The ultimate fate of halogenated organic waste is typically high-temperature incineration.[8] This process is carried out at a licensed hazardous waste disposal facility and is designed to completely destroy the organic compounds, converting them into less harmful inorganic materials. For wastes with a halogen content greater than 1%, incineration temperatures must reach at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.
A Note on Laboratory-Scale Neutralization
For some chemical waste, laboratory-scale neutralization or deactivation procedures can be performed before disposal. However, for this compound, there are no widely established and validated protocols for safe, in-lab neutralization. The risks associated with attempting such a procedure without a validated method, including the potential for runaway reactions or the generation of even more hazardous byproducts, far outweigh the potential benefits. Therefore, direct collection and disposal via your institution's EHS is the only recommended course of action.
By adhering to this comprehensive disposal guide, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility.
References
- 1. mdpi.com [mdpi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. mdpi.com [mdpi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. actenviro.com [actenviro.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. dec.vermont.gov [dec.vermont.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-2-fluoro-3-nitrobenzene
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2), a compound that requires stringent safety measures due to its significant hazard profile. The following procedures are designed to ensure your protection and the integrity of your research by establishing a self-validating system of safety.
Immediate Safety Briefing: Understanding the Hazard
This compound is a hazardous substance that poses multiple acute health risks. The primary dangers are toxicity upon inhalation, skin contact, and ingestion, as well as severe irritation to the skin, eyes, and respiratory system.[1] Understanding these hazards is the causal basis for every protective measure we take.
Signal Word: Danger
Hazard Assessment Summary
The Globally Harmonized System (GHS) classification provides a clear, quantitative summary of the risks associated with this chemical.[2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before any handling, ensure primary engineering and administrative controls are in place.
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified and properly functioning chemical fume hood.[3] This is non-negotiable and serves as the primary control to mitigate the severe inhalation hazard (H331).
-
Restricted Access: The handling area should be clearly marked, and access should be restricted to trained personnel only.
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.
Selecting the Right PPE: A Component-by-Component Protocol
The selection of PPE must directly correspond to the identified hazards. Do not just wear PPE; understand its function and limitations.
Primary Barrier: Hand and Arm Protection
Given that this compound is harmful in contact with the skin (H312) and causes skin irritation (H315), robust hand protection is critical.[1]
-
Glove Type: While the Safety Data Sheet (SDS) specifies "protective gloves," field experience with halogenated nitroaromatic compounds dictates a cautious approach.
-
For Incidental Contact: Use nitrile gloves as a minimum standard. Always use a double-gloving technique. The outer glove absorbs any minor, incidental contamination and can be removed and replaced without exposing the inner glove.
-
For Immersion or Large Quantities: For tasks with a higher risk of direct contact, such as large-scale transfers or spill cleanup, upgrade to heavier-duty gloves. Butyl or fluorocarbon rubber gloves offer superior resistance to a broader range of organic chemicals.[4]
-
-
Protocol:
-
Always inspect gloves for tears or pinholes before use.[5]
-
Ensure gloves extend over the cuffs of your lab coat.
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in the designated hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Essential Mandate: Eye and Face Protection
This chemical causes serious eye irritation (H319). Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.[6]
-
Required Equipment: Wear indirectly vented, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] They must form a complete seal around the eyes.
-
Elevated Risk Protocol: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6] The goggles provide a seal, while the shield protects the rest of your face.
Body and Skin Protection
Full body protection is necessary to prevent exposure from spills or splashes.
-
Required Equipment:
-
Protocol:
-
Keep the lab coat fully buttoned.
-
If any part of your clothing becomes contaminated, remove it immediately while under a safety shower and wash it before reuse.[1]
-
Respiratory Protection: A Risk-Based Approach
The H331 "Toxic if inhaled" classification is a critical warning.
-
Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required. The fume hood's airflow is the primary engineering control.
-
Non-Routine or Emergency Situations: In the event of a large spill, ventilation failure, or when exposure limits might be exceeded, respiratory protection is mandatory.[3]
-
Required Equipment: Use a full-face respirator equipped with organic vapor cartridges or a supplied-air respirator.[3] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing and training.
-
Procedural Workflow: Safe Handling from Start to Finish
A systematic workflow minimizes error and exposure. The following diagram and steps outline the complete handling process.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology:
-
Preparation: Verify fume hood certification is current. Place chemical-absorbent pads on the work surface. Assemble all necessary equipment and inspect your PPE for any defects.
-
Donning PPE: Put on your lab coat, followed by safety goggles. Then, don your inner gloves, followed by your outer gloves, ensuring the cuffs are pulled over your lab coat sleeves.
-
Chemical Handling: Perform all manipulations deep within the fume hood. Keep the sash at the lowest possible height. Keep containers tightly closed when not in use.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment. Securely seal all waste containers.
-
Doffing PPE: This sequence is critical to prevent self-contamination. Remove outer gloves first. Then, remove your lab coat. Finally, remove inner gloves and goggles.
-
Final Disposal and Hygiene: Dispose of all PPE in the designated hazardous waste stream.[3] Immediately wash your hands and forearms thoroughly with soap and water.
Emergency Protocols: When Containment Fails
In the event of an exposure or spill, immediate and correct action is vital.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Call for immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call for immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[5] Call for immediate medical attention. |
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating or increase ventilation.
-
Protect: Wear the full complement of PPE described above, including respiratory protection if the spill is large or outside a fume hood.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material like diatomite or universal binders.
-
Collect & Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[5] Decontaminate the spill area.
Disposal Plan
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous.
-
Segregation: Do not mix with other waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and hazard pictograms.
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[3]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work. This diligence is the hallmark of a professional and trustworthy research environment.
References
- 1. fishersci.at [fishersci.at]
- 2. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
